9-Ethoxy-9-oxononanoic acid
描述
Structure
3D Structure
属性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC 名称 |
9-ethoxy-9-oxononanoic acid |
InChI |
InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) |
InChI 键 |
MTRYLAXNDGUFAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCC(=O)O |
规范 SMILES |
CCOC(=O)CCCCCCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 9-Ethoxy-9-oxononanoic Acid
CAS Number: 1593-55-1
This technical guide provides a comprehensive overview of 9-Ethoxy-9-oxononanoic acid, a dicarboxylic acid monoester with significant potential in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.
Chemical and Physical Properties
This compound, also known by its synonyms Azelaic Acid Monoethyl Ester and Monoethyl nonanedioate, is a C11 fatty acid derivative.[1] It possesses both a carboxylic acid and an ethyl ester functional group, making it a versatile molecule for chemical synthesis.[1]
| Property | Value | Source |
| CAS Number | 1593-55-1 | [2][3] |
| Molecular Formula | C₁₁H₂₀O₄ | [2][3] |
| Molecular Weight | 216.27 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 26 °C | [2] |
| Boiling Point | 180-200 °C (at 15 Torr) | [2] |
| Density | 1.038 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.77 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the enzymatic synthesis of its precursor, 9-oxononanoic acid, followed by Fischer esterification.
Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid
This biocatalytic method utilizes a two-enzyme cascade reaction.
Experimental Protocol:
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid.
-
First Enzymatic Step: Introduce 9S-lipoxygenase (9S-LOX) to the solution. This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid, forming 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).
-
Second Enzymatic Step: After the formation of 9-HPODE, add hydroperoxide lyase (HPL). This enzyme cleaves the hydroperoxide, yielding 9-oxononanoic acid.
-
Extraction: Extract the resulting 9-oxononanoic acid from the aqueous solution using a suitable organic solvent. This one-pot process has been reported to achieve a yield of 73% when the enzymes are added successively.
Fischer Esterification of 9-Oxononanoic Acid
Experimental Protocol:
-
Reaction Mixture: Dissolve the extracted 9-oxononanoic acid in an excess of ethanol (B145695).
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reaction Conditions: Heat the mixture at reflux for several hours.
-
Workup: After cooling, neutralize the acid catalyst.
-
Purification: Remove the excess ethanol under reduced pressure. The final product, this compound, can be further purified by distillation or column chromatography.
Biological Activities and Potential Applications
This compound exhibits a range of biological activities that make it a compound of interest for therapeutic and cosmetic applications.
Antimicrobial and Antifungal Activity
This compound is known for its antimicrobial properties and has demonstrated antifungal activity against the fungus Cladosporium herbarum.[1] It is believed to act by inhibiting the synthesis of cellular proteins in both aerobic and anaerobic bacteria.
Anti-Inflammatory and Acne Treatment
As a derivative of azelaic acid, this compound is utilized in the treatment of skin conditions such as acne and rosacea due to its anti-inflammatory effects.[2] While specific clinical data for the monoethyl ester is limited, azelaic acid is known to be a keratolytic and comedolytic agent, reducing the thickness of the stratum corneum.
Regulation of Hepatic Lipogenesis (Potential Mechanism)
Studies on the related compound, 9-oxononanoic acid, suggest a potential mechanism of action involving the regulation of lipid metabolism. Oral administration of 9-oxononanoic acid in rats has been shown to decrease the de novo synthesis of fatty acids in the liver. This effect is attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis. While this provides a plausible pathway, further research is needed to confirm if this compound acts via the same mechanism.
Applications in Drug Development
The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[1] The carboxylic acid can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.[1] This reactivity opens up possibilities for its use as a linker or building block in the development of new pharmaceutical agents.
Future Perspectives
While this compound shows promise, further research is required to fully elucidate its mechanisms of action and to gather more quantitative data on its biological activities. Specifically, detailed studies on its antifungal efficacy (e.g., determination of MIC values), clinical trials for its dermatological applications, and direct investigation into its effects on lipid metabolism are warranted. Such studies will be crucial for its advancement as a therapeutic agent and for expanding its applications in drug development.
References
An In-depth Technical Guide to 9-Ethoxy-9-oxononanoic Acid and Its Synonyms
This technical guide provides a comprehensive overview of 9-Ethoxy-9-oxononanoic acid, a dicarboxylic acid monoester with applications in various scientific fields. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, synthesis, and biological activities. While data on this specific compound is emerging, this guide also leverages information from closely related molecules to provide a broader context for its potential applications and mechanisms of action.
Chemical Identity and Synonyms
This compound is a C11 fatty acid derivative. It is structurally characterized by a nine-carbon chain with a carboxylic acid at one end and an ethyl ester at the other. This bifunctional nature makes it a versatile molecule in chemical synthesis. A comprehensive list of its synonyms and key identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1593-55-1[2] |
| Molecular Formula | C11H20O4[2] |
| Molecular Weight | 216.27 g/mol [2] |
| Synonyms | Azelaic acid monoethyl ester, Monoethyl nonanedioate, Ethyl hydrogen azelate, Azelaic acid, ethyl ester, Azelaic acid, monoethyl ester, 8-(Ethoxycarbonyl)octanoic acid, Nonanedioic acid, monoethyl ester, Nonanedioic acid, 1-ethyl ester, Azelaic Acid Ethyl Ester[1][3] |
Synthesis of this compound and Its Precursors
The synthesis of this compound can be approached through several routes, often involving the esterification of its parent dicarboxylic acid, azelaic acid. Below are protocols for the synthesis of this compound and its key precursor, 9-oxononanoic acid.
General Synthesis of Azelaic Acid Monoethyl Ester
A general method for the synthesis of this compound involves the reaction of succinic anhydride (B1165640) and ethyl 6-bromohexanoate.[2] While the specific conditions for this exact compound are not detailed in the available literature, a representative protocol for a related alkanoic acid synthesis is described.
Experimental Protocol:
-
In a glove box, add bis-(1,5-cyclooctadiene)nickel (0.03 mmol) and 2,2'-bipyridine (B1663995) (0.045 mmol) to a microwave tube.
-
Add 0.225 mL of N,N-dimethylacetamide and allow the components to coordinate for one hour.
-
Add zinc powder (0.6 mmol) to the microwave tube.
-
Then, add succinic anhydride (0.45 mmol) and 1-bromooctane (B94149) (0.3 mmol).
-
Seal the tube, remove it from the glove box, and reflux at 80°C for 12 hours.
-
After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1) to yield the final product.[2]
Enzymatic Synthesis of the Precursor, 9-Oxononanoic Acid
A biotechnological route offers an environmentally friendly alternative for producing 9-oxononanoic acid, a key precursor. This method utilizes a two-step, one-pot enzymatic cascade starting from linoleic acid.[4][5]
Experimental Protocol:
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid.
-
First Enzymatic Step: Add 9S-lipoxygenase (from Solanum tuberosum) to the solution. This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9S-HPODE).[6]
-
Second Enzymatic Step: After the formation of 9S-HPODE, introduce 9/13-hydroperoxide lyase (from Cucumis melo). This enzyme cleaves the hydroperoxide to yield 9-oxononanoic acid. The best results are achieved when the enzymes are added successively rather than simultaneously.[4][6]
-
Product Isolation: The resulting 9-oxononanoic acid can be extracted from the aqueous solution using an organic solvent. This one-pot process has been reported to achieve a yield of 73%.[4][5]
The subsequent step to obtain this compound would be a standard Fischer esterification of the 9-oxononanoic acid with ethanol (B145695) in the presence of an acid catalyst.[7]
Caption: Enzymatic cascade for the synthesis of 9-oxononanoic acid from linoleic acid.
Biological Activity
This compound and its related compounds exhibit interesting biological activities, including antifungal properties and effects on lipid metabolism.
Antifungal Activity
Azelaic acid monoethyl ester has been reported to have antifungal activity against Cladosporium herbarum.[8] While a specific protocol for this compound is not available, the antifungal susceptibility can be determined using standard methods such as the broth dilution technique.
General Experimental Protocol for Antifungal Susceptibility Testing (Broth Dilution):
-
A series of twofold dilutions of the test compound (this compound) is prepared in a liquid medium in microtiter plates.
-
Each well is inoculated with a standardized suspension of the test organism (Cladosporium herbarum).
-
The plates are incubated under appropriate conditions for fungal growth.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.[9]
Inhibition of Lipogenesis (Activity of a Related Compound)
The closely related compound, 9-oxononanoic acid, has been shown to affect hepatic lipid metabolism. In a study with rats, oral administration of 9-oxononanoic acid led to a significant decrease in the de novo synthesis of fatty acids.[10]
| Parameter | Observation |
| Fatty Acid Synthesis | Strongly reduced 30 hours after administration. |
| Acetyl-CoA Carboxylase Activity | Decreased by 60%. |
| Carnitine Palmitoyltransferase Activity | Increased by 35%. |
| Serum Triacylglycerols | Decreased level. |
| Serum Free Fatty Acids | Unchanged level. |
These findings suggest that 9-oxononanoic acid reduces hepatic lipogenesis, likely through the inhibition of acetyl-CoA carboxylase.[10]
Signaling Pathway for Lipogenesis Inhibition
The study on 9-oxononanoic acid suggests a mechanism for the reduction of hepatic lipogenesis. The administration of the compound leads to an accumulation of long-chain acyl-CoA, which in turn inhibits the enzyme acetyl-CoA carboxylase. This enzyme is a critical regulator of fatty acid synthesis.[10]
Caption: Proposed pathway for lipogenesis inhibition by 9-oxononanoic acid.
Conclusion
This compound, also known by its common synonym azelaic acid monoethyl ester, is a molecule with potential applications stemming from its bifunctional nature and biological activities. While detailed experimental data for this specific compound is limited in the public domain, the information available for its parent compounds and precursors provides a strong foundation for future research. The synthesis can be achieved through established chemical methods, and greener biotechnological routes are being developed for its precursors. Its reported antifungal activity and the metabolic effects of related compounds suggest promising avenues for its application in pharmaceutical and other industries. Further research is warranted to fully elucidate its mechanisms of action and to develop optimized protocols for its synthesis and application.
References
- 1. This compound | C11H20O4 | CID 11138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azelaic Acid Monoethyl Ester synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Azelaic Acid Monoethyl Ester, 1593-55-1 | BroadPharm [broadpharm.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Ethoxy-9-oxononanoic Acid: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Ethoxy-9-oxononanoic acid, also known by its synonym monoethyl azelate, is a monoester derivative of the naturally occurring dicarboxylic acid, azelaic acid. This compound is of growing interest in the fields of dermatology and drug development due to its favorable physicochemical properties and biological activities. As a C11 fatty acid with a terminal carboxylic acid and an ethyl ester group, it possesses a bifunctional nature that allows for further chemical modifications.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its relevance to pharmaceutical research.
Chemical Structure and Identification
This compound is structurally characterized by a nine-carbon aliphatic chain with a carboxylic acid group at one end and an ethyl ester at the other.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Azelaic acid monoethyl ester, Monoethyl nonanedioate, Ethyl hydrogen azelate | [2] |
| CAS Number | 1593-55-1 | [3] |
| Molecular Formula | C₁₁H₂₀O₄ | [3] |
| Molecular Weight | 216.27 g/mol | [2] |
| SMILES | CCOC(=O)CCCCCCCC(=O)O | [2] |
| InChI | InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) | [2] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are crucial for its application in formulations and understanding its biological behavior.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 2.3 | [2] |
| Topological Polar Surface Area | 63.6 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 9 | [3] |
Spectroscopic Data
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 178.1 | C9 (Carboxylic Acid Carbonyl) |
| 173.5 | C1 (Ester Carbonyl) |
| 60.2 | Methylene of Ethyl Ester (-OCH₂CH₃) |
| 34.1 | C8 (Methylene alpha to Carboxylic Acid) |
| 33.9 | C2 (Methylene alpha to Ester) |
| 29.0 | C4, C5, C6 (Methylene Carbons) |
| 28.8 | C3, C7 (Methylene Carbons) |
| 24.8 | Methylene beta to Ester/Carboxylic Acid |
| 14.1 | Methyl of Ethyl Ester (-OCH₂CH₃) |
Note: Data is based on a predicted spectrum and should be confirmed with experimental data.[4]
Table 4: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~2930, ~2860 | C-H stretch (Aliphatic) |
| ~1735 | C=O stretch (Ester) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1240 | C-O stretch (Ester and Carboxylic Acid) |
Table 5: Mass Spectrometry Data (GC-MS)
| m/z | Interpretation | Source |
| 152 | [M-C₂H₅OH-H₂O]+ | [2] |
| 88 | [C₄H₈O₂]+ | [2] |
| 55 | [C₄H₇]+ | [2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of azelaic acid with ethanol (B145695). This reaction involves the acid-catalyzed esterification of one of the carboxylic acid groups.
Experimental Protocol: Fischer Esterification
Materials:
-
Azelaic acid
-
Anhydrous ethanol (200 proof)
-
Concentrated sulfuric acid (or anhydrous hydrogen chloride gas)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve azelaic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted azelaic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Below is a DOT script visualizing the synthesis workflow.
Synthesis Workflow for this compound
Biological Activity and Relevance in Drug Development
This compound, as a derivative of azelaic acid, is presumed to share some of its biological activities. Azelaic acid is a well-established therapeutic agent, particularly in dermatology.
Antimicrobial and Anti-inflammatory Properties
Azelaic acid exhibits both antimicrobial and anti-inflammatory effects. It is known to inhibit the synthesis of cellular proteins in both aerobic and anaerobic bacteria, which is beneficial in the treatment of acne by targeting Propionibacterium acnes.[5] The anti-inflammatory action of azelaic acid is attributed to its ability to reduce the production of pro-inflammatory mediators.[1] It has been shown to suppress UVB-induced expression of interleukins and tumor necrosis factor-alpha (TNF-α).[1][6]
Inhibition of Tyrosinase and Hyperpigmentation
Azelaic acid is a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[7] This inhibitory action makes it effective in treating hyperpigmentation disorders such as melasma. The monomethyl ester of azelaic acid has also been shown to inhibit tyrosinase.[8] It is plausible that this compound exhibits similar inhibitory effects.
Signaling Pathway Involvement
The anti-inflammatory effects of azelaic acid are mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][6] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ by azelaic acid leads to the suppression of pro-inflammatory signaling pathways.
The following diagram illustrates the proposed anti-inflammatory mechanism of action for azelaic acid, which is likely relevant for its ethoxy ester derivative.
Anti-inflammatory mechanism of Azelaic Acid derivatives
Conclusion
This compound is a promising molecule for researchers in drug development, particularly in the field of dermatology. Its structural features, combined with the known biological activities of its parent compound, azelaic acid, suggest potential applications as an anti-inflammatory, antimicrobial, and depigmenting agent. The straightforward synthesis via Fischer esterification makes it an accessible compound for further investigation. Future research should focus on obtaining detailed experimental data to confirm its spectroscopic properties and to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H20O4 | CID 11138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0182350) [np-mrd.org]
- 5. Azelaic Acid: Clinical Evidence for Inflammatory Skin Conditions - Complete by Dr SCS [completebydrscs.com]
- 6. Studies Highlight Effectiveness of Azelaic Acid for Rosacea | MDedge [ma1.mdedge.com]
- 7. biofor.co.il [biofor.co.il]
- 8. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight of Ethyl Hydrogen Azelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen azelate, a monoester of azelaic acid, is a compound of interest in various chemical and pharmaceutical research areas. An accurate understanding of its fundamental physicochemical properties is crucial for its application in synthesis, formulation, and drug development. This document provides a definitive guide to the molecular weight of ethyl hydrogen azelate, calculated from its molecular formula.
Molecular Formula and Structure
Ethyl hydrogen azelate is chemically known as 9-ethoxy-9-oxononanoic acid or nonanedioic acid, monoethyl ester. Its molecular formula is C₁₁H₂₀O₄.[1]
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for ethyl hydrogen azelate is detailed below.
Experimental Protocols: Molecular Weight Calculation
The molecular weight was determined computationally based on the molecular formula and the standard atomic weights of the elements.
Methodology:
-
Identify the molecular formula: The molecular formula for ethyl hydrogen azelate was determined to be C₁₁H₂₀O₄.[1]
-
Determine the atomic weights of constituent elements: The standard atomic weights for Carbon (C), Hydrogen (H), and Oxygen (O) were obtained from the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculate the total mass for each element: The number of atoms of each element in the molecular formula was multiplied by its respective atomic weight.
-
Sum the total masses: The sum of the total masses of all elements provides the molecular weight of the compound.
Data Presentation
The quantitative data used in the calculation of the molecular weight of ethyl hydrogen azelate are summarized in the table below.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 20 | 1.008 | 20.160 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 216.277 |
Therefore, the molecular weight of ethyl hydrogen azelate is 216.277 g/mol .
Visualization of Calculation Workflow
The logical workflow for the calculation of the molecular weight of ethyl hydrogen azelate is depicted in the following diagram.
Caption: Workflow for Molecular Weight Calculation.
References
An In-depth Technical Guide to the Biological Activity of 9-Oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid (9-ONA), also known as azelaaldehydic acid, is a medium-chain oxo-fatty acid that emerges from the oxidative degradation of polyunsaturated fatty acids.[1][2][3] It is a significant secondary product of lipid peroxidation, particularly from the autoxidation of linoleic acid, a common fatty acid in biological membranes.[1][4][5][6] As a product of oxidative stress, 9-ONA is implicated in various physiological and pathological processes. Its biological activities, ranging from modulating inflammatory pathways to influencing hepatic lipid metabolism, make it a molecule of significant interest in biomedical research and drug development. This guide provides a comprehensive overview of the core biological activities of 9-oxononanoic acid, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.
Core Biological Activities and Mechanisms of Action
The biological effects of 9-ONA are multifaceted, primarily revolving around its role as a signaling molecule in inflammatory and metabolic pathways.
Pro-inflammatory Activity via the Arachidonate (B1239269) Cascade
One of the most well-documented activities of 9-ONA is its ability to induce a pro-inflammatory and pro-thrombotic state. It acts as a primary inducer of the arachidonate cascade, a critical signaling pathway in inflammation.[4][5][6][7]
Mechanism:
-
Activation of Phospholipase A2 (PLA2): 9-ONA directly stimulates the activity of PLA2.[4][8][9] PLA2 is the key enzyme that initiates the arachidonate cascade by hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid.[6]
-
Production of Thromboxane (B8750289) A2 (TxA2): The released arachidonic acid is metabolized by cyclooxygenase enzymes to produce various eicosanoids, including Thromboxane A2 (TxA2). The production of TxB2, a stable metabolite of TxA2, is significantly increased in the presence of 9-ONA.[1][4][8]
-
Induction of Platelet Aggregation: TxA2 is a potent vasoconstrictor and a powerful agonist for platelet aggregation.[4][7] Studies have shown that 9-ONA induces platelet aggregation in a dose-dependent manner, suggesting its potential role in the pathophysiology of thrombosis and atherosclerosis.[4][5][6]
// Node Definitions ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; LinoleicAcid [label="Linoleic Acid\n(in membrane phospholipids)", fillcolor="#F1F3F4", fontcolor="#202124"]; LipidPerox [label="Lipid Peroxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ONA9 [label="9-Oxononanoic Acid\n(9-ONA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#F1F3F4", fontcolor="#202124"]; MembranePL [label="Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenase\n(COX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TXA2 [label="Thromboxane A2\n(TxA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlateletAgg [label="Platelet Aggregation\n& Thrombosis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ROS -> LipidPerox [label="initiates"]; LinoleicAcid -> LipidPerox; LipidPerox -> ONA9 [label="produces"]; ONA9 -> PLA2 [label="Stimulates (+)", color="#34A853", fontcolor="#34A853"]; MembranePL -> PLA2 [style=dotted]; PLA2 -> AA [label="releases"]; AA -> COX; COX -> TXA2 [label="synthesizes"]; TXA2 -> PlateletAgg [label="Induces"]; } }
Regulation of Hepatic Lipid Metabolism
Beyond its role in inflammation, 9-ONA significantly impacts lipid metabolism, particularly within the liver.
Mechanism: Oral administration of 9-ONA has been shown to decrease hepatic lipogenesis.[1][10] This effect is not due to a reduction in NADPH levels, which are typically required for fatty acid synthesis. Instead, the mechanism involves the following steps:
-
Accumulation of Long-Chain Acyl-CoA: 9-ONA administration leads to an increase in the levels of CoA derivatives, specifically long-chain acyl-CoA, in the liver.[10]
-
Inhibition of Acetyl-CoA Carboxylase: The accumulated long-chain acyl-CoA acts as an inhibitor of acetyl-CoA carboxylase (ACC).[2][10]
-
Reduction of Fatty Acid Synthesis: ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids. Its inhibition by the 9-ONA-induced accumulation of long-chain acyl-CoA leads to a strong reduction in fatty acid synthesis.[10]
-
Increased β-Oxidation: Concurrently, 9-ONA increases the activity of hepatic carnitine palmitoyltransferase, a key enzyme in the β-oxidation of fatty acids, suggesting a metabolic shift from lipid synthesis to lipid breakdown.[1]
// Node Definitions ONA9 [label="Oral Administration\nof 9-ONA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylCoA [label="Increased Long-Chain\nAcyl-CoA Levels", fillcolor="#FBBC05", fontcolor="#202124"]; ACC [label="Acetyl-CoA\nCarboxylase (ACC)", fillcolor="#F1F3F4", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FAS [label="Fatty Acid\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipogenesis [label="Decreased Hepatic\nLipogenesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ONA9 -> AcylCoA; AcylCoA -> ACC [label="Inhibits (-)", color="#EA4335", fontcolor="#EA4335"]; ACC -> MalonylCoA [label="produces"]; MalonylCoA -> FAS; FAS -> Lipogenesis [style=dotted]; ACC -> Lipogenesis [label="Rate-limiting step", style=dashed]; }
Potential Dermatological Effects
While direct research is limited, the chemical similarity of 9-oxononanoic acid (azelaaldehydic acid) to azelaic acid, a well-established dermatological agent, suggests potential applications.[11][12][13] Azelaic acid is used to treat acne and rosacea due to its antimicrobial, anti-inflammatory, and anti-keratinizing properties.[13][14][15] One report suggests that 9-ONA itself may possess anti-inflammatory, acne-reductive, and moisture-retentive properties when applied topically.[16]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the biological activity of 9-oxononanoic acid.
Table 1: Effect of 9-ONA on PLA2 Activity and TxB2 Production in Human Blood
| Parameter | Control (under N2) | + 3 µM 9-ONA | + 9 µM 9-ONA |
| PLA2 Activity (M/min/ml) | 11.43 ± 0.22 | 12.23 ± 0.28 | 13.14 ± 0.42 |
| TxB2 Production (ng/L) | 61 ± 18 | 822 ± 38 | 967 ± 72 |
| Data sourced from a study where synthesized 9-ONA was added to fresh human blood incubated under a nitrogen atmosphere to prevent endogenous lipid peroxidation.[6] |
Table 2: Effect of Roasting on 9-ONA Levels in Peanuts
| Condition | 9-ONA Concentration (μmol/kg protein) |
| Unheated Peanuts | 1010 |
| Roasted Peanuts (40 min at 170°C) | 722 |
| This decrease is attributed to the reaction of 9-ONA with nucleophilic side chains of amino acids (lipation).[17] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 9-Oxononanoic Acid
This protocol describes the chemical synthesis of 9-ONA for use in in vitro and in vivo experiments.[5][6]
-
Step 1: Dihydroxylation: Oleic acid is oxidized to dihydroxystearic acid using potassium permanganate.
-
Step 2: Oxidative Cleavage: The resulting dihydroxystearic acid is further oxidized with potassium periodate. This cleavage reaction yields pelargon aldehyde and 9-oxononanoic acid.
-
Step 3: Purification: The reaction products are separated using silica (B1680970) gel column chromatography.
-
Pelargon aldehyde is eluted first using a solvent mixture of 20% diethyl ether in hexane.
-
9-Oxononanoic acid is then eluted with a solvent of 60% diethyl ether in hexane.
-
-
Step 4: Recrystallization: The purified 9-ONA is recrystallized from water three times to achieve a purity of >95% as verified by HPLC. The final product is dissolved in ethanol (B145695) for experimental use.
Protocol for Assessing 9-ONA Effects on Human Blood
This workflow details the experimental procedure to determine the impact of 9-ONA on the arachidonate cascade in human blood.[4][5]
-
Blood Collection: Fresh blood is drawn from healthy volunteers.
-
Induction of Lipid Peroxidation (Control): An aliquot of fresh blood (e.g., 5 ml) is placed in an open tube and incubated at 37°C for various time points (e.g., 0, 10, 20, 40 min) to allow for autoxidation through exposure to atmospheric oxygen.
-
Experimental Condition: To an aliquot of fresh blood, organically synthesized 9-ONA (dissolved in ethanol) is added to achieve final concentrations (e.g., 3 µM and 9 µM). A control group with only ethanol is included. To isolate the effect of added 9-ONA, experiments can be conducted under a nitrogen atmosphere to prevent endogenous peroxidation.[5][6]
-
Sample Processing: After incubation, samples are centrifuged (e.g., 3000 × g for 3 min at 4°C) to separate the serum.
-
Biochemical Analyses: The serum is used for the following determinations:
-
Lipid Peroxidation Markers: Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) are measured to quantify the extent of lipid peroxidation.
-
PLA2 Activity Assay: The activity of phospholipase A2 is quantified.
-
TxB2 Measurement: The concentration of thromboxane B2 is determined using methods like ELISA or LC-MS/MS.
-
-
Platelet Aggregation Assay: Platelet-rich plasma is prepared, and platelet aggregation is measured using an aggregometer following the addition of varying concentrations of 9-ONA.
// Nodes start [label="Start: Collect Fresh\nHuman Blood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; split [label="Divide into Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; group1 [label="Group 1:\nExpose to Atmosphere\n(Induce Autoxidation)"]; group2 [label="Group 2:\nIncubate under N2\n+ Add synthetic 9-ONA"]; incubate [label="Incubate at 37°C"]; centrifuge [label="Centrifuge to\nSeparate Serum"]; analysis [label="Biochemical Analysis\nof Serum", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; markers [label="Measure:\n- Peroxidation Markers (PV, TBARS)\n- PLA2 Activity\n- TxB2 Concentration"]; platelet [label="Measure Platelet Aggregation\n(using Platelet-Rich Plasma)"]; end [label="End: Correlate 9-ONA\nwith Biological Effects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> split; split -> group1 [label="Control"]; split -> group2 [label="Experimental"]; group1 -> incubate; group2 -> incubate; incubate -> centrifuge; centrifuge -> analysis; analysis -> markers; centrifuge -> platelet [style=dashed]; {markers, platelet} -> end; }
Conclusion and Future Directions
9-Oxononanoic acid is a biologically active lipid peroxidation product with significant effects on key physiological pathways. Its ability to stimulate the pro-inflammatory and pro-thrombotic arachidonate cascade highlights its potential contribution to cardiovascular diseases associated with oxidative stress.[4][7] Furthermore, its inhibitory effect on hepatic lipogenesis presents an interesting avenue for research into metabolic disorders.[10]
For drug development professionals, 9-ONA represents both a potential therapeutic target and a biomarker. Inhibiting its formation or blocking its downstream signaling could be a strategy for mitigating thrombosis and inflammation. Conversely, its lipogenesis-inhibiting properties could be explored for metabolic applications. Future research should focus on:
-
Receptor Identification: Elucidating the specific receptors or binding partners through which 9-ONA exerts its effects on PLA2 and other targets.
-
In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 9-ONA to better understand its physiological concentrations and effects in vivo.[18]
-
Dermatological Potential: Conducting rigorous studies to validate the purported topical benefits of 9-ONA and compare its efficacy and safety profile with that of azelaic acid.
-
Broader Signaling Effects: Investigating its impact on other signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, which is involved in lipid metabolism and inflammation.[19]
A deeper understanding of the multifaceted biological activities of 9-oxononanoic acid will be crucial for harnessing its therapeutic potential and mitigating its pathological consequences.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. Azelaic acid - Wikipedia [en.wikipedia.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. 9-oxononanoic acid | 2553-17-5 [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Role of 9-Oxononanoic Acid in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Oxononanoic acid (9-ONA) is a naturally occurring oxidized fatty acid, primarily arising from the peroxidation of linoleic acid, a major polyunsaturated fatty acid in cell membranes. Emerging research has identified 9-ONA as a bioactive molecule with a significant role in modulating key aspects of lipid metabolism. This technical guide provides an in-depth overview of the current understanding of 9-ONA's function, focusing on its impact on enzymatic activities, signaling pathways, and potential implications for metabolic diseases. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Core Mechanisms of Action
9-Oxononanoic acid exerts its influence on lipid metabolism through two primary, interconnected mechanisms: the modulation of eicosanoid signaling and the regulation of hepatic fatty acid metabolism.
Induction of the Arachidonate (B1239269) Cascade
A pivotal role of 9-ONA is its ability to stimulate the activity of phospholipase A2 (PLA2), a key enzyme that initiates the arachidonate cascade.[1][2][3] This cascade is a major signaling pathway responsible for the production of a class of inflammatory mediators called eicosanoids. The activation of PLA2 by 9-ONA leads to the release of arachidonic acid from membrane phospholipids.[4] This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, most notably thromboxane (B8750289) A2 (TxA2).[1][2] TxA2 is a potent inducer of platelet aggregation and vasoconstriction, implicating 9-ONA in processes related to thrombosis and atherosclerosis.[1][2][5]
Regulation of Hepatic Lipid Homeostasis
In the liver, 9-ONA has been demonstrated to have a significant impact on the balance between fatty acid synthesis (lipogenesis) and fatty acid breakdown (β-oxidation). Oral administration of 9-ONA to rats has been shown to decrease de novo fatty acid synthesis.[2] This effect is attributed to the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in lipogenesis.[2] Concurrently, 9-ONA increases the activity of carnitine palmitoyltransferase (CPT), an enzyme crucial for the transport of fatty acids into the mitochondria for β-oxidation.[2] This dual action suggests a role for 9-ONA in shifting hepatic metabolism away from lipid storage and towards lipid utilization.
Quantitative Data on the Effects of 9-Oxononanoic Acid
The following tables summarize the key quantitative findings from studies investigating the effects of 9-ONA on various aspects of lipid metabolism.
| Parameter | Organism/System | Treatment | Effect | Reference |
| Acetyl-CoA Carboxylase Activity | Rat Liver | 100 mg 9-ONA (oral administration) | ↓ 60% | [2] |
| Carnitine Palmitoyltransferase Activity | Rat Liver | 100 mg 9-ONA (oral administration) | ↑ 35% | [2] |
Table 1: Effects of 9-Oxononanoic Acid on Hepatic Lipid Metabolism Enzymes
| Parameter | System | 9-ONA Concentration | Effect | Reference |
| Phospholipase A2 (PLA2) Activity | Human Blood | 3 µM | ↑ ~10% | [6] |
| Thromboxane B2 (TxB2) Production | Human Blood | 3 µM | ↑ ~50% | [6] |
| Platelet Aggregation | Human Blood | 3 µM | Similar to 1 µM arachidonic acid | [6] |
Table 2: Effects of 9-Oxononanoic Acid on the Arachidonate Cascade
Signaling Pathways and Molecular Interactions
The biological activities of 9-ONA are mediated through its interaction with specific signaling pathways. The following diagrams illustrate the known and proposed mechanisms of action.
References
- 1. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of lipogenic enzyme gene expression by nutrients and hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Oxononanoic Acid: A Key Mediator of Lipid Peroxidation-Induced Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid (9-ONA) is a saturated aldehyde-carboxylic acid that emerges as a significant product of the lipid peroxidation of polyunsaturated fatty acids, particularly linoleic acid.[1][2] Once considered merely a marker of oxidative stress, emerging evidence has illuminated its role as a bioactive molecule that can initiate and modulate critical cellular signaling pathways. This technical guide provides a comprehensive overview of 9-ONA's formation, its biological activities with a focus on quantitative data, detailed experimental protocols for its study, and a visual representation of its known signaling cascades. This document is intended to serve as a valuable resource for researchers investigating the roles of lipid peroxidation products in health and disease, and for professionals in drug development targeting pathways influenced by oxidative stress.
Formation of 9-Oxononanoic Acid
9-Oxononanoic acid is primarily formed during the oxidative degradation of linoleic acid, a ubiquitous omega-6 fatty acid found in cellular membranes. The process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from the linoleic acid backbone, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a hydroperoxide. The subsequent cleavage of this hydroperoxide yields a variety of aldehyde products, including 9-ONA.[1][2]
Quantitative Data on the Biological Activity of 9-Oxononanoic Acid
The biological effects of 9-ONA are concentration-dependent. The following tables summarize the available quantitative data on its activity.
Table 1: Effect of 9-Oxononanoic Acid on Phospholipase A2 Activity and Thromboxane (B8750289) A2 Production in Human Blood
| Concentration of 9-ONA | PLA2 Activity (µM/min/mL) | % Increase in PLA2 Activity | TxB2 Production (ng/L) | % Increase in TxB2 Production |
| 0 µM (Control) | 11.43 ± 0.22 | - | 61 ± 18 | - |
| 3 µM | 12.23 ± 0.28 | ~7% | 822 ± 38 | ~1247% |
| 9 µM | 13.14 ± 0.42 | ~15% | 967 ± 72 | ~1485% |
| Data adapted from Ren et al. (2013).[1] |
Table 2: Dose-Dependent Effect of 9-Oxononanoic Acid on Human Platelet Aggregation
| Concentration of 9-ONA | Platelet Aggregation |
| 1 µM | Induces platelet aggregation |
| 3 µM | Aggregation comparable to 1 µM arachidonic acid |
| 10 µM | Strong induction of platelet aggregation |
| Data interpreted from Ren et al. (2013).[1] |
Table 3: Activation of TRPA1 by a 9-ONA Analog
| Agonist | EC50 |
| 9-OA-NO2 (nitrated 9-ONA) | ~1 µM |
| Data for the nitrated analog of 9-ONA, which is expected to have a similar mechanism of action. Data adapted from Taylor-Clark et al. (2009). |
Signaling Pathways of 9-Oxononanoic Acid
9-ONA has been shown to influence at least two major signaling pathways: the arachidonate (B1239269) cascade via phospholipase A2 activation and potentially the TRPA1 ion channel. There is also evidence to suggest that, as an oxidized fatty acid, it may interact with the PPAR nuclear receptor family.
Activation of the Arachidonate Cascade
9-ONA stimulates the activity of phospholipase A2 (PLA2), a key enzyme that hydrolyzes phospholipids (B1166683) to release arachidonic acid.[1] This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane A2 (TxA2). TxA2 is a potent vasoconstrictor and inducer of platelet aggregation, playing a critical role in thrombosis and hemostasis.[1][2]
Figure 1. 9-ONA induced arachidonate cascade.
Potential Activation of TRPA1 Channels
Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons. It is a known sensor of environmental irritants and endogenous products of oxidative stress. Many of these activators are electrophilic compounds that covalently modify cysteine residues on the intracellular domain of the channel, leading to its opening and subsequent cellular responses such as pain and neurogenic inflammation. As an aldehyde, 9-ONA is an electrophile and is thus a putative activator of TRPA1.
Figure 2. Putative activation of TRPA1 by 9-ONA.
Potential Modulation of PPAR Signaling
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are activated by fatty acids and their derivatives. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. Oxidized fatty acids have been shown to be potent PPAR agonists. It is plausible that 9-ONA, as an oxidized fatty acid, can act as a ligand for PPARs, particularly PPARγ, influencing the expression of genes involved in lipid metabolism and inflammation.
Figure 3. Potential modulation of PPAR signaling by 9-ONA.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of 9-oxononanoic acid.
Quantification of 9-Oxononanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantitative analysis of 9-ONA in biological samples such as plasma or tissue homogenates.
1. Sample Preparation and Extraction:
-
To 100 µL of the biological sample, add a known amount of an appropriate internal standard (e.g., deuterated 9-ONA).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of MTBE and combine the organic layers.
-
Dry the combined organic extract under a gentle stream of nitrogen gas.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the derivatized 9-ONA and the internal standard.
Figure 4. Workflow for GC-MS quantification of 9-ONA.
Phospholipase A2 (PLA2) Activity Assay (Colorimetric)
This assay measures PLA2 activity by detecting the release of a chromogenic substrate.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM CaCl2).
-
Prepare a solution of the PLA2 substrate, such as diheptanoyl thio-PC, in the reaction buffer.
-
Prepare a solution of DTNB (Ellman's reagent) in the reaction buffer.
2. Assay Procedure:
-
In a 96-well plate, add 10 µL of the sample (e.g., cell lysate or purified enzyme).
-
Add 200 µL of the substrate solution to each well.
-
Add 10 µL of the DTNB solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
The rate of change in absorbance is proportional to the PLA2 activity.
Figure 5. Workflow for colorimetric PLA2 activity assay.
Human Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol measures the aggregation of platelets in response to 9-ONA.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature.
-
Carefully collect the upper layer, which is the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP will be used as a blank.
2. Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation).
-
Place a cuvette with PRP in the aggregometer and set the 0% aggregation point.
-
Add a small stir bar to a new cuvette containing PRP and place it in the aggregometer.
-
Add the desired concentration of 9-ONA to the PRP and start the recording.
-
Monitor the change in light transmission for a set period (e.g., 10-15 minutes). An increase in light transmission indicates platelet aggregation.
Figure 6. Workflow for platelet aggregation assay.
Conclusion
9-Oxononanoic acid is an important lipid peroxidation product with significant biological activities. Its ability to activate the arachidonate cascade through PLA2 stimulation highlights its potential role in pro-thrombotic and pro-inflammatory conditions. Furthermore, its potential to interact with other signaling pathways, such as TRPA1 and PPARs, warrants further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of 9-ONA in cellular physiology and pathology, and to identify potential therapeutic targets within these pathways.
References
- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Azelaic Acid Monoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid, a dicarboxylic acid, is a well-documented natural product found in various cereals and is also a metabolic byproduct of the yeast Malassezia furfur. Its esters, particularly azelaic acid monoethyl ester, are of growing interest due to their potential applications in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of azelaic acid monoethyl ester. It consolidates available qualitative data, discusses potential biosynthetic routes, and outlines experimental methodologies for its identification and quantification in natural matrices. While direct evidence of its natural occurrence is emerging, quantitative data and fully elucidated biosynthetic pathways remain areas for future research.
Introduction
Azelaic acid is a nine-carbon saturated dicarboxylic acid renowned for its therapeutic effects in dermatology, including the treatment of acne and rosacea.[1] While the natural presence of azelaic acid in grains like wheat, rye, and barley is well-established, less is known about its esterified forms in nature.[1] Azelaic acid monoethyl ester (AAME), an ester formed from azelaic acid and ethanol (B145695), has been identified in at least two distinct natural sources, suggesting it is a naturally occurring compound. This guide aims to synthesize the available technical information on the natural occurrence of AAME, providing a resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of Azelaic Acid Monoethyl Ester
The presence of azelaic acid monoethyl ester in the natural world has been reported in both the fungal and plant kingdoms. The LOTUS (Natural Products Occurrence) database, referenced by PubChem, indicates its presence in a fungus and a common grass species.[2] Additionally, analytical studies of plant extracts have also identified this compound.
Fungal Sources
Azelaic acid monoethyl ester has been reported to occur in the fungus Epichloe typhina.[2] Epichloe species are endophytic fungi that form symbiotic relationships with grasses. The metabolic capabilities of these fungi are diverse, and the production of AAME may be a result of enzymatic esterification processes within the fungus, potentially involving the detoxification of ethanol or other metabolic functions.
Plant Sources
The monoethyl ester of azelaic acid has also been identified in Phleum pratense, commonly known as timothy grass.[2] This finding is significant as it points to the potential for AAME to be more widespread in the plant kingdom than currently documented. Furthermore, a study involving the GC-MS analysis of an ethanol extract of Hydrocotyle verticillata (whorled pennywort) leaves identified azelaic acid monoethyl ester as a constituent.
At present, quantitative data on the concentration of azelaic acid monoethyl ester in these natural sources is not available in the reviewed literature. The following table summarizes the known natural occurrences.
| Kingdom | Species | Common Name | Matrix/Extract |
| Fungi | Epichloe typhina | Timothy Choke | Not Specified |
| Plantae | Phleum pratense | Timothy Grass | Not Specified |
| Plantae | Hydrocotyle verticillata | Whorled Pennywort | Ethanol Leaf Extract |
Potential Biosynthesis of Azelaic Acid Monoethyl Ester
The precise biosynthetic pathway for azelaic acid monoethyl ester in the identified organisms has not been elucidated. However, based on general biochemical principles of ester formation in biological systems, a plausible pathway can be proposed. The biosynthesis of fatty acid ethyl esters (FAEEs) in fungi is known to occur, often catalyzed by enzymes with esterase or acyltransferase activity.[3][4]
A likely mechanism for the formation of AAME involves the enzymatic condensation of its two precursors: azelaic acid and ethanol. Azelaic acid itself is a natural product, and ethanol can be produced through fermentation by microorganisms or be present endogenously in plant tissues. The reaction would likely be catalyzed by a non-specific lipase (B570770) or an acyl-CoA synthetase followed by an acyltransferase.
Experimental Protocols
Extraction
The choice of extraction solvent and method will depend on the matrix. For plant and fungal tissues, a common approach is solvent extraction.
-
Sample Preparation: Lyophilize and grind the biological material to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
For a broad-spectrum extraction, use a moderately polar solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.
-
Given that AAME was identified in an ethanol extract, ethanol can also be a suitable solvent.
-
Perform sonication or maceration to enhance extraction efficiency.
-
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator).
Identification and Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like AAME.
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the carboxylic acid group in AAME, derivatization is often necessary. Silylation is a common method.
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: 1 µL of the derivatized sample.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to elute compounds with a range of volatilities.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode can be used for identification by comparing the resulting mass spectrum with a reference library (e.g., NIST). For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized AAME will provide higher sensitivity and selectivity.
-
-
Quantification: Use an internal standard (e.g., a deuterated analog or a dicarboxylic acid ester of a different chain length) added at the beginning of the extraction process for accurate quantification. A calibration curve of a pure AAME standard should be prepared and analyzed under the same conditions.
Conclusion and Future Directions
The available evidence confirms the natural occurrence of azelaic acid monoethyl ester in at least one fungal and two plant species. This finding opens up new avenues for research into the biosynthesis and physiological roles of dicarboxylic acid monoesters in these organisms. For drug development professionals, the natural origin of AAME may be of interest for "natural" product claims and for exploring its potential therapeutic applications, which may differ from those of its parent compound, azelaic acid.
Future research should focus on:
-
Confirmation and Quantification: Verifying the presence of AAME in the reported species and quantifying its concentration using validated analytical methods.
-
Screening of Other Organisms: Expanding the search for AAME in other plants, fungi, and microorganisms.
-
Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for the esterification of azelaic acid in these organisms.
-
Biological Activity: Investigating the physiological role of AAME in the producing organisms and exploring its pharmacological properties.
This technical guide provides a foundational understanding of the natural occurrence of azelaic acid monoethyl ester. As research in this area progresses, a more detailed picture of its distribution, biosynthesis, and biological significance is expected to emerge.
References
The Untapped Potential of 9-Ethoxy-9-oxononanoic Acid in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Ethoxy-9-oxononanoic acid, a monoester derivative of the bio-based dicarboxylic acid, azelaic acid, presents a compelling yet largely unexplored opportunity in the field of polymer chemistry. Its unique bifunctional nature, possessing both a terminal carboxylic acid and an ethyl ester group, positions it as a versatile monomer for the synthesis of novel polyesters and polyamides with tailored properties. This technical guide explores the prospective applications of this compound in the design of advanced polymers, drawing upon established principles of polycondensation chemistry and the known influence of pendant functional groups on polymer characteristics. While direct experimental data on the polymerization of this specific monomer is limited, this document provides a theoretical framework, proposed reaction pathways, and hypothetical experimental protocols to stimulate further research and development in this promising area.
Introduction: A Monomer with Intrinsic Functionality
The quest for novel polymers with advanced functionalities, improved performance, and enhanced sustainability is a driving force in materials science. Bio-based monomers are at the forefront of this endeavor, offering the potential for creating biodegradable and biocompatible materials. This compound, also known as azelaic acid monoethyl ester, emerges from this context as a monomer of significant interest.
Derived from azelaic acid, a naturally occurring dicarboxylic acid, this compound offers a unique structural motif: a C9 aliphatic backbone with a carboxylic acid at one terminus and an ethyl ester at the other. This structure suggests its potential role in several polymerization strategies:
-
As a difunctional monomer: The carboxylic acid can readily participate in condensation reactions with diols or diamines to form polyesters and polyamides, respectively. The pendant ethyl ester group would then be incorporated into the polymer backbone, influencing its properties.
-
As a chain modifier or terminator: In certain polymerization schemes, it could be used to control molecular weight or introduce specific end-group functionalities.
This guide will primarily focus on its application as a difunctional monomer for the synthesis of polyesters and polyamides with pendant ester groups.
Proposed Applications in Polymer Synthesis
The incorporation of this compound as a monomer is anticipated to yield polymers with unique characteristics attributable to the presence of the pendant ethyl ester group.
Polyesters with Pendant Ester Groups
Reacting this compound with various diols through polycondensation would result in polyesters with regularly spaced ethyl ester side chains.
Potential Advantages and Properties:
-
Enhanced Solubility: The presence of polar ester side groups could increase the solubility of the resulting polyesters in common organic solvents, facilitating processing and characterization.
-
Tunable Thermal Properties: The pendant groups can disrupt chain packing and crystallinity, leading to a lower melting point (Tm) and glass transition temperature (Tg) compared to polyesters derived from azelaic acid. This could be advantageous for creating flexible materials and elastomers.
-
Improved Biocompatibility and Biodegradability: The introduction of ester linkages in the side chains may alter the degradation profile of the polymer, potentially leading to more controlled and predictable biodegradation pathways.
-
Post-Polymerization Modification: The pendant ester groups could serve as reactive handles for further chemical modification, allowing for the grafting of other molecules to tailor the polymer's surface properties or to attach bioactive agents for drug delivery applications.
Polyamides with Pendant Ester Groups
Similarly, the polycondensation of this compound with diamines would lead to the formation of polyamides featuring pendant ethyl ester groups.
Potential Advantages and Properties:
-
Modified Interchain Interactions: The pendant ester groups would likely interfere with the strong hydrogen bonding typically observed between polyamide chains. This could lead to polyamides with lower melting points, increased flexibility, and improved processability.
-
Altered Water Absorption: The balance between the hydrophilic amide linkages and the more hydrophobic ethyl ester side chains could be used to fine-tune the water absorption characteristics of the resulting polyamides.
-
Novel Biomaterials: The unique combination of amide and pendant ester groups could result in biomaterials with interesting cell-interactive properties, potentially finding applications in tissue engineering and medical implants.
Hypothetical Experimental Protocols
The following protocols are proposed as a starting point for the synthesis and characterization of polymers derived from this compound. These are based on standard polycondensation procedures and should be optimized for specific monomer combinations and desired polymer characteristics.
Synthesis of a Polyester (B1180765): Poly(1,4-butylene-co-9-ethoxy-9-oxononanoate)
Objective: To synthesize a polyester via melt polycondensation of this compound and 1,4-butanediol.
Materials:
-
This compound
-
1,4-butanediol (distilled prior to use)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Monomer Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and 1,4-butanediol. Add the catalyst (e.g., 0.1 mol% relative to the diacid) and the antioxidant.
-
Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will be evolved as the esterification reaction proceeds. Continue this stage for 2-4 hours or until the evolution of water ceases.
-
Polycondensation: Gradually reduce the pressure to below 1 Torr and increase the temperature to 220-240°C. The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Continue the reaction for 4-6 hours.
-
Polymer Recovery: Cool the reactor to room temperature under nitrogen. Dissolve the resulting polymer in chloroform.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring. Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Synthesis of a Polyamide: Poly(hexamethylene-co-9-ethoxy-9-oxononanoamide)
Objective: To synthesize a polyamide via solution polycondensation of this compound and hexamethylenediamine (B150038).
Materials:
-
This compound
-
Hexamethylenediamine
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Triphenyl phosphite (B83602)
-
Lithium chloride
-
Methanol
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and hexamethylenediamine in anhydrous DMAc containing dissolved lithium chloride (e.g., 5% w/v).
-
Activating Agent Addition: Cool the solution to 0°C in an ice bath. Add pyridine and then triphenyl phosphite to the solution with stirring.
-
Polycondensation: Slowly warm the reaction mixture to room temperature and then heat to 80-100°C. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any residual salts and oligomers. Dry the purified polyamide in a vacuum oven at 60-70°C.
Characterization: The same characterization techniques as described for the polyester synthesis can be employed to determine the structure, molecular weight, and thermal properties of the resulting polyamide.
Data Presentation: Anticipated Polymer Properties
While experimental data for polymers derived from this compound is not yet available, the following tables present a hypothetical comparison of the anticipated properties of these novel polymers against their counterparts derived from azelaic acid. This is based on the known effects of introducing pendant groups into polymer backbones.
Table 1: Hypothetical Thermal Properties of Polymers
| Polymer | Monomers | Anticipated Tg (°C) | Anticipated Tm (°C) |
| Polyester A | Azelaic acid + 1,4-Butanediol | -50 to -40 | 50 to 60 |
| Polyester B | This compound + 1,4-Butanediol | -60 to -50 | 30 to 40 |
| Polyamide A | Azelaic acid + Hexamethylenediamine | 60 to 70 | 200 to 210 |
| Polyamide B | This compound + Hexamethylenediamine | 40 to 50 | 150 to 170 |
Table 2: Hypothetical Solubility of Polymers
| Polymer | Chloroform | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Polyester A | Soluble | Soluble | Soluble |
| Polyester B | Readily Soluble | Readily Soluble | Readily Soluble |
| Polyamide A | Insoluble | Insoluble | Soluble (with heating) |
| Polyamide B | Sparingly Soluble | Soluble | Readily Soluble |
Visualizing the Synthesis: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathways and experimental workflows.
Caption: Proposed reaction pathway for the synthesis of polyesters from this compound.
Caption: Experimental workflow for the synthesis and purification of polyamides.
Conclusion and Future Outlook
This compound stands as a promising, yet underutilized, monomer in the realm of polymer chemistry. Its unique structure offers a gateway to novel polyesters and polyamides with potentially advantageous properties, including enhanced solubility, tunable thermal characteristics, and opportunities for post-polymerization modification. The hypothetical frameworks and protocols presented in this guide are intended to serve as a catalyst for further investigation into this intriguing monomer. Experimental validation of these proposed syntheses and in-depth characterization of the resulting polymers are crucial next steps. Such research could unlock new classes of functional and sustainable materials with wide-ranging applications in fields from biomedical devices and drug delivery to advanced coatings and specialty plastics. The exploration of this compound's potential is a fertile ground for innovation at the intersection of green chemistry and materials science.
Ethyl 9-Oxononanoate: A Versatile Bifunctional Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 9-oxononanoate (B1257084), a versatile bifunctional molecule, is gaining significant traction as a key intermediate in organic synthesis. Possessing both an aldehyde and an ester functionality, this nine-carbon chain molecule offers dual reactivity, making it a valuable precursor for a diverse range of complex molecular architectures. Its utility spans from the synthesis of bioactive compounds and pharmaceuticals to the development of novel polymers and fine chemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of ethyl 9-oxononanoate, with a focus on its practical application in a laboratory and industrial setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of ethyl 9-oxononanoate is fundamental for its application in synthesis. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Physicochemical Properties of Ethyl 9-Oxononanoate
| Property | Value |
| CAS Number | 3433-16-7[1][2][3] |
| Molecular Formula | C₁₁H₂₀O₃[1][2][3] |
| Molecular Weight | 200.27 g/mol [1][2][3] |
| Boiling Point | 267.9°C at 760 mmHg[1][3] |
| Density | 0.949 g/cm³[1][3] |
| Flash Point | 110.8°C[1][3] |
| Vapor Pressure | 0.00794 mmHg at 25°C[1][3] |
| LogP | 2.47910[1] |
Table 2: ¹H NMR Spectroscopic Data of Ethyl 9-Oxononanoate and Precursors [4]
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Ethyl 9-oxononanoate | ~9.75 | t | 1H | -CHO |
| 4.12 | q | 2H | -OCH₂CH₃ | |
| 2.42 | t | 2H | -CH₂CHO | |
| 2.28 | t | 2H | -CH₂COO- | |
| 1.55-1.65 | m | 4H | -CH₂CH₂COO-, -CH₂CH₂CHO | |
| 1.25-1.35 | m | 6H | -(CH₂)₃- | |
| 1.25 | t | 3H | -OCH₂CH₃ | |
| 9-Oxononanoic acid | ~9.76 | t | 1H | -CHO |
| ~2.45 | t | 2H | -CH₂CHO | |
| ~2.35 | t | 2H | -CH₂COOH | |
| ~1.63 | m | 4H | -CH₂CH₂COOH, -CH₂CH₂CHO | |
| ~1.33 | m | 6H | -(CH₂)₃- | |
| Azelaic acid monomethyl ester | 3.67 | s | 3H | -OCH₃ |
| 2.35 | t | 2H | -CH₂COOH |
Note: Some chemical shifts are predicted or inferred from structurally similar compounds.[4]
Synthetic Routes to Ethyl 9-Oxononanoate
Several synthetic strategies have been developed for the preparation of ethyl 9-oxononanoate, with the choice of method often depending on factors such as starting material availability, desired scale, and environmental considerations. The most prominent methods are ozonolysis of ethyl oleate (B1233923) and enzymatic synthesis from linoleic acid.
Ozonolysis of Ethyl Oleate
Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. The reaction of ethyl oleate with ozone, followed by a reductive or oxidative work-up, yields ethyl 9-oxononanoate. This method is highly efficient but requires specialized equipment for ozone generation and careful control of reaction conditions to avoid over-oxidation.[5][6]
Caption: Ozonolysis of Ethyl Oleate for Ethyl 9-Oxononanoate Synthesis.
Experimental Protocol: Ozonolysis of Ethyl Oleate [6]
-
Reaction Setup: Dissolve ethyl oleate in a suitable solvent, such as dichloromethane (B109758) or a mixture of acetic acid and hexane, in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A persistent blue color in the solution indicates an excess of ozone.
-
Quenching: Purge the solution with an inert gas, such as nitrogen or oxygen, to remove any excess ozone.
-
Work-up: Add a reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust and water) to the reaction mixture and allow it to warm to room temperature.
-
Purification: After an aqueous work-up, the crude product is purified by column chromatography on silica (B1680970) gel or distillation under reduced pressure to yield pure ethyl 9-oxononanoate.
Enzymatic Synthesis from Linoleic Acid
A greener and highly selective alternative to chemical synthesis is the enzymatic conversion of linoleic acid.[5][6] This biocatalytic approach employs a two-step, one-pot enzymatic cascade.[6][7] First, 9S-lipoxygenase (9S-LOX) catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).[5] Subsequently, hydroperoxide lyase (HPL) cleaves the 9-HPODE intermediate to yield 9-oxononanoic acid.[5][7] The resulting carboxylic acid is then esterified to afford ethyl 9-oxononanoate. This method offers high selectivity and operates under mild reaction conditions.[7]
Caption: Enzymatic synthesis of ethyl 9-oxononanoate from linoleic acid.
Experimental Protocol: Enzymatic Synthesis and Esterification [5][6]
Part A: Enzymatic Conversion of Linoleic Acid
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid.
-
First Enzymatic Step: Add 9S-lipoxygenase to the solution to initiate the formation of 9-HPODE.
-
Second Enzymatic Step: After the formation of 9-HPODE, introduce hydroperoxide lyase to cleave the intermediate, yielding 9-oxononanoic acid.
-
Extraction: Extract the 9-oxononanoic acid from the aqueous solution using an organic solvent such as ethyl acetate.
Part B: Fischer Esterification [4][6]
-
Reaction Setup: Dissolve the extracted 9-oxononanoic acid in an excess of ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the mixture under reflux for several hours to drive the esterification reaction.
-
Work-up and Purification: After cooling, neutralize the acid catalyst, remove the excess ethanol under reduced pressure, and purify the resulting ethyl 9-oxononanoate by distillation or column chromatography.
Synthesis from 8-Ethoxycarbonyloctanoyl Chloride
Another synthetic route involves the reduction of an acyl chloride. 8-Ethoxycarbonyloctanoyl chloride can be selectively reduced to the corresponding aldehyde, ethyl 9-oxononanoate. This method is advantageous when the acyl chloride precursor is readily available.
Key Reactions of Ethyl 9-Oxononanoate as a Building Block
The dual functionality of ethyl 9-oxononanoate makes it a versatile building block for the synthesis of a wide array of molecules. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions, while the ester group can be hydrolyzed or transesterified.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. Ethyl 9-oxononanoate can react with a variety of phosphonium (B103445) ylides to introduce a carbon-carbon double bond at the C9 position, allowing for chain extension and the introduction of new functional groups.[5]
Caption: General workflow for the Wittig reaction with ethyl 9-oxononanoate.
General Experimental Workflow for Wittig Reaction [5]
-
Ylide Preparation: A phosphonium salt is suspended in an anhydrous solvent (e.g., THF or diethyl ether) and treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the phosphonium ylide.
-
Reaction with Aldehyde: A solution of ethyl 9-oxononanoate in an appropriate solvent is added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Oxidation to Azelaic Acid
The aldehyde functionality of ethyl 9-oxononanoate can be readily oxidized to a carboxylic acid, yielding the monoethyl ester of azelaic acid. Subsequent hydrolysis of the ester provides azelaic acid, a dicarboxylic acid with numerous industrial applications, including the production of polymers and as a component in skincare products.[5]
Experimental Protocol: Oxidation to Azelaic Acid [5]
-
Reaction Setup: Dissolve 9-oxononanoic acid (or its ethyl ester) in a suitable solvent.
-
Oxidation: Add a suitable oxidizing agent, such as potassium permanganate (B83412) or Jones reagent, to the solution.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the oxidant and any byproducts. The resulting azelaic acid (or its monoester) is then purified by recrystallization or chromatography.
Formation of Heterocyclic Derivatives
The aldehyde group of ethyl 9-oxononanoate can participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic compounds.[5] For instance, reaction with 2-aminothiazole (B372263) can lead to the formation of thiazole (B1198619) derivatives, which are common scaffolds in medicinal chemistry.
Applications in Drug Development and Materials Science
The versatility of ethyl 9-oxononanoate makes it a valuable starting material in several fields:
-
Drug Development: Its ability to be elaborated into various complex structures makes it a useful intermediate in the synthesis of pharmaceuticals. The long carbon chain and dual functionality allow for the construction of lipid-like molecules and other bioactive compounds.
-
Biopolymers: As a bio-based monomer, it serves as a precursor for the synthesis of polyesters and polyamides, offering a sustainable alternative to petroleum-based feedstocks.[2]
-
Fine Chemicals: It is a precursor for the synthesis of fragrances, flavors, and other specialty chemicals.
Conclusion
Ethyl 9-oxononanoate is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with the availability of both chemical and biocatalytic synthetic routes, makes it an attractive starting material for a wide range of applications. For researchers and professionals in drug development and materials science, a comprehensive understanding of its synthesis and reactivity is crucial for leveraging its full potential in the creation of novel and complex molecules. The detailed protocols and data presented in this guide serve as a practical resource for the effective utilization of ethyl 9-oxononanoate in the laboratory.
References
precursors for 9-Ethoxy-9-oxononanoic acid synthesis
An In-depth Technical Guide on the Precursors for the Synthesis of 9-Ethoxy-9-oxononanoic Acid
For researchers, scientists, and drug development professionals, the synthesis of this compound, a valuable bifunctional molecule, relies on the selection of appropriate precursors and synthetic routes. This technical guide details the primary starting materials and the core methodologies for their conversion, with a focus on providing clear, comparative data and actionable experimental protocols.
Core Precursors and Synthetic Strategies
The synthesis of this compound can be approached from several key precursors, each with distinct advantages and associated chemical transformations. The primary starting materials include ethyl oleate (B1233923), linoleic acid, and azelaic acid.
Ethyl Oleate via Ozonolysis
Ethyl oleate, the ethyl ester of oleic acid, is a widely used precursor for the chemical synthesis of this compound. The fundamental transformation involves the oxidative cleavage of the carbon-carbon double bond within the oleate molecule. Ozonolysis is the most common and effective method for this cleavage.[1][2][3]
Experimental Protocol: Reductive Ozonolysis of Ethyl Oleate [3]
-
Ozonolysis: A solution of ethyl oleate (1 equivalent) in a suitable solvent, such as dichloromethane (B109758) or a 1:1 mixture of dichloromethane and methanol, is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone gas is then bubbled through the solution until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or the appearance of a blue color indicating excess ozone.
-
Work-up: The excess ozone is removed by purging the solution with an inert gas like nitrogen. A reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine, is then added to the cooled solution to decompose the ozonide intermediate and yield the desired aldehyde-ester.
-
Purification: The crude product can be purified by distillation or column chromatography to isolate this compound.
Experimental Protocol: Oxidative Ozonolysis of Ethyl Oleate [2]
-
Ozonolysis: Following the same procedure as reductive ozonolysis, ethyl oleate is treated with ozone at low temperatures.
-
Oxidative Work-up: Instead of a reducing agent, an oxidizing agent like hydrogen peroxide is added to the reaction mixture. This process will yield the corresponding carboxylic acid and the desired aldehyde-ester.
-
Purification: The resulting mixture is purified, typically by column chromatography, to separate the target compound from byproducts.
Logical Relationship of Ozonolysis Pathway
Caption: Ozonolysis of ethyl oleate to produce this compound.
Linoleic Acid via Enzymatic Conversion
A biocatalytic route utilizing the polyunsaturated fatty acid, linoleic acid, offers a sustainable and highly specific method for producing the precursor 9-oxononanoic acid.[1][4][5] This process is a two-step, one-pot enzymatic cascade that is followed by a standard esterification to yield the final product.[2]
Experimental Protocol: Enzymatic Synthesis and Esterification [1][2][4]
-
Enzymatic Conversion:
-
A buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid is prepared.
-
9S-lipoxygenase (9S-LOX) is added to the solution, catalyzing the stereospecific insertion of molecular oxygen to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).
-
Following the formation of 9-HPODE, hydroperoxide lyase (HPL) is introduced. This enzyme cleaves the hydroperoxide to yield 9-oxononanoic acid. For optimal results, the enzymes should be added successively.[4]
-
The resulting 9-oxononanoic acid is extracted from the aqueous solution using an organic solvent.
-
-
Fischer Esterification:
-
The extracted 9-oxononanoic acid is dissolved in an excess of ethanol (B145695).
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The mixture is heated at reflux for several hours.
-
After cooling, the acid catalyst is neutralized, and the excess ethanol is removed under reduced pressure.
-
The final product, this compound, is purified by distillation or column chromatography.
-
Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis of this compound from linoleic acid.
Azelaic Acid via Multi-step Chemical Synthesis
Azelaic acid serves as a precursor in a more controlled, multi-step chemical synthesis. This route avoids the use of powerful and sometimes non-selective oxidizing agents.[3]
Experimental Protocol: Multi-step Synthesis from Azelaic Acid [3]
-
Monoesterification:
-
Azelaic acid (1 equivalent) is dissolved in a large excess of absolute ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The mixture is refluxed for 4-6 hours, with the reaction monitored by TLC to maximize the formation of the monoester.
-
Excess ethanol is removed under reduced pressure to yield azelaic acid monoethyl ester.
-
-
Acyl Chloride Formation:
-
The monoethyl ester of azelaic acid is dissolved in an anhydrous solvent (e.g., dichloromethane), and thionyl chloride (SOCl₂) is added.
-
The reaction mixture is stirred, and upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to give 8-ethoxycarbonyloctanoyl chloride.
-
-
Rosenmund Reduction:
-
The acyl chloride is dissolved in a suitable solvent (e.g., toluene), and a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst is added.
-
The reaction is stirred vigorously under a hydrogen atmosphere.
-
Upon completion, the catalyst is removed by filtration to yield the crude this compound, which is then purified.
-
Synthesis Pathway from Azelaic Acid
Caption: Multi-step synthesis of this compound from azelaic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes. Where direct experimental data for the ethyl ester was unavailable, data from closely analogous reactions (e.g., methyl esters) are provided for comparison.
| Parameter | Route 1: Ozonolysis of Ethyl Oleate | Route 2: Enzymatic Synthesis from Linoleic Acid | Route 3: From Azelaic Acid |
| Starting Material | Ethyl Oleate | Linoleic Acid | Azelaic Acid |
| Key Reagents | Ozone, Reductive/Oxidative Agents | 9S-Lipoxygenase, Hydroperoxide Lyase, Ethanol, Acid Catalyst | 1. Ethanol, Acid Catalyst2. Thionyl Chloride3. H₂, Pd/BaSO₄ |
| Reported Yield | ~77-80% (for analogous methyl esters)[2] | ~73% (for 9-oxononanoic acid intermediate)[2][4] | ~60-75% (estimated over 3 steps)[3] |
| Purity of Product | >96% (for analogous methyl esters)[6] | High[2] | High[3] |
| Number of Steps | 1 | 2 (one-pot enzymatic, then esterification) | 3 |
| Reaction Temperature | -78 °C to room temperature[3] | Ambient (enzymatic), Reflux (esterification) | Room temperature to 80 °C[3] |
References
Antifungal Activity of Azelaic Acid Monoethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid, a naturally occurring dicarboxylic acid, has established antibacterial and antifungal properties. Its monoethyl ester derivative is also recognized for its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of the antifungal activity of azelaic acid monoethyl ester. While specific quantitative data for the monoethyl ester is limited in publicly available literature, this document summarizes the known antifungal spectrum, explores the likely mechanism of action based on the parent compound, and provides detailed experimental protocols for in vitro antifungal susceptibility testing. This guide aims to serve as a valuable resource for researchers and professionals in the fields of mycology and drug development.
Introduction
Azelaic acid is a nine-carbon dicarboxylic acid with a well-documented history of use in dermatology for its antimicrobial and anti-inflammatory properties. Its derivative, azelaic acid monoethyl ester, has also demonstrated antifungal activity, notably against the fungus Cladosporium herbarum[1]. This suggests its potential for development as a therapeutic agent for fungal infections. This guide delves into the technical aspects of its antifungal properties, providing a foundation for further research and development.
Antifungal Spectrum and Potency
Azelaic Acid Monoethyl Ester
The primary documented antifungal activity of azelaic acid monoethyl ester is against Cladosporium herbarum[1]. Further research is required to determine the full spectrum of its activity and to quantify its potency against a broader range of fungal species.
Azelaic Acid (for Context)
To provide a framework for understanding the potential efficacy of the monoethyl ester, the following table summarizes the known MIC values for azelaic acid against various fungal pathogens. It is important to note that these values are for the parent compound and may not be directly representative of the monoethyl ester's activity.
| Fungal Species | MIC Range (%) | Reference |
| Dermatophytes (general) | 0.56 | [2] |
| Scopulariopsis brevicaulis | 0.56 | [2] |
| Pityrosporum ovale | 1 | [2] |
| Candida glabrata | 4 (complete inhibition) | [2] |
| Candida albicans | >4 (some growth remained) | [2] |
| Trichophyton rubrum | 0.32 (MIC90) | [3] |
| Trichophyton mentagrophytes | 0.56 (MIC90) | [3] |
| Microsporum canis | 0.56 (MIC90) | [3] |
Note: The conversion of percentage to µg/mL can be approximated by considering the density of the medium (roughly 1 g/mL), where 1% = 10,000 µg/mL.
Mechanism of Action
The precise mechanism by which azelaic acid monoethyl ester exerts its antifungal effect has not been definitively elucidated. However, based on the known mechanisms of the parent compound, a plausible pathway can be proposed. Azelaic acid is understood to inhibit key cellular processes in microorganisms, including mitochondrial respiration and DNA synthesis[4][5].
Proposed Mechanism of Action
It is hypothesized that azelaic acid monoethyl ester, likely after hydrolysis to azelaic acid within the fungal cell, interferes with critical metabolic and reproductive pathways. The primary proposed targets are:
-
Mitochondrial Respiratory Chain: Azelaic acid acts as an inhibitor of enzymes within the mitochondrial respiratory chain. This disruption of cellular respiration would lead to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death or growth inhibition.
-
DNA Synthesis: Azelaic acid has been shown to inhibit DNA synthesis[5]. This action would prevent fungal cell replication and proliferation.
The following diagram illustrates this proposed mechanism of action.
Experimental Protocols
For researchers wishing to investigate the antifungal activity of azelaic acid monoethyl ester, standardized methods for antifungal susceptibility testing are crucial. The following sections detail the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi
This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.
4.1.1. Materials
-
Azelaic acid monoethyl ester (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or inverted mirror
-
Sterile, humidified chamber
4.1.2. Procedure
-
Stock Solution Preparation: Prepare a stock solution of azelaic acid monoethyl ester in DMSO.
-
Drug Dilution: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates.
-
Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar (B569324).
-
Prepare a spore suspension in sterile saline with 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and a standard curve.
-
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C in a humidified chamber for 48-96 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of growth compared to the growth control.
EUCAST E.DEF 7.3.2 Broth Microdilution Method for Yeasts
This method is the EUCAST standard for determining the MIC of antifungal agents against yeasts.
4.2.1. Materials
-
Azelaic acid monoethyl ester (analytical grade)
-
DMSO for stock solution preparation
-
RPMI-1640 medium with 2% glucose (RPMI-2G)
-
Sterile 96-well microtiter plates
-
Yeast isolates
-
Spectrophotometer
-
Sterile, humidified chamber
4.2.2. Procedure
-
Stock Solution Preparation: Prepare a stock solution of azelaic acid monoethyl ester in DMSO.
-
Drug Dilution: Prepare intermediate dilutions in RPMI-2G, and then perform serial twofold dilutions in the 96-well plates.
-
Inoculum Preparation:
-
Culture the yeast on a suitable agar medium.
-
Prepare a cell suspension in sterile water and adjust to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-2G to achieve a final inoculum concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include a growth control and a sterility control.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined spectrophotometrically as the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control.
Future Directions
The antifungal potential of azelaic acid monoethyl ester warrants further investigation. Key areas for future research include:
-
Quantitative Antifungal Susceptibility Testing: Determining the MIC values of azelaic acid monoethyl ester against a wide range of clinically relevant fungi, including yeasts and molds.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the monoethyl ester in fungal cells.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of azelaic acid monoethyl ester in animal models of fungal infections.
-
Formulation Development: Optimizing delivery systems to enhance the bioavailability and efficacy of the compound.
Conclusion
Azelaic acid monoethyl ester is a promising compound with acknowledged antifungal properties. While there is a current lack of specific quantitative data and detailed mechanistic studies, the established antifungal activity of its parent compound, azelaic acid, provides a strong rationale for its continued investigation. The standardized protocols outlined in this guide offer a robust framework for researchers to systematically evaluate its antifungal potential and contribute to the development of novel therapeutic strategies against fungal diseases.
References
- 1. Azelaic Acid Monoethyl Ester, 1593-55-1 | BroadPharm [broadpharm.com]
- 2. Azelaic acid has antimycotic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of azelaic acid on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-Ethoxy-9-oxononanoic Acid from Ethyl Oleate
Abstract
This document provides a detailed protocol for the synthesis of 9-ethoxy-9-oxononanoic acid (also known as monoethyl azelate) from the renewable resource, ethyl oleate (B1233923). The primary method described is the oxidative ozonolysis of the carbon-carbon double bond in ethyl oleate. This process yields two nine-carbon molecules: the desired product, this compound, and nonanoic acid as a co-product.[1][2] This application note includes a comprehensive experimental protocol, quantitative data from related syntheses, and diagrams illustrating the chemical transformation and experimental workflow, designed for professionals in research and drug development.
Introduction
This compound is a valuable bifunctional molecule, featuring both a carboxylic acid and an ester group. This structure makes it a useful building block in the synthesis of polymers, plasticizers, lubricants, and various pharmaceutical intermediates. Its synthesis from ethyl oleate, a derivative of oleic acid found abundantly in vegetable oils, presents a sustainable route to this important chemical.
The key transformation is the oxidative cleavage of the C-9 double bond of ethyl oleate. Ozonolysis is the most established and industrially relevant method for this transformation.[1] The reaction proceeds in two main stages: first, the reaction with ozone to form an unstable ozonide intermediate, and second, an oxidative work-up to convert the ozonide into the final carboxylic acid products.[3][4][5]
Chemical Transformation
The overall reaction is as follows:
-
Reactant: Ethyl Oleate
-
Reaction: Ozonolysis followed by Oxidative Work-up
-
Products: this compound and Nonanoic Acid
The process involves bubbling ozone through a solution of ethyl oleate at low temperature, followed by the addition of an oxidizing agent, such as hydrogen peroxide, to yield the carboxylic acid products.[1][3]
Caption: Chemical transformation pathway from ethyl oleate to final products.
Quantitative Data
While specific yield data for the synthesis of this compound from ethyl oleate is not abundant in publicly available literature, data from analogous reactions provide a strong indication of expected outcomes. The table below summarizes relevant yield information.
| Starting Material | Product(s) | Method | Yield | Purity | Reference |
| Methyl Oleate | Monomethyl Azelate & Nonanoic Acid | Oxidative Cleavage (Patented) | 77 mol% (for monoester) | Not Specified | [6] |
| Oleic Acid | Azelaic Acid & Nonanoic Acid | Ozonolysis (Solvent-free, 150°C) | 20% | Not Specified | [7] |
Note: The 77 mol% yield for the analogous methyl ester provides a strong benchmark for the expected yield of the target ethyl ester under optimized conditions.
Experimental Protocol
This protocol details the synthesis of this compound via oxidative ozonolysis of ethyl oleate.
4.1 Materials and Reagents
-
Ethyl Oleate (C₂₀H₃₈O₂, FW: 310.51 g/mol )
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Methanol (B129727) (CH₃OH, anhydrous)
-
Ozone (O₃), generated in situ from an ozone generator
-
Oxygen (O₂), as feed for the ozone generator
-
Hydrogen Peroxide (H₂O₂, 30% solution in water)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfite (B76179) (Na₂SO₃)
-
Magnesium Sulfate (B86663) (MgSO₄, anhydrous)
-
Silica (B1680970) Gel for column chromatography
-
Hexane (B92381) (for chromatography)
-
Ethyl Acetate (B1210297) (for chromatography)
-
Dry Ice / Acetone for cooling bath
4.2 Equipment
-
Three-neck round-bottom flask (500 mL)
-
Gas dispersion tube (fritted)
-
Magnetic stirrer and stir bar
-
Ozone generator
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3 Detailed Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve ethyl oleate (e.g., 10.0 g, 32.2 mmol) in a mixture of anhydrous dichloromethane (150 mL) and anhydrous methanol (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath. Begin stirring the solution.[8]
Step 2: Ozonolysis
-
Pass a stream of ozone-enriched oxygen from an ozone generator through the gas dispersion tube into the stirred solution.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the consumption of the starting material and the presence of excess ozone.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the ethyl oleate spot.
Step 3: Purge
-
Stop the ozone flow and disconnect the generator.
-
Bubble dry oxygen or nitrogen gas through the solution at -78 °C until the blue color completely disappears, indicating that all excess ozone has been removed.
Step 4: Oxidative Work-up
-
While maintaining the cold temperature, slowly add 30% hydrogen peroxide (H₂O₂) (e.g., 15 mL, ~147 mmol) to the reaction mixture. Caution: This addition may be exothermic.
-
Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature overnight (12-16 hours) to ensure complete oxidation of the ozonide and any intermediate aldehydes to carboxylic acids.[3][4]
Step 5: Quenching
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Test for the presence of residual peroxides using peroxide test strips. If peroxides are present, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the test is negative.
Step 6: Extraction and Washing
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
Step 7: Drying and Concentration
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of this compound and nonanoic acid.
Step 8: Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to separate the less polar nonanoic acid from the more polar target product, this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.
Safety Precautions
-
Ozone is highly toxic and a strong oxidant. All ozonolysis reactions must be performed in a well-ventilated fume hood.
-
Ozonides can be explosive. Do not concentrate the reaction mixture before the work-up is complete. The reaction should be maintained at low temperatures until the ozonide is quenched.[5]
-
Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Standard laboratory safety practices should be followed at all times.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Ozonolysis of Ethyl Oleate to Synthesize Ethyl 9-Oxononanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of ethyl 9-oxononanoate (B1257084) via the ozonolysis of ethyl oleate (B1233923). Ethyl 9-oxononanoate is a valuable bifunctional molecule, featuring both an ester and an aldehyde group, which serves as a versatile synthetic intermediate.[1] The primary and most common synthetic route involves the oxidative cleavage of the double bond in ethyl oleate using ozone, followed by a reductive work-up.[1][2] These notes detail the reaction mechanism, a step-by-step experimental protocol, data presentation for the reaction, and key safety considerations.
Introduction and Reaction Principle
Ozonolysis is a powerful organic reaction that cleaves unsaturated carbon-carbon bonds using ozone (O₃).[3] In the case of ethyl oleate, the C9 double bond is targeted to yield two nine-carbon fragments: the desired ethyl 9-oxononanoate and the co-product, nonanal (B32974).[2][4]
The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane).[3][5][6] The final products are determined by the subsequent work-up procedure.[3]
-
Reductive Work-up: This is crucial for the synthesis of ethyl 9-oxononanoate. It cleaves the ozonide to yield aldehydes and/or ketones. Common reducing agents include dimethyl sulfide (B99878) (DMS), zinc dust, and triphenylphosphine.[3][5][7] This work-up prevents the over-oxidation of the aldehyde to a carboxylic acid.[5]
-
Oxidative Work-up: In contrast, an oxidative work-up, typically using hydrogen peroxide (H₂O₂), would oxidize the resulting aldehyde to a carboxylic acid, yielding azelaic acid monoethyl ester in this case.[3][5] Therefore, for the target synthesis, an oxidative work-up must be avoided.[5]
Reaction Pathway and Experimental Workflow
The overall transformation and experimental process are outlined below.
Caption: Ozonolysis of ethyl oleate to produce ethyl 9-oxononanoate.
Caption: General experimental workflow for the synthesis of ethyl 9-oxononanoate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the ozonolysis of oleic acid esters.[1][8]
3.1. Materials and Equipment
-
Chemicals: Ethyl oleate, Dichloromethane (B109758) (DCM, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Dimethyl sulfide (DMS), Sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Silica (B1680970) gel for column chromatography, Solvents for chromatography (e.g., hexane (B92381), ethyl acetate).
-
Equipment: Ozone generator, Three-neck round-bottom flask, Gas dispersion tube (fritted), Dry ice/acetone bath, Magnetic stirrer and stir bar, Separatory funnel, Rotary evaporator, Glassware for column chromatography, Thin Layer Chromatography (TLC) plates and chamber.
3.2. Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube, dissolve ethyl oleate (1 equivalent) in a suitable solvent. A mixture of dichloromethane and methanol (e.g., 1:1) is commonly used.[1]
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath.[1][4][5] Begin bubbling ozone gas generated by an ozone generator through the solution via the gas dispersion tube.
-
Monitoring: Continue the ozonolysis until the reaction is complete. This can be monitored in two ways:
-
Purging: Once the reaction is complete, stop the ozone flow and purge the solution with an inert gas, such as nitrogen or oxygen, for 10-15 minutes to remove all residual ozone.[8] This step is critical for safety.
-
Reductive Work-up: While the solution is still at -78 °C, add dimethyl sulfide (DMS, 2-3 equivalents) dropwise. A white precipitate may form.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring for several hours or overnight to ensure complete reduction of the ozonide.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate again to yield the crude product.[1]
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to separate ethyl 9-oxononanoate from the nonanal co-product and any minor impurities.[1]
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Description |
|---|---|
| Starting Material | Ethyl Oleate |
| Key Reagents | 1. Ozone (O₃) 2. Dimethyl Sulfide (DMS) |
| Solvent | Dichloromethane/Methanol (CH₂Cl₂/MeOH) |
| Reaction Temperature | -78 °C to Room Temperature |
| Overall Yield | ~60-80% (Estimated, dependent on precise conditions)[1][8] |
| Purity of Crude Product | Moderate to High[1] |
Table 2: Physicochemical Properties of Ethyl 9-oxononanoate
| Property | Value |
|---|---|
| CAS Number | 3433-16-7[9][10] |
| Molecular Formula | C₁₁H₂₀O₃[9][11] |
| Molecular Weight | 200.27 g/mol [9][11] |
| Boiling Point | 267.9 °C at 760 mmHg[9] |
| Density | 0.949 g/cm³[9] |
| Flash Point | 110.8 °C[9] |
Table 3: Spectroscopic Data for Ethyl 9-oxononanoate Characterization
| Technique | Key Signals and Interpretation |
|---|---|
| ¹H NMR | δ ~9.77 ppm (t, 1H): Aldehyde proton (-CHO). δ ~4.12 ppm (q, 2H): Methylene (B1212753) protons of the ethyl ester (-OCH₂CH₃). δ ~2.42 ppm (dt, 2H): Methylene protons alpha to the aldehyde. δ ~2.28 ppm (t, 2H): Methylene protons alpha to the ester carbonyl. δ ~1.62 ppm (m, 4H): Methylene protons beta to both carbonyls. δ ~1.30 ppm (m, 6H): Other aliphatic methylene protons. δ ~1.25 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃). |
| ¹³C NMR | δ ~202.9 ppm: Aldehyde carbonyl carbon. δ ~173.8 ppm: Ester carbonyl carbon. δ ~60.3 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃). δ ~43.9 ppm: Methylene carbon alpha to the aldehyde. δ ~34.4 ppm: Methylene carbon alpha to the ester carbonyl. δ ~29.1, 29.0, 28.9 ppm: Other aliphatic methylene carbons. δ ~24.9 ppm: Methylene carbon. δ ~22.0 ppm: Methylene carbon. δ ~14.2 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃). |
| IR (Infrared) | ~2925, 2855 cm⁻¹: C-H stretching (aliphatic). ~2720 cm⁻¹: C-H stretching (aldehyde). ~1735 cm⁻¹: C=O stretching (ester and aldehyde carbonyls, often overlapping). |
| MS (Mass Spec.) | m/z (EI): 200 (M⁺), 155, 127, 101, 83, 55.[11] |
Note: NMR chemical shifts are approximate and may vary based on solvent and instrument. Data is predicted or inferred from structurally similar compounds where direct experimental data is limited.[11]
Safety and Troubleshooting
-
Safety Precautions:
-
Ozone is toxic and a powerful oxidizing agent. The reaction should be performed in a well-ventilated fume hood.
-
Ozonides can be explosive, especially when concentrated. They should not be isolated and should be kept cold and diluted until the reductive work-up is complete.[7][12]
-
Low-temperature baths (-78 °C) require proper handling of dry ice and acetone. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cryogenic gloves.
-
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or over-oxidation. Ensure sufficient ozone is bubbled through and that the reductive work-up is performed promptly and efficiently.
-
Presence of Carboxylic Acid Impurity (Azelaic acid monoethyl ester): This indicates an oxidative side reaction. Ensure excess ozone is thoroughly purged before adding the reducing agent and that the reducing agent is not contaminated with oxidants.[2] Analytical techniques like HPLC or GC-MS can be used to identify and quantify degradation products.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 9-oxononanoate|lookchem [lookchem.com]
- 10. 9-Oxononanoic acid ethyl ester | 3433-16-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. benchchem.com [benchchem.com]
Application Note: High-Purity Purification of 9-Ethoxy-9-oxononanoic Acid by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Ethoxy-9-oxononanoic acid, also known as monoethyl azelate, is a C11 bifunctional molecule featuring both a terminal carboxylic acid and an ethyl ester.[1] This structure makes it a valuable intermediate in the synthesis of polymers, plasticizers, lubricants, and various pharmaceutical agents. Achieving high purity of this compound is critical for ensuring predictable reaction outcomes and for meeting the stringent requirements of biomedical research. This application note provides a detailed protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography on silica (B1680970) gel.
Principle of Separation
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] In this normal-phase application, a polar stationary phase (silica gel) is used.[3] Compounds with higher polarity interact more strongly with the silica gel and thus move more slowly down the column. Less polar compounds have a weaker interaction and are eluted more quickly by the mobile phase.
This compound possesses both a polar carboxylic acid group and a moderately polar ester group. The key to achieving a sharp elution profile for carboxylic acids is to suppress the deprotonation of the acid group, which can cause significant band broadening or "tailing". This is accomplished by adding a small percentage of a weak acid, such as acetic or formic acid, to the mobile phase.[4] This ensures the analyte remains in its less polar, protonated form, leading to improved resolution.
Quantitative Data Summary
The following table outlines the typical parameters for the purification of this compound on a laboratory scale.
| Parameter | Value / Description | Rationale / Source |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing a good balance of resolution and flow rate.[4] |
| Column Dimensions | Diameter: 2.5 cm; Silica Height: ~15 cm | Appropriate for purifying 0.3 g to 1.0 g of crude material.[5] |
| Sample Loading | 1-2% of silica gel mass | A general guideline to prevent column overloading and ensure good separation.[6] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 70:30 to 50:50 v/v) + 0.5% Acetic Acid | A common solvent system for compounds of moderate polarity.[2][7] Acetic acid is added to reduce tailing of the carboxylic acid.[4] |
| Optimal Rf Value | ~0.3 in the chosen eluent system | An Rf in this range typically ensures the compound elutes within a reasonable number of column volumes.[5] |
| Flow Rate | ~5 cm/min (solvent level decrease) | A standard flow rate for flash chromatography, achieved with light air pressure.[4] |
| Typical Purity | ≥98% | Commercially available purity standard for this compound.[8] |
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. orgsyn.org [orgsyn.org]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols for the Analytical Quantification of 9-Ethoxy-9-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Ethoxy-9-oxononanoic acid, also known as azelaic acid monoethyl ester or monoethyl nonanedioate, is a dicarboxylic acid monoester.[1][2][3][4][5][6] Its analysis is crucial in various research and development settings, including its use as a reference standard in analytical research and for quality control in formulations where it may be an active ingredient or an impurity.[7][8] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1593-55-1 | [2][4][5][6][9] |
| Molecular Formula | C₁₁H₂₀O₄ | [1][2][6][9] |
| Molecular Weight | 216.27 g/mol | [1][2][6][9] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD)
Reverse-phase HPLC is a suitable method for the analysis of this compound. Due to the lack of a strong chromophore, UV detection can be performed at low wavelengths (around 200-210 nm).[10] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed for more universal detection.[8]
Experimental Protocol: HPLC-UV/ELSD
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 205 nm
-
ELSD Settings (if used):
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Dissolve or dilute samples in the initial mobile phase composition to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for the analysis of this compound. Due to the presence of a carboxylic acid group, derivatization is recommended to improve volatility and chromatographic peak shape.[4][11][12] Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane (B1218177) or BF₃/methanol) are common derivatization techniques. The following protocol describes analysis after silylation.
Experimental Protocol: GC-MS (after Silylation)
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., single quadrupole)
-
Autosampler
-
-
Derivatization:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Expected Quantitative Data
| Parameter | Expected Value | Reference |
| Kovats Retention Index (non-polar column) | 1666.2 | [1][5] |
| Molecular Ion (as TMS derivative) [M]⁺ | m/z 288 | Predicted |
| Key Fragment Ions (as TMS derivative) | m/z 273, 173, 147, 73 | Predicted |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Acquisition Parameters:
-
Acquire ¹H and ¹³C spectra at room temperature.
-
Use standard pulse programs for both ¹H and ¹³C NMR.
-
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | -COOH |
| 4.12 | q | 2H | -OCH₂ CH₃ |
| 2.35 | t | 2H | -CH₂ COOH |
| 2.28 | t | 2H | -CH₂ COOCH₂CH₃ |
| 1.63 | m | 4H | -CH₂CH₂ COOH, -CH₂CH₂ COOCH₂CH₃ |
| 1.33 | m | 6H | -(CH₂ )₃- |
| 1.25 | t | 3H | -OCH₂CH₃ |
Note: The chemical shift of the carboxylic acid proton is variable and may exchange with residual water in the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in this compound.
Experimental Protocol: FTIR
-
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
-
Sample Preparation:
-
Liquid samples: A thin film between two NaCl or KBr plates.
-
Solid samples: A KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2930, 2855 | C-H stretch (aliphatic) |
| 1735 | C=O stretch (ester) |
| 1710 | C=O stretch (carboxylic acid) |
| 1240 | C-O stretch (ester and carboxylic acid) |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the qualitative and quantitative analysis of this compound. The HPLC and GC-MS protocols offer robust and reliable approaches for separation and quantification in various matrices. The spectroscopic data provides the necessary information for structural confirmation. Researchers, scientists, and drug development professionals can adapt these methods to suit their specific analytical needs and sample types.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution [agris.fao.org]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. gcms.cz [gcms.cz]
- 7. This compound | C11H20O4 | CID 11138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.pdx.edu [web.pdx.edu]
- 11. ujpronline.com [ujpronline.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 9-Ethoxy-9-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Ethoxy-9-oxononanoic acid, also known as azelaic acid monoethyl ester, is a dicarboxylic acid monoester. Dicarboxylic acids and their esters are important in various biological processes and are relevant in metabolic research and drug development. Accurate and sensitive quantification of these molecules is crucial for understanding their roles in biological systems. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the analysis of this compound due to its high sensitivity and selectivity.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using LC-MS/MS. It includes protocols for sample preparation, derivatization, and the parameters for mass spectrometric detection.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma or Serum)
This protocol outlines a liquid-liquid extraction (LLE) procedure for the isolation of this compound from plasma or serum.
Materials:
-
Plasma or serum samples
-
Methyl-tert-butyl ether (MTBE)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of MTBE to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the tube at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization for Enhanced Sensitivity (Esterification)
For certain applications, derivatization can improve chromatographic retention and ionization efficiency. This protocol describes an esterification reaction to form the dibutyl ester of any remaining carboxylic acid functionality, though for this compound which is already an ester, this step might be adapted or omitted depending on the analytical goals. A more common approach for dicarboxylic acids is full esterification. For the monoester, analysis without further derivatization is often preferred. However, if derivatization of the remaining carboxylic acid is desired, the following protocol can be adapted.[1][2][3]
Materials:
-
Dried sample extract from Protocol 1
-
3 M HCl in n-Butanol (butanolic HCl)
-
Incubator or heating block
-
Evaporator
Procedure:
-
To the dried sample extract, add 50 µL of 3 M HCl in n-Butanol.
-
Cap the tube tightly and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters are proposed for the analysis of this compound based on methods for structurally similar dicarboxylic acids and their esters.[1][2][3] Optimization of these parameters on the specific instrument is recommended.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-95% B, 8-10 min: 95% B, 10-10.1 min: 95-10% B, 10.1-12 min: 10% B |
Mass Spectrometry (MS) Conditions
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Instrument dependent |
Data Presentation
Table 1: Proposed MRM Transitions for this compound
The molecular weight of this compound (C11H20O4) is 216.27 g/mol .[4] In positive ESI mode, the protonated molecule [M+H]+ will be observed at m/z 217.3. Fragmentation of this precursor ion can be predicted based on common fragmentation pathways for esters and carboxylic acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Proposed) |
| This compound | 217.3 | 171.2 (Loss of EtOH) | 15 |
| This compound | 217.3 | 125.1 (Further fragmentation) | 25 |
| Internal Standard (d5-ethyl) | 222.3 | 176.2 | 15 |
Note: The product ions and collision energies are proposed and should be optimized empirically on the mass spectrometer being used.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from a biological sample.
References
Application Note and Protocol: GC-MS Analysis of 9-Oxononanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid is a medium-chain oxo-fatty acid that plays a role as an inhibitor of acetyl-CoA carboxylase and is functionally related to nonanoic acid.[1] Accurate and sensitive quantification of 9-oxononanoic acid and its derivatives in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable analytical technique for the analysis of volatile and semi-volatile compounds.[2] However, due to the low volatility of 9-oxononanoic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This application note provides a detailed protocol for the analysis of 9-oxononanoic acid using GC-MS following derivatization.
Experimental Protocol
This protocol describes the analysis of 9-oxononanoic acid in a biological sample matrix after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Silylation is a common derivatization technique for compounds containing hydroxyl and carboxyl groups.[2]
1. Sample Preparation (from Plasma)
-
Objective: To extract 9-oxononanoic acid from the plasma matrix and remove interfering substances.
-
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated 9-oxononanoic acid)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent like pyridine (B92270) for the subsequent derivatization step.
-
2. Derivatization
-
Objective: To convert the non-volatile 9-oxononanoic acid into a volatile trimethylsilyl (B98337) (TMS) derivative.
-
Materials:
-
Dried sample extract
-
BSTFA with 1% TMCS
-
Pyridine (as a solvent)
-
Heating block or oven
-
-
Procedure:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 60 minutes.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Analysis
-
Objective: To separate and detect the derivatized 9-oxononanoic acid.
-
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[2]
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.[2]
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[2]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
MS Ion Source Temperature: 230°C.[2]
-
MS Quadrupole Temperature: 150°C.[2]
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data Summary
The following table summarizes key quantitative data for 9-oxononanoic acid and its trimethylsilyl (TMS) derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Derivatization Product | Key Mass Fragments (m/z) |
| 9-Oxononanoic acid | C9H16O3 | 172.22 | 9-Oxononanoic acid, TMS ester | Expected characteristic ions for the TMS derivative. |
| Nonanoic acid, 9-oxo-, methyl ester | C10H18O3 | 186.25 | Not Applicable | 55, 74, 84, 111, 128, 154[3] |
Note: The key mass fragments for the TMS derivative of 9-oxononanoic acid would need to be determined experimentally. The data for the methyl ester is provided for reference.
Diagrams
Caption: Experimental workflow for GC-MS analysis of 9-oxononanoic acid.
References
Application Notes and Protocols for Amide Bond Formation Using 9-Ethoxy-9-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Ethoxy-9-oxononanoic acid, also known as mono-ethyl azelate, is a versatile bifunctional molecule valuable in chemical synthesis. As a C9 dicarboxylic acid monoester, it possesses a terminal carboxylic acid and an ethyl ester group. The carboxylic acid moiety can be readily activated to react with primary and secondary amines, forming a stable amide bond. This makes it a useful building block and linker in various applications, including peptide synthesis, bioconjugation, and the development of novel materials and therapeutics. Its linear nine-carbon chain provides a flexible spacer, which can be advantageous in designing molecules where specific spatial orientation is required.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in amide bond formation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 216.27 g/mol | --INVALID-LINK-- |
| CAS Number | 1593-55-1 | --INVALID-LINK-- |
| Appearance | Liquid or low-melting solid | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DMF, DCM, THF) | General Knowledge |
| pKa | ~4.5 (estimated for the carboxylic acid group) | General Knowledge |
Core Application: Amide Bond Formation
The primary application of this compound in the context of this document is its use as a carboxylic acid source for the formation of amide bonds. The reaction involves the activation of the carboxylic acid group followed by nucleophilic attack by an amine. This process is typically facilitated by a coupling agent to enhance the reaction rate and yield.
General Reaction Scheme
Caption: General reaction for amide bond formation.
Experimental Protocols
The following protocols provide detailed methodologies for the formation of an amide bond using this compound with a primary amine. Two common and effective coupling methods are described.
Protocol 1: EDC/NHS Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which then reacts with the amine.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if using an amine salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the acid in anhydrous DCM or DMF (a typical concentration is 0.1-0.5 M).
-
Activation: Add NHS (1.2 eq) to the solution and stir until dissolved. Then, add EDC (1.2 eq). The reaction mixture is typically stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve the primary amine (1.1 eq) in a small amount of the reaction solvent. If the amine is in the form of a hydrochloride or other salt, add DIPEA (1.5-2.0 eq) to the amine solution to liberate the free base. Add the amine solution dropwise to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove unreacted acid and NHS, and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure amide.
Protocol 2: HATU Coupling
This method uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization, particularly in peptide synthesis.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF. Add the primary amine (1.1 eq) to this solution.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Coupling Agent Addition: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. HATU couplings are often rapid and can be complete in 1-4 hours.
-
Work-up:
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (3 x volume of organic layer) to remove DMF and unreacted materials, followed by a wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final amide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of an amide using this compound.
Caption: Workflow for amide synthesis and purification.
Conclusion
This compound is a valuable reagent for the synthesis of amides, offering a straightforward method to introduce a nine-carbon linker with a terminal ethyl ester. The protocols described herein, utilizing standard and efficient coupling reagents, provide a reliable foundation for researchers and drug development professionals to incorporate this molecule into their synthetic strategies. Successful amide bond formation is dependent on the use of anhydrous conditions and careful monitoring of the reaction progress, followed by appropriate purification techniques.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Ethoxy-9-oxononanoic Acid
Welcome to the technical support center for the synthesis of 9-ethoxy-9-oxononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing significantly lower than expected yields during the synthesis of this compound from azelaic acid and ethanol (B145695). What are the potential causes and how can we improve the yield?
-
Answer: Low yields in the Fischer esterification of azelaic acid to its monoethyl ester can arise from several factors. The primary challenge is the formation of the diester byproduct, diethyl azelate, and the reversible nature of the reaction.
Potential Causes and Solutions:
-
Suboptimal Molar Ratio of Reactants: An excess of ethanol can favor the formation of the diester. To maximize the monoester, it is crucial to control the stoichiometry.
-
Recommendation: Start with a 1:1 molar ratio of azelaic acid to ethanol. A large excess of the diacid relative to the alcohol can also favor mono-esterification.
-
-
Inefficient Water Removal: Fischer esterification is an equilibrium-limited reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus reducing the yield.[1][2]
-
Recommendation: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can be effective.[2]
-
-
Inadequate Catalyst Amount or Activity: An insufficient amount of acid catalyst will result in a slow reaction and incomplete conversion.
-
Recommendation: Typically, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[3] The optimal amount can be determined empirically, but a starting point is 1-2 mol% relative to the limiting reagent.
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium, or the temperature might be too low for an efficient reaction rate. Conversely, excessively high temperatures or prolonged reaction times can lead to side reactions and degradation of products.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3] A study on the esterification of dicarboxylic acids suggests that for some reactions, an optimal temperature is around 120°C, with yields decreasing at higher temperatures due to catalyst decomposition.[4]
-
-
Issue 2: Difficulty in Purifying the Product
-
Question: We are struggling to separate this compound from unreacted azelaic acid and the diethyl azelate byproduct. What are the recommended purification methods?
-
Answer: The separation of the monoester from the diacid and diester can be challenging due to their similar polarities.
Purification Strategies:
-
Extraction: After the reaction, the mixture can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution. This will deprotonate the acidic carboxyl groups of the unreacted azelaic acid and the desired monoester, transferring them to the aqueous layer, while the non-acidic diester remains in the organic layer. The aqueous layer can then be acidified to re-protonate the monoester and diacid, followed by extraction with an organic solvent.
-
Column Chromatography: This is a highly effective method for separating the components based on polarity. A silica (B1680970) gel column is typically used, with a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent. The less polar diester will elute first, followed by the desired monoester, and finally the more polar diacid.
-
Distillation: While fractional distillation can be used, it may require high vacuum due to the high boiling points of the components and could lead to decomposition if not carefully controlled.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the common starting material for synthesizing this compound?
-
A1: The most common and direct starting material is azelaic acid (nonanedioic acid).[3]
-
-
Q2: What are the synonyms for this compound?
-
A2: It is also known as azelaic acid monoethyl ester and ethyl hydrogen azelate.[5]
-
-
Q3: Are there alternative synthetic routes to this compound?
-
A3: Yes, other routes include the ozonolysis of ethyl oleate (B1233923) followed by oxidation, or the enzymatic conversion of linoleic acid to 9-oxononanoic acid and subsequent esterification.[6][7] A multi-step chemical synthesis starting from azelaic acid can also be employed for better control over mono-esterification.[3]
-
-
Q4: What types of catalysts are effective for this esterification?
-
Q5: How can I monitor the progress of the reaction?
-
A5: The reaction can be monitored by TLC, GC, or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the product and byproducts.[3]
-
Data Presentation
Table 1: Comparison of Synthetic Routes to 9-Oxo-nonanoic Acid/Esters
| Method | Starting Material | Key Reagents | Reported Yield | Key Considerations |
| Monoesterification of Azelaic Acid | Azelaic Acid | Ethanol, Acid Catalyst | Variable, can be optimized to >75%[3] | Controlling mono- vs. di-esterification is critical.[3] |
| Ozonolysis | Ethyl Oleate | Ozone, Oxidizing/Reducing Agents | ~77-80% (for analogous methyl esters)[6] | Requires specialized equipment for ozone generation. Side reactions are possible.[6] |
| Enzymatic Synthesis | Linoleic Acid | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase, Ethanol, Acid Catalyst | ~73% (for 9-oxononanoic acid)[6][9] | Relies on enzyme activity and stability.[6] |
Table 2: Effect of Reaction Conditions on Dicarboxylic Acid Esterification Yield
Data adapted from a study on the esterification of dicarboxylic acids with 2-ethyl-1-hexanol and may serve as a general guide.[4]
| Temperature (°C) | Reaction Time (hours) | Conversion Yield (%) |
| 100 | 3 | ~40-50 |
| 120 | 3 | ~60-70 |
| 120 | 4 | ~75-80 |
| 140 | 4 | Yield may decrease |
| 160 | 4 | Yield may decrease |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification of Azelaic Acid [3][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add azelaic acid (1 equivalent) and absolute ethanol (1-1.2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic water removal. Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid (e.g., 0.02 equivalents).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the limiting reagent.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted azelaic acid.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired monoester from the diester byproduct.
Mandatory Visualization
Caption: Synthesis of this compound from azelaic acid.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for improving reaction yield.
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. This compound | C11H20O4 | CID 11138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ozonolysis of Ethyl Oleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ozonolysis of ethyl oleate (B1233923). The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products from the ozonolysis of ethyl oleate followed by a reductive workup?
The ozonolysis of ethyl oleate cleaves the carbon-carbon double bond at the C9-C10 position. Following a reductive workup, the two primary products expected are nonanal (B32974) and ethyl 9-oxononanoate (B1257084) .
Q2: What is the purpose of a reductive workup, and what are common reagents used?
A reductive workup is crucial to convert the intermediate ozonide into the desired aldehyde and/or ketone products while preventing over-oxidation to carboxylic acids. Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS), zinc dust with acetic acid, and triphenylphosphine (B44618) (PPh3).[1][2]
Q3: What is the Criegee mechanism and its relevance to this reaction?
The Criegee mechanism describes the process of ozonolysis.[3][4] Initially, ozone reacts with the alkene (ethyl oleate) in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges into a more stable secondary ozonide (1,2,4-trioxolane). The subsequent workup cleaves this secondary ozonide to yield the final carbonyl products.[3][5] Understanding this mechanism is key to controlling the reaction and predicting potential side products.
Q4: At what temperature should the ozonolysis of ethyl oleate be conducted?
Ozonolysis reactions are typically performed at low temperatures to stabilize the reactive ozonide intermediates and minimize side reactions. A common temperature for this reaction is -78 °C, which can be achieved using a dry ice/acetone bath.[1]
Q5: How can I monitor the progress of the ozonolysis reaction?
The reaction progress can be monitored by observing a color change in the solution. A persistent blue color indicates the presence of unreacted ozone, signaling that the ethyl oleate has been consumed.[3] Alternatively, an indicator like Sudan Red III can be used, which will only react with ozone after the alkene has been fully consumed.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Products | 1. Incomplete Ozonolysis: Insufficient ozone was passed through the reaction mixture. 2. Over-oxidation: The workup was not strictly reductive, leading to the formation of carboxylic acids. 3. Ozonide Decomposition: The reaction temperature was too high, causing the unstable ozonide to decompose into undesired byproducts. | 1. Ensure a steady flow of ozone and monitor the reaction for the persistent blue color of excess ozone. 2. Use a slight excess of the reducing agent and ensure anhydrous conditions during the workup. 3. Maintain a low reaction temperature (e.g., -78 °C) throughout the ozone addition. |
| Reaction Does Not Go to Completion | 1. Poor Ozone Quality or Flow: The ozone generator may not be functioning correctly, or the gas flow rate is too low. 2. Solvent Choice: The solvent may have low ozone solubility. | 1. Check the ozone generator and ensure a consistent stream of ozone is being produced. 2. While dichloromethane (B109758) is common, consider using a solvent with higher ozone solubility like methanol (B129727) if compatible with your downstream processing. |
| Formation of Polymeric Byproducts | Side reactions of the Criegee intermediate: The carbonyl oxide (Criegee intermediate) can react with other molecules, including itself, to form high molecular weight oligomers and polymers. | 1. Perform the reaction at a lower concentration of ethyl oleate to reduce the likelihood of intermolecular side reactions. 2. Ensure a rapid and efficient reductive workup to quench the Criegee intermediate. |
| Presence of Carboxylic Acids in Products | Oxidative Workup: Accidental exposure to oxidizing conditions during workup. | 1. Strictly adhere to a reductive workup protocol. 2. Ensure all glassware is dry and the reaction is protected from excessive air exposure. 3. Work up the reaction promptly after completion. |
| Difficulty in Product Isolation | Complex Product Mixture: The presence of numerous side products can complicate purification. | 1. Optimize reaction conditions (temperature, solvent, concentration) to minimize side product formation. 2. Employ appropriate chromatographic techniques for purification. |
Quantitative Data on Product Distribution
The following table summarizes the molar yields of major products from the ozonolysis of methyl oleate (a close analog of ethyl oleate) under varying relative humidity (RH). This data highlights how reaction conditions can influence the distribution of products.
| Product | Molar Yield at <5% RH | Molar Yield at 40-50% RH | Molar Yield at >85% RH |
| Secondary Ozonides (SOZs) | 79% | 46% | 20% |
| Condensed-phase Aldehydes | 10% | 25% | 40% |
| α-Acyloxyalkyl Hydroperoxides (α-AAHPs) | Not Reported | Not Reported | Not Reported |
Data adapted from a study on methyl oleate ozonolysis. The trend of decreasing secondary ozonide yield with increasing humidity is expected to be similar for ethyl oleate.[6][7]
Experimental Protocols
Key Experiment: Ozonolysis of Ethyl Oleate with Reductive Workup (DMS)
Objective: To synthesize nonanal and ethyl 9-oxononanoate from ethyl oleate via ozonolysis.
Materials:
-
Ethyl oleate
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfide (DMS)
-
Ozone generator
-
Dry ice/acetone bath
-
Round-bottom flask with a gas inlet tube and a magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve ethyl oleate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction until a persistent blue color is observed, indicating the consumption of the starting material.
-
Once the reaction is complete, switch the gas flow from ozone to nitrogen or argon to purge the excess ozone from the solution.
-
While maintaining the low temperature, add dimethyl sulfide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to isolate nonanal and ethyl 9-oxononanoate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 5. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 6. Multiphase Ozonolysis of Oleic Acid-Based Lipids: Quantitation of Major Products and Kinetic Multilayer Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Conversion of Linoleic Acid to 9-Oxononanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the enzymatic conversion of linoleic acid to 9-oxononanoic acid.
I. Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for converting linoleic acid to 9-oxononanoic acid?
A1: The conversion is a two-step enzymatic cascade. First, 9S-lipoxygenase (9S-LOX) catalyzes the stereo- and regio-specific dioxygenation of linoleic acid to form 9S-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE). Subsequently, a hydroperoxide lyase (HPL) cleaves 9S-HPODE to yield 9-oxononanoic acid and other byproducts.[1][2]
Q2: Which enzymes are recommended for this conversion?
A2: A highly efficient system utilizes 9S-lipoxygenase from potato tubers (Solanum tuberosum, St-LOX1) and a 9/13-hydroperoxide lyase from melon (Cucumis melo, Cm-9/13HPL).[2] The Cm-9/13HPL shows a strong preference for the 9S-HPODE enantiomer.[2]
Q3: Should the enzymatic reactions be performed simultaneously or sequentially?
A3: For optimal yield and selectivity, a successive (sequential) reaction in a one-pot setup is recommended over a simultaneous reaction.[2] Performing the lipoxygenase step to completion before introducing the hydroperoxide lyase has been shown to achieve higher yields, with reports of up to 73%.[2]
Q4: What are the typical byproducts of this reaction?
A4: The primary byproduct from the cleavage of 9S-HPODE is (3Z)-nonenal.[3] Additionally, other volatile compounds, often referred to as "green leaf volatiles," can be formed.[2] Depending on the specificity of the lipoxygenase, 13-HPODE can also be formed, leading to the production of hexanal (B45976) and 12-oxo-(Z)-9-dodecenoic acid if a 13-HPL is present or if the 9/13-HPL has activity towards 13-HPODE.[4]
Q5: How can I monitor the progress of the reaction?
A5: The formation of the intermediate, 9S-HPODE, can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system. The final product, 9-oxononanoic acid, and the substrate, linoleic acid, can be quantified using HPLC or GC-MS after derivatization.
II. Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of 9-Oxononanoic Acid | Suboptimal Reaction Conditions: Incorrect pH or temperature for one or both enzymes. | Optimize pH and temperature for each enzymatic step sequentially. Potato LOX has a broad pH optimum, while melon HPL is active in a neutral pH range.[5] |
| Enzyme Instability or Inactivation: Lipoxygenases and hydroperoxide lyases can be unstable. HPL, in particular, can be sensitive to reaction conditions. | Consider enzyme immobilization to enhance stability and reusability.[1][6] Avoid excessive agitation or exposure to high temperatures. | |
| Substrate or Product Inhibition: High concentrations of linoleic acid or the accumulation of 9-oxononanoic acid may inhibit enzyme activity. | Optimize the substrate concentration by starting with a lower concentration and gradually increasing it. Consider in-situ product removal if feasible. | |
| Insufficient Oxygen Supply for Lipoxygenase: Lipoxygenase requires molecular oxygen as a co-substrate. | Ensure adequate aeration of the reaction mixture, especially during the lipoxygenase step.[7][8] However, excessive aeration can lead to foaming and enzyme denaturation. | |
| Inconsistent Results | Variability in Enzyme Activity: Crude enzyme preparations can have batch-to-batch variations in activity. | Use purified enzymes if possible, or accurately determine the specific activity of each enzyme batch before use. |
| Impurity of Substrate: The presence of other fatty acids or impurities in the linoleic acid substrate can affect the reaction. | Use high-purity linoleic acid. | |
| Formation of Undesired Byproducts | Non-specific Lipoxygenase Activity: Some lipoxygenases can produce a mixture of 9-HPODE and 13-HPODE. | Use a highly specific 9S-lipoxygenase, such as the one from Solanum tuberosum. |
| Spontaneous Decomposition of 9S-HPODE: The hydroperoxide intermediate can decompose non-enzymatically to various aldehydes and other products. | Proceed to the hydroperoxide lyase step immediately after the completion of the lipoxygenase reaction. | |
| Difficulty in Product Purification | Complex Reaction Mixture: The final reaction mixture contains unreacted substrate, enzymes, byproducts, and the desired product. | A multi-step purification process involving protein removal, extraction, and chromatography may be necessary.[9] |
| Similar Physicochemical Properties of Product and Byproducts: 9-oxononanoic acid and some byproducts may have similar polarities, making separation challenging. | Optimize chromatographic conditions (e.g., mobile phase composition, column type) for better separation. Derivatization followed by GC-MS can also aid in separation and identification. |
III. Data Presentation
Table 1: Optimal Reaction Parameters for a Two-Step Enzymatic Conversion
| Parameter | Lipoxygenase (St-LOX1) Step | Hydroperoxide Lyase (Cm-9/13HPL) Step |
| Enzyme Source | Solanum tuberosum | Cucumis melo |
| Substrate | Linoleic Acid | 9S-HPODE |
| Optimal pH | ~6.5 - 7.5 | ~6.0 - 7.0[5] |
| Optimal Temperature | 20-30°C | 25-35°C |
| Key Cofactors | Molecular Oxygen | None |
Table 2: Analytical Methods for Quantification
| Analyte | Method | Key Considerations |
| Linoleic Acid | GC-MS | Derivatization to fatty acid methyl esters (FAMEs) is required. |
| 9S-HPODE | HPLC-UV | Detection at 234 nm. Prone to degradation, requires careful handling. |
| 9-Oxononanoic Acid | GC-MS | Derivatization (e.g., silylation or esterification) is necessary due to low volatility.[10] |
| HPLC-UV/MS | Can be analyzed directly, but may require a specific column and mobile phase for good separation. |
IV. Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of 9-Oxononanoic Acid
Materials:
-
9S-Lipoxygenase (St-LOX1) from Solanum tuberosum
-
9/13-Hydroperoxide Lyase (Cm-9/13HPL) from Cucumis melo
-
Linoleic acid (high purity)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Oxygen supply
-
Stirred-tank bioreactor
Procedure:
Step 1: Lipoxygenase Reaction
-
Prepare a solution of linoleic acid in the sodium phosphate buffer. The final concentration should be optimized, starting in the range of 10-50 mM.
-
Transfer the substrate solution to the bioreactor and maintain the temperature at 25°C with constant stirring.
-
Sparge the solution with oxygen to ensure sufficient supply for the lipoxygenase.
-
Initiate the reaction by adding 9S-lipoxygenase to the reactor.
-
Monitor the formation of 9S-HPODE by taking aliquots at regular intervals and measuring the absorbance at 234 nm. The reaction is complete when the absorbance plateaus.
Step 2: Hydroperoxide Lyase Reaction
-
Once the lipoxygenase reaction is complete, stop the oxygen supply.
-
Adjust the pH of the reaction mixture to 6.5 if necessary.
-
Add the 9/13-hydroperoxide lyase to the bioreactor.
-
Incubate at 30°C with continued stirring for 2-4 hours.
-
Monitor the disappearance of the 9S-HPODE peak and the appearance of the 9-oxononanoic acid peak using HPLC.
Protocol 2: Purification of 9-Oxononanoic Acid
Materials:
-
Reaction mixture from Protocol 1
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acidify the final reaction mixture to pH 3-4 with HCl.
-
Extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 9-oxononanoic acid.
Protocol 3: GC-MS Analysis of 9-Oxononanoic Acid
Materials:
-
Purified 9-oxononanoic acid sample
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous pyridine (B92270)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Dry a known amount of the purified sample under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried sample.
-
Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Run a suitable temperature program to separate the components and acquire the mass spectra for identification and quantification.
V. Visualizations
Caption: Enzymatic pathway for the conversion of linoleic acid to 9-oxononanoic acid.
Caption: Experimental workflow for the synthesis and purification of 9-oxononanoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. Immobilisation of a hydroperoxide lyase and comparative enzymological studies of the immobilised enzyme with membrane-bound enzyme. | Semantic Scholar [semanticscholar.org]
- 7. Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a separation and purification process for 9-Hydroxynonanoic acid, a biodegradable di-nonalactone precursor - American Chemical Society [acs.digitellinc.com]
- 10. weber.hu [weber.hu]
Technical Support Center: 9-Ethoxy-9-oxononanoic Acid
Welcome to the technical support center for 9-Ethoxy-9-oxononanoic acid (also known as Azelaic Acid Monoethyl Ester). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule, specifically a C11 fatty acid that possesses a terminal carboxylic acid and an ethyl ester group.[1] Its primary application is in bioconjugation and chemical synthesis. The carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[1] This makes it a useful linker molecule for attaching to proteins, peptides, or other amine-containing molecules. It has also been noted for its antifungal activity against Cladosporium herbarum.[1]
Q2: How should I store this compound to ensure its stability?
For long-term stability, it is recommended to store this compound at -20°C.[1] The compound is sensitive to moisture, which can lead to hydrolysis of the ethyl ester. Therefore, it should be stored in a tightly sealed container in a dry environment. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
Q3: What are the main stability concerns with this compound?
The primary stability concern for this compound is hydrolysis. The ethyl ester group is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, which will yield azelaic acid and ethanol. The carboxylic acid end of the molecule is generally more stable, though its reactivity is pH-dependent.
Q4: In what solvents is this compound soluble?
Based on available data for Azelaic Acid Monoethyl Ester, it is slightly soluble in chloroform, Dimethyl Sulfoxide (DMSO), and methanol. Its parent compound, azelaic acid, has low water solubility (approximately 2.4 mg/mL at 20°C).[2]
Troubleshooting Guide
Issue 1: Low Yield in Amide Coupling Reactions
Low or no yield of the desired amide product is a common issue in bioconjugation reactions.
| Potential Cause | Recommended Solution |
| Hydrolysis of the ester group | If the reaction is performed in an aqueous buffer for an extended period, especially at non-neutral pH, the ethyl ester may hydrolyze. Minimize reaction time in aqueous solutions and consider using a co-solvent if possible. Analyze the crude product for the presence of the di-acid (azelaic acid). |
| Inactive coupling reagents (e.g., EDC, HATU) | Coupling reagents like EDC are moisture-sensitive. Ensure they are fresh and have been stored properly. Use anhydrous solvents for the reaction. |
| Presence of moisture | Water can hydrolyze the activated carboxylic acid intermediate, preventing it from reacting with the amine.[3] Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incorrect pH for coupling | EDC/NHS coupling is most efficient when the carboxyl group is activated at a slightly acidic pH (4.5-6.0), and the reaction with the amine is performed at a physiological pH (7.2-8.0).[4] A two-step procedure is often recommended. |
| Sub-optimal stoichiometry | An excess of the amine component (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.[3][5] |
| Poor amine nucleophilicity | The amine you are trying to couple may be sterically hindered or electronically poor, leading to slow reaction rates. In such cases, you may need to increase the reaction time, temperature (with caution), or use a more potent coupling reagent like HATU.[5] |
Issue 2: Compound Degradation During Storage or Handling
Observing changes in the physical appearance of the compound or obtaining inconsistent experimental results may indicate degradation.
| Potential Cause | Recommended Solution |
| Improper Storage | Store at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles by aliquoting the compound upon receipt. |
| Exposure to Moisture | As mentioned, moisture can lead to hydrolysis. Handle the compound in a dry environment (e.g., under an inert atmosphere or in a glove box if possible). |
| Contamination | Ensure that spatulas and other tools used for handling are clean and dry. Do not return unused compound to the original stock bottle. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₄ | [1] |
| Molecular Weight | 216.3 g/mol | [1] |
| CAS Number | 1593-55-1 | [1][6] |
| Melting Point | 26 °C | ChemicalBook |
| Boiling Point | 180-200 °C (at 15 Torr) | ChemicalBook |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
General Protocol for EDC/NHS-Mediated Amide Coupling
This protocol describes a general two-step procedure for coupling this compound to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine or Tris buffer, pH 8.5
-
Anhydrous DMSO or DMF (for dissolving the acid if needed)
-
Desalting column for purification
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF, and then dilute it in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution of this compound. A common molar ratio is 1:2:5 (acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
Step 2: Coupling to the Amine
-
Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
Step 3: Purification
-
Purify the resulting conjugate from excess reagents and by-products using a desalting column or dialysis.
Visualizations
Potential Degradation Pathway: Ester Hydrolysis
The primary degradation pathway for this compound is the hydrolysis of the ethyl ester, which can be catalyzed by acid or base.
Caption: General schematic of ester hydrolysis of this compound.
Experimental Workflow for EDC/NHS-Mediated Amide Coupling
This diagram illustrates the key steps and decision points in a typical bioconjugation experiment using this compound.
Caption: Workflow for the bioconjugation of an amine-containing molecule.
References
Technical Support Center: Wittig Reaction with Ethyl 9-Oxononanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wittig reaction with ethyl 9-oxononanoate (B1257084). The information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low or no yield of my desired alkene. What are the potential causes?
A1: Low or no yield in a Wittig reaction with ethyl 9-oxononanoate can stem from several factors, primarily related to the ylide formation and the reaction conditions.
-
Inefficient Ylide Generation: The first critical step is the deprotonation of the phosphonium (B103445) salt to form the ylide.
-
Base Strength: The chosen base may not be strong enough to deprotonate the phosphonium salt effectively. For non-stabilized ylides (e.g., those derived from alkyl halides), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are typically required.
-
Steric Hindrance: If the phosphonium salt is sterically hindered, deprotonation can be slow or incomplete.
-
Moisture: Ylides are highly reactive and sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
-
Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and may decompose before or after the addition of the aldehyde. It is often best to generate the ylide in situ and use it immediately.
-
Issues with Ethyl 9-Oxononanoate:
-
Purity: Impurities in the ethyl 9-oxononanoate can interfere with the reaction. Ensure the starting material is pure.
-
Enolization: As an aldehyde with α-protons, ethyl 9-oxononanoate can undergo enolization under basic conditions. This side reaction can consume the aldehyde and reduce the yield of the desired alkene. The choice of base and reaction temperature can influence the extent of enolization.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions. The subsequent reaction with the aldehyde may require warming to room temperature.
-
Solvent: Anhydrous, non-protic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for Wittig reactions.
-
Q2: My reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Ylide Type:
-
Non-stabilized Ylides: Ylides bearing simple alkyl or aryl groups (non-stabilized) typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[1] The presence of lithium salts can decrease the (Z)-selectivity.
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., an ester or ketone) generally lead to the formation of the (E)-alkene with high selectivity.[1] This is because the stabilized ylide is less reactive, and the reaction becomes reversible, favoring the thermodynamically more stable (E)-product.
-
-
Reaction Conditions for (Z)-selectivity (with non-stabilized ylides):
-
Salt-Free Conditions: The absence of lithium salts promotes kinetic control and favors the (Z)-isomer. Using sodium- or potassium-based strong bases (e.g., NaH, KHMDS) can enhance (Z)-selectivity.
-
Polar Aprotic Solvents: Solvents like DMF in the presence of iodide salts can also enhance (Z)-selectivity.[1]
-
-
Schlosser Modification for (E)-selectivity (with non-stabilized ylides): This modification involves treating the intermediate betaine (B1666868) with a second equivalent of strong base at low temperature, followed by protonation, to favor the (E)-alkene.[1]
Q3: I am having difficulty purifying my product. The triphenylphosphine (B44618) oxide byproduct is hard to remove. What are the best purification strategies?
A3: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions.
-
Crystallization: If the desired alkene is a solid, crystallization can be an effective method for removing the often more soluble TPPO.
-
Column Chromatography: This is the most common method for separating the alkene from TPPO. A careful choice of eluent system is necessary. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used. The polarity can be gradually increased to elute the desired product while retaining the more polar TPPO on the silica (B1680970) gel.
-
Alternative Workup Procedures:
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane (B92381) or diethyl ether, while the desired product remains in solution.
-
Conversion of TPPO to a Salt: TPPO can be converted to a water-soluble salt by reaction with a strong acid, allowing for its removal by aqueous extraction.
-
-
Use of the Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative to the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) ester. The phosphate (B84403) byproduct is water-soluble and easily removed by an aqueous workup, simplifying purification.[2][3]
Q4: Can the ester group in ethyl 9-oxononanoate react with the ylide?
A4: Generally, Wittig reagents are highly selective for aldehydes and ketones over esters.[4] The carbonyl of the ester group is significantly less electrophilic than the aldehyde carbonyl. Therefore, under standard Wittig conditions, the ylide will react preferentially with the aldehyde functionality of ethyl 9-oxononanoate. However, with highly reactive ylides and under forcing conditions, side reactions involving the ester are theoretically possible but are not a common issue.
Data Presentation
Table 1: Influence of Ylide Type and Conditions on Alkene Stereoselectivity
| Ylide Type | R Group on Ylide | Typical Base | Solvent | Predominant Isomer |
| Non-stabilized | Alkyl, Aryl | n-BuLi, NaH, KHMDS | THF, Ether | (Z)-alkene |
| Stabilized | -COOR, -COR | NaH, K₂CO₃ | THF, CH₂Cl₂ | (E)-alkene |
| Schlosser Mod. | Alkyl, Aryl | n-BuLi (2 eq.) | THF/Hexane | (E)-alkene |
This table provides a general guide. Optimal conditions should be determined experimentally.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete ylide formation | Use a stronger base; ensure anhydrous conditions. |
| Ylide decomposition | Generate ylide in situ and use immediately; maintain low temperature. | |
| Aldehyde enolization | Use a non-nucleophilic base; add aldehyde slowly at low temperature. | |
| Poor Stereoselectivity | Use of lithium-based base with non-stabilized ylide | Switch to a sodium or potassium-based base (e.g., NaH, KHMDS). |
| Reaction conditions favoring thermodynamic product | For (Z)-selectivity, ensure kinetic control (low temp, salt-free). | |
| Purification Difficulties | Co-elution of product and TPPO | Optimize chromatography solvent system; consider crystallization. |
| Consider using the Horner-Wadsworth-Emmons reaction. |
Experimental Protocols
General Protocol for Wittig Reaction with Ethyl 9-Oxononanoate (yielding a (Z)-alkene with a non-stabilized ylide)
-
Phosphonium Salt Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene. Add the appropriate alkyl halide (1.0 eq.) and stir the mixture at reflux for 24 hours. Cool the reaction to room temperature, collect the precipitated phosphonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Generation and Wittig Reaction:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the phosphonium salt (1.2 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, non-lithium base such as sodium hydride (NaH, 1.2 eq.) or potassium tert-butoxide (KOtBu, 1.2 eq.).
-
Stir the mixture at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of ethyl 9-oxononanoate (1.0 eq.) in anhydrous THF via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: The Wittig reaction mechanism.
Caption: A workflow for troubleshooting low yields.
Caption: Factors influencing stereoselectivity.
References
Technical Support Center: Scaling Up the Synthesis of 9-Ethoxy-9-oxononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 9-Ethoxy-9-oxononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound?
A1: The most common and scalable approach is a multi-step synthesis starting from precursors like linoleic acid or ethyl oleate. A key intermediate is 9-oxononanoic acid, which is then converted to azelaic acid, followed by selective monoesterification.[1][2] An alternative, greener route involves the direct enzymatic synthesis of 9-oxononanoic acid from linoleic acid.[3][4]
Q2: What are the critical challenges in the synthesis of this compound?
A2: The main challenge lies in the selective monoesterification of a symmetrical dicarboxylic acid like azelaic acid, where the formation of the diester is a significant competing reaction.[5][6] When using enzymatic routes, the cost and stability of the enzymes can be a hurdle for large-scale production.[2]
Q3: How can the formation of the diester byproduct be minimized?
A3: Several strategies can be employed to favor monoester formation. One method is to use a large excess of the dicarboxylic acid relative to the alcohol. Another approach involves the use of specific reagents like LiCl, which can interact with one carboxylic acid group, effectively shielding it and promoting monoesterification at the other end.[7] Continuous extraction of the monoester from the reaction mixture as it forms can also improve yields.[5]
Q4: What purification methods are recommended for this compound?
A4: Purification can typically be achieved through vacuum distillation or column chromatography.[2] Recrystallization can also be an effective method for achieving high purity.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 9-Oxononanoic Acid (Enzymatic Route) | - Inactive or unstable enzymes (lipoxygenase, hydroperoxide lyase).- Sub-optimal reaction conditions (pH, temperature).- Substrate inhibition at high concentrations. | - Ensure proper storage and handling of enzymes.- Optimize reaction pH and temperature for the specific enzymes used.- Perform the reaction in a successive manner, pre-incubating the substrate with lipoxygenase before adding hydroperoxide lyase.[3][4]- Investigate fed-batch strategies to maintain a low substrate concentration. |
| Low Yield of this compound (Esterification) | - Incomplete reaction.- Formation of diester byproduct.- Hydrolysis of the ester product. | - Increase reaction time or temperature.- Use a significant excess of azelaic acid.- Employ a method to remove water from the reaction mixture (e.g., Dean-Stark apparatus).- Consider alternative esterification methods, such as using TFAA and LiCl.[7] |
| Contamination with Diethyl Azelate | - Reaction conditions favor diesterification (e.g., excess ethanol (B145695), prolonged reaction time). | - Carefully control the stoichiometry of reactants.- Reduce reaction time and temperature.- Utilize purification methods like fractional distillation or chromatography to separate the monoester from the diester. |
| Difficulty in Product Isolation | - Emulsion formation during aqueous workup.- Product solubility in the aqueous phase. | - Use brine washes to break emulsions.- Adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid, reducing its water solubility.- Employ continuous extraction with a nonpolar solvent.[5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid
This protocol describes a two-step, one-pot enzymatic cascade.
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid.
-
First Enzymatic Step: Add 9S-lipoxygenase (e.g., from Solanum tuberosum) to the solution to initiate the conversion of linoleic acid to 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).[1][3]
-
Second Enzymatic Step: After a predetermined incubation period, introduce hydroperoxide lyase (e.g., from Cucumis melo) to cleave 9-HPODE, yielding 9-oxononanoic acid.[3][4]
-
Workup: Acidify the reaction mixture and extract the 9-oxononanoic acid with an organic solvent.
Protocol 2: Oxidation of 9-Oxononanoic Acid to Azelaic Acid
-
Reaction Setup: Dissolve 9-oxononanoic acid in an appropriate solvent.
-
Oxidation: Add a suitable oxidizing agent, such as potassium permanganate (B83412) or Jones reagent. Greener alternatives include biocatalytic oxidation using whole-cell biocatalysts like Candida tropicalis.[1]
-
Quenching and Workup: Quench the reaction and perform an aqueous workup to isolate the crude azelaic acid.
-
Purification: Purify the azelaic acid by recrystallization.
Protocol 3: Selective Monoesterification of Azelaic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve azelaic acid in a suitable solvent like toluene.
-
Esterification: Add a stoichiometric amount or a slight excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation or column chromatography.
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference(s) |
| Enzymatic Synthesis of 9-Oxononanoic Acid | Linoleic Acid | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase | ~73% | High | [2][4] |
| Ozonolysis (for analogous methyl esters) | Ethyl Oleate | Ozone, Oxidizing/Reducing Agents | ~77-80% | >96% | [2] |
| Monoesterification of Dicarboxylic Acids | Symmetrical Dicarboxylic Acid | Monohydric Alcohol, Water | >90% (with continuous extraction) | >95% | [5] |
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 6. 9-Methoxy-9-oxononanoic Acid|High-Purity Reagent [benchchem.com]
- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Azelaic Acid Monoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of azelaic acid monoethyl ester. This guide is designed to address specific experimental challenges, offering detailed protocols and data-driven insights to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing azelaic acid monoethyl ester?
A1: The most prevalent methods for synthesizing azelaic acid monoethyl ester involve the selective esterification of one of the two carboxylic acid groups of azelaic acid. Key methods include:
-
Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting azelaic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. Controlling the stoichiometry of the reactants is crucial to favor mono-esterification.
-
Enzymatic Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts for selective monoesterification under milder reaction conditions. This method often offers high selectivity.
-
Use of Solid Catalysts: Heterogeneous catalysts like alumina (B75360) or ion-exchange resins can facilitate selective monoesterification. These catalysts can simplify product purification as they are easily separated from the reaction mixture by filtration.[1]
Q2: What are the main challenges in synthesizing azelaic acid monoethyl ester?
A2: The primary challenge is achieving high selectivity for the monoester over the diester (diethyl azelate). Since both carboxylic acid groups of azelaic acid can react with ethanol, the reaction can yield a mixture of unreacted azelaic acid, the desired monoethyl ester, and the diethyl ester. Separating these three components can also be challenging due to their similar chemical properties.
Q3: How can I minimize the formation of the diethyl azelate byproduct?
A3: Minimizing the formation of diethyl azelate is key to optimizing the synthesis of the monoester. Strategies include:
-
Control of Stoichiometry: Using a molar excess of azelaic acid relative to ethanol can favor the formation of the monoester.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit the progression of the reaction to the diester. Monitoring the reaction progress is essential.
-
Choice of Catalyst: Certain catalysts, particularly enzymatic and some solid-supported catalysts, can offer higher selectivity for monoesterification.
Q4: What are the typical impurities I might encounter in my final product?
A4: Besides the diethyl azelate, other potential impurities include unreacted azelaic acid, residual ethanol and catalyst, and potentially byproducts from side reactions depending on the reaction conditions and the purity of the starting materials. Other dicarboxylic acids may also be present as impurities in the starting azelaic acid.
Q5: How can I monitor the progress of the esterification reaction?
A5: The reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively track the consumption of azelaic acid and the formation of the monoester and diester products. Azelaic acid is highly polar and will have a low Rf value, while the diethyl ester will be the least polar with the highest Rf. The monoethyl ester will have an intermediate Rf value.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative monitoring of the reaction mixture, providing precise information on the relative amounts of starting material, monoester, and diester. For GC analysis, derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl or silyl (B83357) esters) is often necessary.[2][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Monoester | - Incomplete reaction. | - Increase reaction time and/or temperature. Monitor the reaction by TLC or GC to determine the optimal endpoint. |
| - Equilibrium not shifted towards products. | - Use a Dean-Stark apparatus to remove water as it is formed, especially in acid-catalyzed reactions. Alternatively, use a drying agent like molecular sieves. | |
| - Catalyst inefficiency. | - Ensure the catalyst is active and used in the appropriate amount. For acid catalysts, ensure they are not neutralized. | |
| High Yield of Diester | - Molar ratio of ethanol to azelaic acid is too high. | - Reduce the molar ratio of ethanol to azelaic acid. Start with a 1:1 or even a slight excess of azelaic acid. |
| - Prolonged reaction time or high temperature. | - Optimize the reaction time and temperature by monitoring the reaction progress. Stop the reaction when the concentration of the monoester is at its maximum. | |
| Difficulty in Purifying the Monoester | - Incomplete separation from azelaic acid and diethyl azelate. | - Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the components based on polarity.[6] |
| - Co-crystallization of the monoester and azelaic acid. | - Perform a liquid-liquid extraction to remove the more acidic azelaic acid. Wash the organic layer containing the esters with a mild base (e.g., saturated sodium bicarbonate solution) to extract the unreacted diacid. | |
| Reaction Not Proceeding | - Inactive catalyst. | - Use fresh or properly stored catalyst. |
| - Presence of water in reactants or solvent. | - Ensure all reactants and solvents are anhydrous, especially for acid-catalyzed reactions not using a Dean-Stark trap. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Azelaic Acid Monoethyl Ester
This protocol outlines a general procedure for the Fischer esterification of azelaic acid, aiming for the monoester. Optimization of reactant ratios, temperature, and reaction time is recommended.
Materials:
-
Azelaic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid (1 equivalent), anhydrous ethanol (1-1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole relative to azelaic acid) in toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Work-up: Once the desired conversion is achieved (maximal monoester formation), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove the acid catalyst and unreacted azelaic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the diethyl azelate, azelaic acid monoethyl ester, and any remaining non-polar impurities. The order of elution from the column is typically diethyl azelate (least polar), followed by azelaic acid monoethyl ester. Unreacted azelaic acid will remain on the baseline or elute with a highly polar solvent.[6]
Protocol 2: Analytical Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of the reaction mixture after derivatization.
Derivatization (Silylation):
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the carboxylic acid groups.
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
The retention times will increase with the polarity of the compounds: diethyl azelate will elute first, followed by the monoethyl ester, and then the unreacted azelaic acid (as their silylated derivatives).
Visualizations
Reaction Pathway and Side Products
Caption: Reaction pathway for the esterification of azelaic acid with ethanol, showing the formation of the monoester and the potential side-product, the diester. Dashed arrows indicate the reverse hydrolysis reaction.
Troubleshooting Workflow for Low Monoester Yield
Caption: A decision tree for troubleshooting low yields of azelaic acid monoethyl ester, guiding the user through potential causes and solutions.
Separation Logic for Purification
Caption: A flowchart illustrating the logic of separating the components of the crude reaction mixture based on their polarity using extraction and column chromatography.
References
- 1. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. web.uvic.ca [web.uvic.ca]
Technical Support Center: Purification of 9-Oxononanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 9-oxononanoic acid from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 9-oxononanoic acid.
Issue 1: Low or No Recovery of 9-Oxononanoic Acid After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound degraded on silica (B1680970) gel | 9-Oxononanoic acid has both an acidic carboxylic acid group and a reactive aldehyde group, making it potentially sensitive to the acidic nature of silica gel. Test for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs. If it is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a volatile base like triethylamine (B128534) (1-2%). |
| Incorrect solvent system | The polarity of the eluent may be too high, causing the compound to elute with the solvent front, or too low, resulting in the compound remaining on the column. Double-check the solvent composition. The ideal solvent system for flash chromatography should provide a retention factor (Rf) of approximately 0.3-0.4 for 9-oxononanoic acid on a TLC plate. |
| Compound is too polar and retained on the column | If using standard normal-phase chromatography (e.g., silica gel with ethyl acetate (B1210297)/hexane), highly polar impurities or the compound itself might bind strongly. Consider switching to a more polar mobile phase, such as methanol (B129727) in dichloromethane. Alternatively, reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable for very polar compounds. |
| Fractions are too dilute to detect the compound | If you suspect the compound has eluted but is not visible on TLC, try concentrating a few fractions in the expected elution range and re-analyzing by TLC. |
Issue 2: Co-elution of Impurities with 9-Oxononanoic Acid
| Potential Cause | Recommended Solution |
| Similar polarity of impurities | Impurities from the synthesis of 9-oxononanoic acid, such as nonanoic acid or azelaic acid, may have similar polarities, making separation difficult. Optimize the solvent system by using a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. For instance, begin with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate. A three-solvent system might also improve separation. |
| Overloading the column | Loading too much crude material onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation. |
| Column not packed properly | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly and that the top surface is level before loading the sample. |
Issue 3: Difficulty in Recrystallizing 9-Oxononanoic Acid
| Potential Cause | Recommended Solution |
| Inappropriate solvent choice | An ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents of varying polarities. Given that 9-oxononanoic acid is a medium-chain fatty acid, consider solvents like ethanol/water mixtures, ethyl acetate/hexane mixtures, or acetone. |
| Oiling out instead of crystallization | This occurs when the compound is insoluble in the solvent at its boiling point or the solution is supersaturated. Try using a larger volume of solvent or a different solvent system. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization. |
| No crystal formation upon cooling | The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. If crystals still do not form, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound to induce nucleation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying 9-oxononanoic acid?
A1: The impurities will depend on the synthetic route. If synthesized via ozonolysis of oleic acid, common byproducts include nonanoic acid, nonanal (B32974), and azelaic acid.[1] Enzymatic synthesis from linoleic acid may result in the presence of "green leaf volatiles" as byproducts.[2][3]
Q2: What is a good starting point for a solvent system for flash column chromatography of 9-oxononanoic acid?
A2: A good starting point for normal-phase silica gel chromatography is a mixture of ethyl acetate and hexanes. You can start by testing a ratio of 30:70 (ethyl acetate:hexanes) on a TLC plate and adjusting the polarity to achieve an Rf value of 0.3-0.4 for the 9-oxononanoic acid. A gradient elution from 10% to 50% ethyl acetate in hexanes is a good strategy for separating it from less polar impurities like nonanal and more polar impurities like azelaic acid.
Q3: Can I use reverse-phase chromatography to purify 9-oxononanoic acid?
A3: Yes, reverse-phase chromatography is a viable option, especially if the compound is proving difficult to purify using normal-phase chromatography due to high polarity. A common reverse-phase system would use a C18-functionalized silica gel stationary phase with a mobile phase of methanol and water or acetonitrile (B52724) and water. The most polar compounds will elute first in this system.
Q4: My purified 9-oxononanoic acid seems to be degrading over time. How should I store it?
A4: 9-Oxononanoic acid contains an aldehyde functional group, which can be susceptible to oxidation to the corresponding carboxylic acid (azelaic acid). It is best stored as a solid at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Quantitative Data Summary
The following table summarizes typical yields and purities for 9-oxononanoic acid synthesis and purification.
| Synthesis/Purification Method | Reported Yield | Reported Purity | Source |
| Enzymatic (Lipoxygenase/Lyase) | 73% | High Selectivity | [2][3] |
| Ozonolysis of Oleic Acid | 14 ± 2% (carbon yield) | - | [1] |
| Commercially Available | - | ≥98% | - |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of 9-oxononanoic acid from a reaction mixture where it is the major component.
1. Preparation of the Sample and TLC Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Perform thin-layer chromatography (TLC) using silica gel plates to determine an appropriate solvent system. Test various ratios of ethyl acetate in hexanes (e.g., 20:80, 30:70, 40:60). The ideal system will give 9-oxononanoic acid an Rf of ~0.3-0.4.
2. Column Packing: a. Select an appropriately sized glass column. b. Prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 10% ethyl acetate in hexanes). c. Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading: a. Dissolve the crude reaction mixture in a minimal amount of the solvent used for the slurry. b. Carefully add the dissolved sample to the top of the silica bed using a pipette. c. Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during elution.
4. Elution and Fraction Collection: a. Begin eluting the column with the initial solvent system. b. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). c. Collect fractions in test tubes and monitor the composition of each fraction by TLC.
5. Product Isolation: a. Combine the fractions that contain the pure 9-oxononanoic acid. b. Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude material is a solid and contains a smaller amount of impurities.
1. Solvent Selection: a. Place a small amount of the crude solid in a test tube. b. Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature. c. Heat the test tube and continue adding the solvent dropwise until the solid dissolves. d. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. (Consider an ethanol/water or ethyl acetate/hexane mixture).
2. Recrystallization Procedure: a. Dissolve the crude 9-oxononanoic acid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If there are insoluble impurities, perform a hot gravity filtration. c. Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals. d. Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the ice-cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of 9-oxononanoic acid.
Caption: Troubleshooting decision tree for low yield in chromatography.
References
Technical Support Center: One-Pot Synthesis of 9-Oxononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of 9-oxononanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the one-pot synthesis of 9-oxononanoic acid, particularly via ozonolysis of oleic acid and enzymatic conversion of linoleic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 9-Oxononanoic Acid | Incomplete reaction: Insufficient reaction time or improper temperature control (ozonolysis). | Ozonolysis: Ensure the reaction runs for the recommended duration (e.g., 2-60 minutes) and maintain the temperature within the optimal range (-78°C to 30°C).[1] Enzymatic Synthesis: Confirm optimal pH and temperature for the enzymes used. Ensure sequential addition of enzymes if required, as simultaneous application can reduce performance.[2] |
| Sub-optimal enzyme activity: In enzymatic synthesis, the lipoxygenase or hydroperoxide lyase may be inactive or inhibited. | Verify the activity of your enzyme stocks. Ensure no inhibitory compounds are present in the reaction mixture. It has been noted that applying the lipoxygenase and hydroperoxide lyase in a successive manner rather than simultaneously achieves the best performance.[2][3] | |
| Starting material impurity: Industrial-grade oleic or linoleic acid may contain other fatty acids that lead to different cleavage products.[4] | Use high-purity starting materials. Characterize the purity of your substrate via GC or other relevant analytical methods before starting the synthesis. | |
| Presence of Multiple Byproducts | Reaction pathway: Ozonolysis of oleic acid naturally co-produces nonanoic acid, nonanal, and azelaic acid.[5][6][7] | This is inherent to the ozonolysis reaction. Focus on optimizing the purification strategy. An extractive workup using a bicarbonate solution can help separate the carboxylic acids from the neutral aldehyde byproduct.[8] |
| Side reactions: Undesired side reactions such as isomerization of the double bond or decarboxylation can lead to shorter-chain acid/diacid impurities.[4] | Ozonolysis: Maintain low temperatures to minimize side reactions. Enzymatic Synthesis: Ensure the specificity of the enzymes used. The 9S-lipoxygenase and 9/13-hydroperoxide lyase cascade is highly selective.[2] | |
| Difficulty in Product Purification | Similar properties of products: The main product, 9-oxononanoic acid, has similar chemical properties to byproducts like nonanoic acid and azelaic acid, making separation difficult. | Employ liquid-liquid extraction to separate based on acidity. For instance, extraction with sodium bicarbonate can separate the carboxylic acids from the non-acidic nonanal.[8] Further separation of the acids can be achieved by chromatography or fractional crystallization.[9] |
| Formation of a solid/pasty mixture: In some oxidative cleavage processes, the accumulation of intermediates like 9,10-dihydroxystearic acid can cause the reaction mixture to solidify.[4] | If the mixture becomes intractable, consider adjusting the solvent system. If the solid is the desired intermediate, it can sometimes be isolated by filtration before proceeding to the next step.[9] For purification, it is often better to dry the entire reaction mixture, redissolve it in a suitable strong solvent like DMSO, and then proceed with chromatographic purification.[10] | |
| Reaction Fails to Initiate | Inactive catalyst/reagents: In catalytic processes (e.g., using tungsten), the catalyst may not be active. Ozone may not be generated efficiently in ozonolysis. | Catalytic Oxidation: Ensure the catalyst is properly prepared and handled.[11] Ozonolysis: Verify the output and concentration of your ozone generator. Ensure the reaction temperature is low enough to trap the ozone in the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary one-pot methods for synthesizing 9-oxononanoic acid?
A1: The two most prominent one-pot or pseudo-one-pot methods are the ozonolysis of oleic acid and the enzymatic cascade reaction starting from linoleic acid.[1][2] Ozonolysis is a classic chemical route that cleaves the double bond to yield 9-oxononanoic acid and nonanoic acid.[5] The enzymatic method uses a 9S-lipoxygenase and a 9/13-hydroperoxide lyase in a two-step, one-pot process to convert linoleic acid into 9-oxononanoic acid with high yield and selectivity.[2][3]
Q2: I am getting a mixture of products from my ozonolysis reaction. Is this normal?
A2: Yes, this is expected. The ozonolysis of oleic acid cleaves the C9 double bond, resulting in two C9 fragments. Depending on the workup, you will get a mixture of 9-oxononanoic acid, nonanoic acid, nonanal, and potentially azelaic acid (from overoxidation of 9-oxononanoic acid).[4][5][6]
Q3: What kind of yields can I expect from these one-pot syntheses?
A3: Yields are highly dependent on the chosen method and optimization.
-
Enzymatic Synthesis: A reported one-pot process using 9S-lipoxygenase and 9/13-hydroperoxide lyase achieved a 73% yield of 9-oxononanoic acid from linoleic acid.[2]
-
Ozonolysis: This method can achieve high conversion of the starting material (80-100%), but the yield of the specific target, 9-oxononanoic acid, depends on the subsequent workup and purification from the product mixture.[1]
Q4: My enzymatic reaction is giving a low yield. What is the most critical parameter to check?
A4: The most critical parameter is often the timing of enzyme addition. Studies have shown that the best performance is achieved when the lipoxygenase and hydroperoxide lyase are added successively, not simultaneously.[2] Also, verify the pH, temperature, and activity of your enzyme preparations.
Q5: How can I purify 9-oxononanoic acid from the reaction mixture?
A5: Purification typically involves a multi-step approach. First, an acid-base extraction can be used. Adding a weak base like sodium bicarbonate to the reaction mixture (dissolved in an organic solvent) will deprotonate the carboxylic acids (9-oxononanoic acid, nonanoic acid, etc.), moving them to the aqueous layer, while the non-acidic aldehyde (nonanal) remains in the organic layer.[8] After re-acidifying the aqueous layer and extracting the acids back into an organic solvent, you may need to use column chromatography or crystallization to separate 9-oxononanoic acid from the other carboxylic acid byproducts.[9]
Q6: Are there significant byproducts in the enzymatic synthesis route?
A6: Yes, the enzymatic cascade can produce "green leaf volatiles" as byproducts, which are desirable in the flavor and fragrance industry.[2][3] The primary challenge is typically separating the desired 9-oxononanoic acid from the reaction medium and any remaining substrate or intermediates.
Quantitative Data Summary
The following table summarizes key quantitative parameters from different synthesis routes.
| Parameter | Ozonolysis of Oleic Acid | Enzymatic Synthesis from Linoleic Acid |
| Starting Material | Oleic Acid | Linoleic Acid |
| Key Reagents | Ozone (O₃) | 9S-lipoxygenase, 9/13-hydroperoxide lyase |
| Reported Yield | High conversion (80-100%), but yield of pure 9-oxononanoic acid is post-purification dependent.[1] | Up to 73% yield.[2] |
| Selectivity | Produces a mixture of C9 products.[5] | High selectivity for 9-oxononanoic acid reported.[2] |
| Reaction Time | 2 - 60 minutes.[1] | ~8 hours for related multi-enzyme processes.[3] |
| Reaction Temperature | -78°C to 30°C.[1] | Dependent on specific enzyme optima (typically near ambient temperature). |
| Key Byproducts | Nonanoic acid, nonanal, azelaic acid.[5][6][7] | Green leaf volatiles.[2][3] |
Experimental Protocols
Protocol 1: One-Pot Ozonolysis of Oleic Acid
This protocol is a generalized procedure based on typical ozonolysis reactions.[1]
Materials:
-
Oleic acid (high purity)
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Ozone (from an ozone generator)
-
Oxygen
-
Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP) for reductive workup
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for low-temperature reactions
Procedure:
-
Dissolve oleic acid (1 equivalent) in a suitable solvent like dichloromethane in a three-neck round-bottom flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, switch the gas stream to pure oxygen for 10-15 minutes to purge any remaining ozone from the solution.
-
For a reductive workup to obtain the aldehyde, slowly add dimethyl sulfide (1.5 equivalents) at -78°C and allow the solution to warm to room temperature overnight.
-
Wash the reaction mixture with water and then with a 5% sodium bicarbonate solution to separate other acidic byproducts.
-
The organic layer contains 9-oxononanoic acid and nonanal. Further purification by column chromatography is required.
Protocol 2: One-Pot, Two-Step Enzymatic Synthesis from Linoleic Acid
This protocol is based on the successful enzymatic cascade synthesis.[2][3]
Materials:
-
Linoleic acid
-
9S-lipoxygenase (e.g., from Solanum tuberosum)
-
9/13-hydroperoxide lyase (e.g., from Cucumis melo)
-
Borate buffer (pH optimized for enzymes, typically pH 7-9)
-
Oxygen supply
-
Stirred reaction vessel with temperature control
-
Ethyl acetate (B1210297) or other suitable extraction solvent
Procedure:
-
Prepare a buffered solution of linoleic acid in the reaction vessel. The substrate may need to be emulsified with a mild surfactant.
-
Saturate the solution with oxygen and maintain a steady, gentle stream throughout the reaction.
-
Step 1 (Lipoxygenase Reaction): Add the 9S-lipoxygenase to the reaction mixture. Stir at the optimal temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to allow for the formation of the 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) intermediate.
-
Step 2 (Lyase Reaction): After the first step is complete (monitor by LC-MS or other appropriate method), add the 9/13-hydroperoxide lyase to the same reaction vessel.
-
Continue stirring under the same conditions for an additional period (e.g., 4-6 hours) to allow for the cleavage of the hydroperoxide intermediate into 9-oxononanoic acid.
-
Once the reaction is complete, acidify the mixture to ~pH 3 with HCl.
-
Extract the product, 9-oxononanoic acid, using ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Further purify the product using column chromatography if necessary.
Visualizations
References
- 1. birac.nic.in [birac.nic.in]
- 2. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ACP - Ozonolysis of fatty acid monolayers at the airâwater interface: organic films may persist at the surface of atmospheric aerosols [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. eurochemengineering.com [eurochemengineering.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 9-Ethoxy-9-oxononanoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of 9-Ethoxy-9-oxononanoic acid purity using a validated High-Performance Liquid Chromatography (HPLC) method. It offers a detailed comparison with alternative analytical techniques and includes supporting experimental protocols and data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Analysis of this compound
This compound, a monoester of azelaic acid, is a molecule of interest in various research and development sectors, including polymer chemistry and as a potential intermediate in pharmaceutical synthesis. The purity of this compound is critical as impurities can significantly impact reaction yields, product stability, and biological activity in drug development. Therefore, robust and reliable analytical methods are essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity determination of non-volatile organic compounds.[1] Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating this compound from potential impurities such as the parent dicarboxylic acid (azelaic acid), unreacted starting materials, and degradation products.
This guide details a validated Reversed-Phase HPLC (RP-HPLC) method and compares its performance characteristics against other common analytical techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance of the Validated HPLC Method
An RP-HPLC method with UV detection was developed and validated for the quantification of this compound. The validation was performed in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3]
2.1. Experimental Protocol: RP-HPLC Method
This protocol outlines the steps for determining the purity of this compound.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (due to the carboxyl group's absorbance in the low UV region).[1]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution in triplicate.
-
Inject the sample solution in triplicate.
-
Calculate the purity of the sample using the area normalization method or against the reference standard.
-
2.2. Data Summary: HPLC Method Validation
The following tables summarize the quantitative data from the method validation, demonstrating its suitability for purity assessment.
Table 1: Linearity and Range
| Parameter | Result |
| Analyte Concentration | 10 - 150 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision
| Precision Type | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 100 | 0.45% | ≤ 2.0% |
| Intermediate Precision | 100 | 0.82% | ≤ 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
| 80% | 80 | 79.2 | 99.0% | 98.0% - 102.0% |
| 100% | 100 | 101.1 | 101.1% | 98.0% - 102.0% |
| 120% | 120 | 119.4 | 99.5% | 98.0% - 102.0% |
2.3. Workflow for HPLC Purity Validation
The diagram below illustrates the general workflow for the purity validation of this compound using the described HPLC method.
Caption: Experimental workflow for HPLC purity validation.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and available instrumentation.
Table 4: Comparison of Analytical Methods for Purity Determination
| Feature | RP-HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity differences. | Separation based on volatility and column interaction. | Quantification based on the integrated signal intensity relative to a certified internal standard. |
| Analyte Suitability | Excellent for non-volatile, polar to moderately non-polar compounds. | Suitable for volatile or semi-volatile compounds. Derivatization is often required for acids.[4][5] | Applicable to any soluble compound with unique NMR signals. Provides structural information. |
| Specificity | High, especially with optimized separation. Peak purity can be assessed with DAD. | Very high, excellent separation for volatile impurities. | Very high, as it's based on the unique molecular structure of the analyte and impurities. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range). | Moderate (typically requires mg of sample). |
| Quantification | Requires a reference standard for external calibration. | Requires a reference standard for external calibration. | Primary method; does not require a standard of the analyte itself, only a certified qNMR standard. |
| Sample Throughput | Moderate to High. | Moderate. | Low to Moderate. |
| Instrumentation Cost | Moderate. | Moderate. | High. |
| Key Advantage | Versatile, robust, and widely available.[6] | Superior for analyzing residual solvents and volatile impurities. | Absolute quantification without a specific reference standard for the analyte. |
3.1. Decision Guide for Method Selection
The following diagram provides a logical approach to selecting the most suitable analytical method based on experimental needs.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated RP-HPLC method presented in this guide is demonstrated to be specific, accurate, and precise for the purity determination of this compound. It is well-suited for routine quality control in both research and industrial settings. The comparison with alternative methods such as GC and qNMR highlights that while HPLC is a robust and versatile primary choice, the optimal method depends on the specific analytical challenge, such as the volatility of expected impurities or the availability of reference standards. Researchers should consider the strengths and limitations of each technique to ensure the generation of reliable and meaningful purity data.
References
- 1. shimadzu.com [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ihc-platform.net [ihc-platform.net]
A Comparative Guide to the Synthesis of Ethyl 9-Oxononanoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 9-oxononanoate (B1257084), a bifunctional molecule featuring both an ester and an aldehyde, is a valuable building block in the synthesis of polymers and specialty chemicals.[1][2] This guide provides a comprehensive comparison of the primary synthetic methodologies for ethyl 9-oxononanoate, with a focus on reaction efficiency, procedural complexity, and reagent accessibility, supported by experimental data and detailed protocols.
The principal routes for the synthesis of ethyl 9-oxononanoate involve the oxidative cleavage of oleic acid derivatives, a readily available and renewable starting material.[1] Key methodologies include the reductive ozonolysis of ethyl oleate (B1233923), direct oxidative cleavage using hydrogen peroxide, a multi-step synthesis commencing from azelaic acid, and an enzymatic pathway from linoleic acid.[1][3]
Comparative Data Summary
The selection of a synthetic route often depends on a combination of factors including yield, reaction conditions, and the number of synthetic steps. The following table summarizes the key quantitative data for the different synthetic routes to ethyl 9-oxononanoate.
| Parameter | Route 1: Reductive Ozonolysis | Route 2: Oxidative Cleavage (H₂O₂) | Route 3: From Azelaic Acid | Route 4: Enzymatic Synthesis & Esterification |
| Starting Material | Ethyl Oleate | Ethyl Oleate | Azelaic Acid | Linoleic Acid |
| Key Reagents | Ozone (O₃), Dimethyl Sulfide (B99878) (DMS) | Hydrogen Peroxide (H₂O₂), Tungsten Catalyst | 1. Ethanol (B145695), Acid Catalyst 2. Thionyl Chloride (SOCl₂) 3. H₂, Pd/BaSO₄ | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase, Ethanol, Acid Catalyst |
| Overall Yield | ~60-70% (estimated)[1] | Variable (aldehyde yield not typically reported)[1] | ~60-75% (estimated over 3 steps)[1] | ~73% (for 9-oxononanoic acid)[3][4][5] |
| Reaction Steps | 1[1] | 1[1] | 3[1] | 2 (one-pot) followed by esterification[3][5] |
| Reaction Temperature | -78 °C to room temperature[1] | 50-90 °C[1] | Room temperature to 80 °C[1] | Ambient temperature (enzymatic), Reflux (esterification)[3] |
| Purity of Crude Product | Moderate to High[1] | Low to Moderate (mixture with carboxylic acids)[1] | High[1] | High[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Reductive Ozonolysis of Ethyl Oleate
This method involves the oxidative cleavage of the double bond in ethyl oleate using ozone, followed by a reductive workup to yield the aldehyde.[3][6]
1. Ozonolysis:
-
A solution of ethyl oleate (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or a 1:1 mixture of dichloromethane and methanol (B129727) is cooled to -78 °C in a dry ice/acetone bath.[1]
-
A stream of ozone gas is bubbled through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, the solution is purged with dry nitrogen or oxygen to remove excess ozone.[1]
2. Reductive Workup:
-
To the cold solution containing the ozonide, dimethyl sulfide (DMS, 1.5 equivalents) is added dropwise, ensuring the temperature remains below -60 °C.[1]
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.[1]
3. Purification:
-
The solvent is removed under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.[1]
Route 2: Oxidative Cleavage of Ethyl Oleate with H₂O₂
This route is considered a greener alternative to ozonolysis, though achieving selectivity for the aldehyde can be challenging.[1]
1. Reaction Setup:
-
To a solution of ethyl oleate (1 equivalent) in a suitable solvent like tert-butanol, a catalytic amount of tungstic acid (H₂WO₄, ~1-2 mol%) is added.[1]
-
The mixture is heated to a temperature between 50-70 °C with vigorous stirring.[1]
2. Oxidation:
-
An aqueous solution of hydrogen peroxide (30-50% w/w, 3-4 equivalents) is added dropwise to the heated reaction mixture over several hours using a syringe pump.[1]
3. Workup and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[1]
-
The combined organic layers are washed with a saturated solution of sodium thiosulfate (B1220275) to quench any remaining peroxide, followed by brine.[1]
-
The organic phase is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.[1]
-
Purification is achieved by column chromatography to separate ethyl 9-oxononanoate from the over-oxidation product (9-ethoxy-9-oxononanoic acid) and unreacted starting material.[1]
Route 3: Multi-step Synthesis from Azelaic Acid
This pathway offers a high degree of control and avoids the use of powerful, non-selective oxidants.[1]
Step 3a: Monoesterification of Azelaic Acid
-
Azelaic acid (1 equivalent) is dissolved in a large excess of absolute ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).[1]
-
The mixture is heated at reflux for 4-6 hours.[1]
Step 3b: Acid Chloride Formation
-
The monoester is dissolved in a dry, inert solvent (e.g., dichloromethane).
-
Thionyl chloride (SOCl₂, 1.2-1.5 equivalents) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added.[1]
-
The mixture is stirred at room temperature or gently heated (40-50 °C) until gas evolution ceases.[1]
-
Excess thionyl chloride and solvent are removed under reduced pressure.[1]
Step 3c: Rosenmund Reduction
-
The crude acid chloride is dissolved in a dry solvent (e.g., toluene).
-
A palladium on barium sulfate catalyst (Pd/BaSO₄) is added.
-
The mixture is hydrogenated with H₂ gas until the reaction is complete.
Purification:
-
The final product is purified by column chromatography.
Route 4: Enzymatic Synthesis from Linoleic Acid and Subsequent Esterification
This biocatalytic approach utilizes a two-step, one-pot enzymatic cascade to convert linoleic acid to 9-oxononanoic acid, which is then esterified.[3][5]
Part A: Enzymatic Synthesis of 9-Oxononanoic Acid
-
In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), 9S-lipoxygenase is added to a solution of linoleic acid. This enzyme catalyzes the insertion of oxygen to form a hydroperoxide intermediate.[3][4]
-
Following the formation of the hydroperoxide, hydroperoxide lyase is introduced to cleave the intermediate, yielding 9-oxononanoic acid.[4]
-
The product is then extracted from the aqueous phase using an organic solvent.[3][4]
Part B: Fischer Esterification
-
The extracted 9-oxononanoic acid is dissolved in an excess of ethanol.[3]
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.[3][7]
-
After cooling, the excess ethanol is removed, and the mixture is neutralized, extracted, washed, and dried.[7]
-
The final product is purified by distillation or column chromatography.[3][7]
Synthesis Workflows
The following diagrams illustrate the workflows for the primary synthetic routes discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 9-Oxononanoate|CAS 3433-16-7|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 9-Oxononanoic Acid and 4-Oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 9-oxononanoic acid (9-ONA) and 4-oxononanoic acid (4-ONA). While both are oxidized fatty acids, current research reveals a significant disparity in our understanding of their physiological roles. 9-Oxononanoic acid is a well-characterized bioactive lipid with established pro-inflammatory and metabolic effects. In contrast, 4-oxononanoic acid is an emerging molecule of interest, primarily hypothesized to be a biomarker for metabolic stress with a potential role in metabolic regulation, though direct experimental evidence of its biological activity is limited.
Overview of Biological Activities
9-Oxononanoic Acid (9-ONA): A Pro-inflammatory and Metabolic Modulator
9-Oxononanoic acid is a major product of linoleic acid peroxidation.[1][2] It is recognized for its role in inflammatory pathways and lipid metabolism.[1][3] Key biological activities of 9-ONA include:
-
Induction of Inflammatory Mediators: 9-ONA stimulates the activity of phospholipase A2 (PLA2), a critical enzyme that initiates the arachidonate (B1239269) cascade.[2][4] This leads to the production of thromboxane (B8750289) A2 (TxA2), a potent promoter of platelet aggregation.[2][4]
-
Modulation of Hepatic Lipid Metabolism: Studies in rats have shown that oral administration of 9-ONA can decrease the synthesis of fatty acids in the liver.[5][6] This effect is attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in lipogenesis.[6]
4-Oxononanoic Acid (4-ONA): A Potential Biomarker with Hypothesized Activity
4-Oxononanoic acid is also a product of lipid peroxidation.[1] Its biological role is not as well-defined as that of 9-ONA. Current research primarily suggests:
-
Potential Biomarker for Metabolic Syndrome: Due to its origin from lipid peroxidation, it is hypothesized that elevated levels of 4-ONA may indicate increased oxidative stress associated with metabolic syndrome.[1]
-
Hypothesized Role in PPAR Signaling: It is proposed that 4-ONA may act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are nuclear receptors that play a crucial role in regulating fatty acid metabolism and inflammation.[1] Activation of PPARα, for instance, upregulates genes involved in fatty acid uptake and oxidation.[1] However, direct experimental data confirming 4-ONA's interaction with and activation of PPARs is currently lacking.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of 9-oxononanoic acid. As of now, there is no direct experimental quantitative data available for the biological activity of 4-oxononanoic acid.
Table 1: Effect of 9-Oxononanoic Acid on Phospholipase A2 Activity and Thromboxane B2 Production
| Concentration of 9-ONA | Phospholipase A2 (PLA2) Activity (nmol/min/mL) | Thromboxane B2 (TxB2) Production (pg/mL) |
| 0 µM (Control) | 11.6 ± 0.2 | 588 ± 27 |
| 3 µM | 12.9 ± 0.6 | 904 ± 36 |
Data from a study on human blood, showing that 3 µM 9-ONA increased PLA2 activity by approximately 10% and TxB2 production by about 50%.[2]
Table 2: Effect of 9-Oxononanoic Acid on Platelet Aggregation
| Treatment | Platelet Aggregation |
| 9-ONA (3 µM) | Similar aggregation activity to 1 µM arachidonic acid |
This data indicates that 9-ONA is a potent inducer of platelet aggregation.[2]
Table 3: Effect of Orally Administered 9-Oxononanoic Acid on Hepatic Enzyme Activity in Rats
| Enzyme | Change in Activity |
| Acetyl-CoA Carboxylase | Decreased by 60% |
| Carnitine Palmitoyltransferase | Increased by 35% |
Data from a study where rats were orally administered 100 mg of 9-ONA.[6]
Signaling Pathways and Experimental Workflows
9-Oxononanoic Acid Signaling Pathway
The diagram below illustrates the established signaling pathway of 9-oxononanoic acid, leading to the production of pro-inflammatory eicosanoids and subsequent platelet aggregation.
Hypothesized 4-Oxononanoic Acid Signaling Pathway
This diagram outlines the hypothesized mechanism of action for 4-oxononanoic acid through the PPAR signaling pathway, which requires experimental validation.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a logical workflow for a comparative experimental analysis of 9-ONA and 4-ONA.
Experimental Protocols
Phospholipase A2 (PLA2) Activity Assay
Objective: To measure the effect of 9-ONA and 4-ONA on PLA2 enzyme activity.
Methodology: A colorimetric assay can be used.[2]
-
Reagents and Materials:
-
PLA2 assay kit (e.g., from Cayman Chemical)
-
Diheptanoyl thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
9-Oxononanoic acid and 4-Oxononanoic acid
-
Human serum or purified PLA2 enzyme
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and DTNB in each well of a 96-well plate.
-
Add the serum sample or purified PLA2 enzyme to the wells.
-
Add different concentrations of 9-ONA or 4-ONA to the respective wells. Include a control group with no added oxononanoic acid.
-
Initiate the reaction by adding the diheptanoyl thio-PC substrate.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points. The rate of change in absorbance is proportional to the PLA2 activity.
-
Calculate the PLA2 activity (in µmol/min/mL) using the formula provided by the assay kit manufacturer.
-
Thromboxane A2 (TxA2) Production Assay
Objective: To quantify the production of TxA2 in response to 9-ONA and 4-ONA. Since TxA2 is unstable, its stable metabolite, thromboxane B2 (TxB2), is measured.
Methodology: Enzyme-linked immunosorbent assay (ELISA).
-
Reagents and Materials:
-
TxB2 ELISA kit
-
Human blood or platelet-rich plasma (PRP)
-
9-Oxononanoic acid and 4-Oxononanoic acid
-
Microplate reader
-
-
Procedure:
-
Incubate human blood or PRP with various concentrations of 9-ONA or 4-ONA at 37°C for a specified time (e.g., 10 minutes).
-
Centrifuge the samples to obtain serum or plasma.
-
Perform the TxB2 ELISA according to the manufacturer's instructions. This typically involves adding the samples to a microplate pre-coated with a TxB2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of TxB2 based on a standard curve.
-
Platelet Aggregation Assay
Objective: To assess the effect of 9-ONA and 4-ONA on platelet aggregation.
Methodology: Light Transmission Aggregometry (LTA).[1]
-
Reagents and Materials:
-
Platelet-rich plasma (PRP)
-
9-Oxononanoic acid and 4-Oxononanoic acid
-
Platelet aggregation agonist (e.g., arachidonic acid) as a positive control
-
Aggregometer or a 96-well plate reader capable of measuring absorbance changes with shaking.
-
-
Procedure:
-
Place PRP in the wells of a 96-well plate or in an aggregometer cuvette.
-
Add various concentrations of 9-ONA or 4-ONA.
-
Initiate aggregation by shaking the plate vigorously at 37°C.
-
Monitor the change in light transmission (absorbance) over time (e.g., every 15 seconds for 15 minutes). An increase in light transmission indicates platelet aggregation.
-
Conclusion
The current body of research clearly establishes 9-oxononanoic acid as a bioactive lipid with significant pro-inflammatory and metabolic effects. Its role in the arachidonate cascade and hepatic lipogenesis is supported by quantitative experimental data. In contrast, 4-oxononanoic acid remains a molecule of potential interest. While its association with oxidative stress suggests a possible role as a biomarker, its direct biological activities, particularly its hypothesized interaction with PPARs, require rigorous experimental validation. Future research should focus on conducting direct comparative studies to elucidate the specific biological functions of 4-oxononanoic acid and determine if it shares any of the activities of its isomer, 9-oxononanoic acid, or possesses a unique biological profile.
References
- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 9-Oxononanoic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for key precursors of 9-oxononanoic acid, a valuable bifunctional molecule with applications in polymer chemistry and as a bioactive lipid.[1][2] The primary precursors discussed are oleic acid, linoleic acid, and azelaic acid. This document presents a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols for their conversion to 9-oxononanoic acid and for the spectroscopic analyses.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 9-oxononanoic acid and its precursors. This allows for a clear comparison of their structural features and aids in the identification and characterization of these compounds during synthesis and analysis.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 9-Oxononanoic Acid and its Precursors.
| Compound | -CH₃ | -(CH₂)n- | -CH₂-C=C | =C-CH₂-C=C | -CH₂-COOH | -CH₂-CHO | =CH- | -CHO | -COOH |
| 9-Oxononanoic Acid | - | ~1.33 | - | - | ~2.35 | ~2.45 | - | ~9.76 | ~12.0 |
| Oleic Acid | 0.88 | 1.25-1.35 | 2.01 | - | 2.34 | - | 5.34 | - | ~11.0 |
| Linoleic Acid | 0.90 | 1.31-1.35 | 2.05 | 2.77 | 2.36 | - | 5.37 | - | ~11.5 |
| Azelaic Acid | - | 1.27-1.50 | - | - | 2.18-2.34 | - | - | - | ~12.0 |
Note: Chemical shifts are reported in ppm relative to a TMS standard and may vary slightly depending on the solvent and spectrometer frequency used. Data is compiled from multiple sources.[3][4][5][6][7][8][9]
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 9-Oxononanoic Acid and its Precursors.
| Compound | -CH₃ | -(CH₂)n- | -CH₂-C=C | =C-CH₂-C=C | -CH₂-COOH | -CH₂-CHO | =CH- | -CHO | -COOH |
| 9-Oxononanoic Acid | - | 22.0-43.8 | - | - | 33.9 | 43.8 | - | 202.8 | 179.0 |
| Oleic Acid | 14.1 | 22.7-31.9 | 27.2 | - | 34.1 | - | 129.8-130.0 | - | 180.5 |
| Linoleic Acid | 14.0 | 22.6-31.5 | 27.2 | 25.6 | 34.0 | - | 127.9-130.2 | - | 179.3 |
| Azelaic Acid | - | 24.8-28.8 | - | - | 34.0 | - | - | - | 174.8 |
Note: Chemical shifts are reported in ppm and may vary slightly depending on the solvent and spectrometer frequency used. Data is compiled from multiple sources.[3][4][6][7][10]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹) of 9-Oxononanoic Acid and its Precursors.
| Compound | O-H (Carboxylic Acid) | C-H (Aliphatic) | C=O (Carboxylic Acid) | C=O (Aldehyde) | C=C (Olefin) |
| 9-Oxononanoic Acid | 2500-3300 (broad) | 2850-2960 | ~1710 | ~1725 | - |
| Oleic Acid | 2500-3300 (broad) | 2850-2960 | ~1710 | - | ~1655 |
| Linoleic Acid | 2500-3300 (broad) | 2850-2960 | ~1710 | - | ~1650 |
| Azelaic Acid | 2500-3300 (broad) | 2850-2960 | ~1700 | - | - |
Note: IR data represents characteristic absorption bands and the exact wavenumber may vary. Data is compiled from multiple sources.[11][12][13][14][15][16][17][18]
Mass Spectrometry (MS) Data
Table 4: Mass-to-Charge Ratios (m/z) of Molecular Ions and Key Fragments of 9-Oxononanoic Acid and its Precursors.
| Compound | Molecular Ion [M]⁺ | [M-H]⁻ | Key Fragment Ions |
| 9-Oxononanoic Acid | 172.11 | 171.1 | 154, 128, 111, 98 |
| Oleic Acid | 282.26 | 281.25 | 264, 222, 180, 97, 55 |
| Linoleic Acid | 280.24 | 279.23 | 262, 95, 81, 67, 55 |
| Azelaic Acid | 188.10 | 187.1 | 170, 152, 126, 108, 98 |
Note: The fragmentation pattern is highly dependent on the ionization technique used (e.g., EI, ESI). The listed fragments are commonly observed. Data is compiled from multiple sources.[11][12][13][19][20][21][22]
Experimental Protocols
Detailed methodologies for the synthesis of 9-oxononanoic acid from its precursors and for the spectroscopic analyses are provided below.
Synthesis of 9-Oxononanoic Acid
1. From Oleic Acid via Ozonolysis:
A common method for the synthesis of 9-oxononanoic acid is the ozonolysis of oleic acid.[2][23]
-
Reaction Setup: A solution of oleic acid in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone gas is bubbled through the solution until the reaction is complete, which is often indicated by a color change (e.g., the solution turning blue).
-
Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. A reducing agent is then added to quench the ozonide intermediate. Common reducing agents for obtaining the aldehyde include zinc dust with acetic acid or dimethyl sulfide (B99878) (DMS).
-
Purification: The product, 9-oxononanoic acid, is extracted from the reaction mixture using an appropriate organic solvent and purified using techniques such as column chromatography or distillation.[9]
2. From Linoleic Acid via Enzymatic Cleavage:
A biocatalytic pathway offers an environmentally friendly alternative for the synthesis of 9-oxononanoic acid from linoleic acid.[1]
-
Enzyme System: This process typically involves a two-step enzymatic cascade using a lipoxygenase (LOX) and a hydroperoxide lyase (HPL).[1]
-
Reaction Conditions: Linoleic acid is incubated with 9S-lipoxygenase, which catalyzes the formation of a hydroperoxy intermediate. Subsequently, 9/13-hydroperoxide lyase is added, which cleaves the intermediate to yield 9-oxononanoic acid. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.
-
Purification: The product is extracted from the aqueous reaction mixture using an organic solvent and can be further purified by chromatographic methods.
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data presented in this guide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[9]
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[9]
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating fragment ions, while Electrospray Ionization (ESI) is often used for determining the mass of the molecular ion.[9]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the primary synthetic routes to 9-oxononanoic acid from its precursors.
Caption: Synthesis of 9-Oxononanoic Acid from Oleic Acid via Ozonolysis.
Caption: Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid.
References
- 1. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oleic acid(112-80-1) 13C NMR spectrum [chemicalbook.com]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. rsc.org [rsc.org]
- 8. hmdb.ca [hmdb.ca]
- 9. benchchem.com [benchchem.com]
- 10. Azelaic acid(123-99-9) 13C NMR [m.chemicalbook.com]
- 11. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Azelaic acid [webbook.nist.gov]
- 16. Azelaic acid(123-99-9) IR Spectrum [chemicalbook.com]
- 17. Oleic acid(112-80-1) IR Spectrum [m.chemicalbook.com]
- 18. Linoleic acid(60-33-3) IR Spectrum [chemicalbook.com]
- 19. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Azelaic acid [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ACP - Ozonolysis of fatty acid monolayers at the airâwater interface: organic films may persist at the surface of atmospheric aerosols [acp.copernicus.org]
A Comparative Analysis of the Biological Effects of 9-Oxononanoic Acid and Its Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of lipid molecules is paramount. 9-Oxononanoic acid, a product of lipid peroxidation, has demonstrated notable effects on various physiological pathways. However, the biological implications of its esterified forms remain largely unexplored. This guide provides a comparative analysis of 9-oxononanoic acid and its methyl and ethyl esters, supported by available experimental data and detailed methodologies.
This document summarizes the known biological effects of 9-oxononanoic acid and discusses the potential activities of its esters based on the limited available information and the general behavior of related fatty acid esters. Due to a scarcity of direct comparative studies on 9-oxononanoic acid esters, some sections of this guide will highlight the current knowledge gaps and suggest future research directions.
Comparative Overview of Biological Activities
While extensive data on the biological effects of 9-oxononanoic acid esters are not available, we can compile a comparative table based on the known effects of the parent acid and the general properties of fatty acid esters.
| Biological Effect | 9-Oxononanoic Acid | Methyl 9-Oxononanoate (B1257084) | Ethyl 9-Oxononanoate |
| Platelet Aggregation | Induces platelet aggregation by stimulating the arachidonate (B1239269) cascade.[1][2] | Data not available | Data not available |
| Enzyme Activity | Stimulates Phospholipase A2 (PLA2) activity.[1][2] Decreases Acetyl-CoA Carboxylase activity by 60% and increases Carnitine Palmitoyltransferase activity by 35% in rat liver.[3] | Data not available | Data not available |
| Lipid Metabolism | Reduces de novo fatty acid synthesis in rat liver.[3] | Data not available | Data not available |
| Anti-inflammatory | Potential role in inflammatory pathways as a lipid peroxidation product.[4] | Data not available | Data not available |
| Anti-cancer | Data not available | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
9-Oxononanoic acid is known to influence cellular signaling primarily through the arachidonate cascade. The activation of this pathway leads to the production of eicosanoids, which are potent signaling molecules involved in inflammation and hemostasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols related to the biological effects of 9-oxononanoic acid and the synthesis of its esters.
Induction of Platelet Aggregation by 9-Oxononanoic Acid
-
Objective: To determine the effect of 9-oxononanoic acid on platelet aggregation in human blood.
-
Method:
-
Fresh human blood is collected and treated with an anticoagulant.
-
9-Oxononanoic acid is synthesized and purified, or a commercially available standard is used.
-
Varying concentrations of 9-oxononanoic acid are added to platelet-rich plasma.
-
Platelet aggregation is measured using an aggregometer, which records the increase in light transmittance as platelets aggregate.
-
Thromboxane B2 (a stable metabolite of Thromboxane A2) levels are quantified using an enzyme-linked immunosorbent assay (ELISA) to confirm the activation of the arachidonate cascade.[1][2]
-
Assessment of Hepatic Lipogenesis
-
Objective: To investigate the effect of orally administered 9-oxononanoic acid on lipid synthesis in the liver.
-
Method:
-
Rats are orally administered with 9-oxononanoic acid (e.g., 100 mg). A control group receives a saline solution.
-
After a specific period (e.g., 30 hours), the rats are euthanized, and liver tissue is collected.
-
The rate of de novo fatty acid synthesis is measured by monitoring the incorporation of a labeled precursor, such as [14C]acetate, into hepatic lipids.
-
The activities of key lipogenic enzymes, Acetyl-CoA Carboxylase and Carnitine Palmitoyltransferase, are assayed using spectrophotometric methods.
-
Serum levels of triacylglycerols and free fatty acids are determined using commercially available kits.[3]
-
Synthesis of 9-Oxononanoic Acid Esters
The following diagram illustrates a general workflow for the synthesis of methyl and ethyl 9-oxononanoate from 9-oxononanoic acid.
Discussion and Future Directions
The current body of research indicates that 9-oxononanoic acid is a biologically active molecule with a clear role in modulating platelet aggregation and hepatic lipid metabolism.[1][2][3] Its pro-aggregatory effects are mediated through the stimulation of the arachidonate cascade, a pathway central to inflammation and thrombosis.
The biological activities of 9-oxononanoic acid esters, however, remain a significant knowledge gap. Esterification of the carboxylic acid group would likely alter the molecule's physicochemical properties, such as its polarity and ability to interact with cell membranes and protein binding sites. This could, in turn, modulate its biological effects. For instance:
-
Bioavailability and Cellular Uptake: Esterification could enhance the lipophilicity of the molecule, potentially leading to increased cell membrane permeability and altered bioavailability.
-
Enzyme Interactions: The esterified carboxylate group may not be recognized by the same enzymes that interact with the free acid. For example, the interaction with PLA2 might be altered.
-
Prodrug Potential: 9-Oxononanoic acid esters could potentially act as prodrugs, being hydrolyzed by intracellular esterases to release the active 9-oxononanoic acid. This could be a strategy for targeted delivery.
Given the precedent of other fatty acid esters exhibiting anti-inflammatory and anti-cancer properties, it is plausible that esters of 9-oxononanoic acid could also possess such activities. Future research should focus on:
-
Synthesizing a broader range of 9-oxononanoic acid esters to create a library for biological screening.
-
Conducting in vitro and in vivo studies to directly compare the effects of the parent acid and its esters on platelet aggregation, inflammation, and cancer cell proliferation.
-
Investigating the metabolic fate of 9-oxononanoic acid esters to understand if they act as prodrugs or have intrinsic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 9-oxononanoate | C10H18O3 | CID 74732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 9-oxononanoate: Reproducibility and Performance
Ethyl 9-oxononanoate (B1257084) is a valuable bifunctional molecule, possessing both an aldehyde and an ester functional group. This structure makes it a versatile building block in various applications, including polymer chemistry and the synthesis of specialty chemicals.[1][2] For researchers, scientists, and professionals in drug development, selecting an optimal and reproducible synthesis method is critical. This guide provides a comparative analysis of the primary synthetic routes to ethyl 9-oxononanoate, focusing on reproducibility, reaction yields, and procedural complexity, supported by experimental data.
The main strategies for synthesizing ethyl 9-oxononanoate include the ozonolysis of ethyl oleate (B1233923), enzymatic conversion of linoleic acid followed by esterification, and a multi-step chemical synthesis originating from azelaic acid.[1][3] A less common but "greener" alternative involves the direct oxidative cleavage of ethyl oleate using hydrogen peroxide.[2] Each of these methods presents a unique set of advantages and disadvantages in terms of reagent accessibility, reaction conditions, scalability, and reproducibility.
Comparison of Synthesis Methods
The selection of a synthesis method for ethyl 9-oxononanoate is often a trade-off between yield, purity, experimental complexity, and scalability. The following table summarizes the key quantitative data for the different synthetic routes to provide a clear comparison for informed decision-making.
| Parameter | Ozonolysis of Ethyl Oleate | Enzymatic Synthesis from Linoleic Acid | Multi-step Synthesis from Azelaic Acid | Oxidative Cleavage with H₂O₂ |
| Starting Material | Ethyl Oleate | Linoleic Acid | Azelaic Acid | Ethyl Oleate |
| Key Reagents | Ozone, Reductive or Oxidative Work-up Agents (e.g., Dimethyl Sulfide (B99878), H₂O₂) | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase, Ethanol (B145695), Acid Catalyst | 1. Ethanol, Acid Catalyst 2. Thionyl Chloride 3. H₂, Pd/BaSO₄ | Hydrogen Peroxide, Tungsten Catalyst |
| Reported Overall Yield | ~77-80% (for analogous methyl esters)[3], ~60-70% (estimated for ethyl ester)[2] | ~73% (for the precursor 9-oxononanoic acid)[1][3] | ~60-75% (estimated over 3 steps)[2] | Variable (yield of aldehyde intermediate not typically reported)[2] |
| Purity of Crude Product | Moderate to High[2] | High[3] | High[2] | Low to Moderate (mixture with carboxylic acids)[2] |
| Number of Reaction Steps | 1 | 2 (can be one-pot) | 3 | 1 |
| Reaction Temperature | -78 °C to room temperature[2] | Ambient | Room temperature to 80 °C[2] | 50-90 °C[2] |
| Reproducibility Considerations | Highly dependent on precise control of ozonolysis conditions and work-up.[3] | Relies on enzyme activity and stability; batch-to-batch variations can occur.[3] | Multi-step process with potential for yield loss at each stage.[3] | Selectivity for the aldehyde can be challenging; risk of over-oxidation.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of ethyl 9-oxononanoate. The following sections provide methodologies for the key synthesis routes.
1. Ozonolysis of Ethyl Oleate (Reductive Work-up)
This method involves the oxidative cleavage of the double bond in ethyl oleate using ozone, followed by a reductive work-up to yield the aldehyde-ester.[3]
-
Ozonolysis: A solution of ethyl oleate (1 equivalent) in a suitable solvent, such as dichloromethane (B109758) or a 1:1 mixture of dichloromethane and methanol, is cooled to -78 °C in a dry ice/acetone bath.[2] A stream of ozone gas is then bubbled through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).[2][4] Once the reaction is complete, the solution is purged with an inert gas like nitrogen or oxygen to remove excess ozone.[3]
-
Reductive Work-up: A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, is added to the reaction mixture to decompose the ozonide.[3] The mixture is allowed to warm to room temperature and stirred for several hours.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent to yield ethyl 9-oxononanoate.[2]
2. Enzymatic Synthesis from Linoleic Acid and Subsequent Esterification
This biocatalytic approach utilizes a two-step, one-pot enzymatic cascade to convert linoleic acid to 9-oxononanoic acid, which is then esterified.[3][5]
-
Enzymatic Conversion: In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), 9S-lipoxygenase is added to a solution of linoleic acid.[1][3] This enzyme catalyzes the insertion of oxygen to form a 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE) intermediate.[1] Following the formation of 9-HPODE, hydroperoxide lyase is introduced, which cleaves the intermediate to yield 9-oxononanoic acid.[1][5]
-
Extraction: The resulting 9-oxononanoic acid is extracted from the aqueous solution using an organic solvent.[3]
-
Fischer Esterification: The extracted 9-oxononanoic acid is dissolved in an excess of ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.[3][5] The mixture is heated at reflux for several hours. After cooling, the acid catalyst is neutralized, and the excess ethanol is removed under reduced pressure. The crude ethyl 9-oxononanoate is then purified by distillation or column chromatography.[3][5]
3. Multi-step Synthesis from Azelaic Acid
This route offers a high degree of control and avoids the use of powerful, non-selective oxidants.[2]
-
Monoesterification of Azelaic Acid: Azelaic acid (1 equivalent) is dissolved in a large excess of absolute ethanol containing a catalytic amount of a strong acid like sulfuric acid. The mixture is heated at reflux for 4-6 hours, with the reaction monitored by TLC. After cooling, the excess ethanol is removed, and the residue is worked up to isolate the crude monoethyl azelate.[2]
-
Formation of 8-Ethoxycarbonyloctanoyl Chloride: The monoethyl azelate is dissolved in a dry, inert solvent under a nitrogen atmosphere. Thionyl chloride (1.2-1.5 equivalents) is added dropwise. The mixture is stirred until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.[2]
-
Rosenmund Reduction: The crude 8-ethoxycarbonyloctanoyl chloride is dissolved in a suitable solvent, and a palladium on barium sulfate (B86663) catalyst (Pd/BaSO₄) is added. The reaction vessel is flushed with hydrogen gas, and the mixture is stirred vigorously under a hydrogen atmosphere. Upon completion, the catalyst is removed by filtration, and the resulting ethyl 9-oxononanoate is purified.[2]
Visualizing the Synthetic Pathways
The logical flow of the key synthetic methods can be represented through diagrams to provide a clear overview of the processes.
Caption: Reductive ozonolysis of ethyl oleate.
Caption: Enzymatic synthesis from linoleic acid.
Caption: Multi-step synthesis from azelaic acid.
References
A Comparative Guide to the Synthesis of 9-Oxononanoic Acid: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 9-oxononanoic acid, a valuable bifunctional molecule with applications in polymer chemistry and as a precursor for pharmaceuticals, can be achieved through both traditional chemical methods and modern enzymatic routes. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Ozonolysis of Oleic Acid) | Enzymatic Synthesis (via Lipoxygenase & Hydroperoxide Lyase) |
| Starting Material | Oleic Acid | Linoleic Acid |
| Primary Reagents | Ozone, Oxygen, Reducing/Oxidizing Agents | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase |
| Yield of 9-Oxononanoic Acid | ~14%[1] | Up to 76%[2] |
| Selectivity | Low (produces a mixture of aldehydes and acids)[3] | High[4][5] |
| Reaction Conditions | High energy, potentially hazardous (ozone) | Mild (near ambient temperature and neutral pH) |
| Environmental Impact | Use of hazardous reagents, potential for byproducts | Greener, biodegradable catalysts (enzymes) |
| Key Advantages | Utilizes a readily available fatty acid | High yield and selectivity, environmentally friendly |
| Key Disadvantages | Low yield and selectivity, harsh reaction conditions | Requires specific enzymes, potentially higher initial cost |
Chemical Synthesis: Ozonolysis of Oleic Acid
The most common chemical method for producing 9-oxononanoic acid is through the ozonolysis of oleic acid.[3][6] This process involves the oxidative cleavage of the carbon-carbon double bond in oleic acid by ozone.
Experimental Workflow
Experimental Protocol
-
Reaction Setup : Oleic acid is dissolved in a suitable solvent (e.g., methanol/methylene chloride) and placed in a reaction vessel equipped with a gas inlet and outlet. The reactor is typically cooled to 0-5°C.
-
Ozonolysis : A stream of ozone in oxygen is bubbled through the solution. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up : Once the reaction is complete, the resulting ozonide is unstable and must be worked up.
-
Oxidative Work-up : Treatment with an oxidizing agent (e.g., hydrogen peroxide) yields carboxylic acids, including 9-oxononanoic acid and azelaic acid.
-
Reductive Work-up : Treatment with a reducing agent (e.g., zinc dust or triphenylphosphine) yields aldehydes, including 9-oxononanoic acid and nonanal.
-
-
Purification : The complex mixture of products is then subjected to purification, typically involving extraction and column chromatography, to isolate 9-oxononanoic acid.[7]
Enzymatic Synthesis: A Two-Step Biocatalytic Cascade
A highly efficient and selective method for the synthesis of 9-oxononanoic acid utilizes a two-step enzymatic cascade starting from linoleic acid.[4][5] This biocatalytic approach offers a greener alternative to traditional chemical methods.
Signaling Pathway
Experimental Protocol
This protocol is based on a successive one-pot reaction for optimal yield.[4][5]
-
Step 1: Hydroperoxidation
-
Prepare a solution of linoleic acid in a phosphate (B84403) buffer (pH ~6.5-7.0).
-
Add 9S-lipoxygenase (e.g., from Solanum tuberosum) to the solution.
-
Stir the mixture at room temperature, allowing the enzyme to catalyze the formation of 9S-hydroperoxyoctadecadienoic acid (9S-HPODE). The reaction progress can be monitored by measuring the increase in absorbance at 234 nm.
-
-
Step 2: Cleavage
-
After the completion of the first step (typically 30-60 minutes, but may require optimization), add 9/13-hydroperoxide lyase (e.g., from Cucumis melo) to the same reaction vessel.[8]
-
Continue stirring at room temperature for several hours to allow for the cleavage of 9S-HPODE into 9-oxononanoic acid and (3Z)-nonenal.
-
-
Purification
-
Once the reaction is complete, acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The solvent is then evaporated, and the resulting crude product can be further purified by column chromatography if necessary.[8]
-
Data Presentation: Quantitative Comparison
| Feature | Chemical Synthesis (Ozonolysis) | Enzymatic Synthesis |
| Substrate | Oleic Acid | Linoleic Acid |
| Product Yield | ~14%[1] | Up to 76%[2] |
| Selectivity | Low (Mixture of products)[3] | High[4][5] |
| Reaction Temperature | 0-5°C for ozonolysis, followed by work-up | Room Temperature (~25°C) |
| Reaction Pressure | Atmospheric | Atmospheric |
| Catalyst/Reagent | Ozone, Oxidizing/Reducing agents | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase |
| Solvent | Organic Solvents (e.g., Methanol/CH₂Cl₂) | Aqueous Buffer (e.g., Phosphate Buffer) |
| Byproducts | Nonanal, Nonanoic acid, Azelaic acid[3] | (3Z)-Nonenal |
| Environmental Friendliness | Lower (use of hazardous ozone) | Higher (biodegradable enzymes, aqueous media) |
Conclusion
The choice between chemical and enzymatic synthesis of 9-oxononanoic acid depends heavily on the desired outcome and available resources.
-
Chemical synthesis via ozonolysis is a well-established method but suffers from low yield and a lack of selectivity, necessitating extensive purification. The use of ozone also presents safety and environmental concerns.
-
Enzymatic synthesis offers a significantly more efficient and environmentally friendly alternative. The high yield and selectivity of the two-step biocatalytic cascade make it an attractive option for producing high-purity 9-oxononanoic acid under mild reaction conditions. While the initial cost of enzymes may be a consideration, the benefits of a greener process and higher product yield are substantial for research and development applications.
For researchers and professionals in drug development, the high purity and sustainable production offered by the enzymatic route are particularly advantageous, minimizing downstream processing and aligning with the growing demand for green chemistry in the pharmaceutical industry.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Developing the Next Generation of Biocatalysts for Industrial Chemical Synthesis | FP7 | CORDIS | Commission européenne [cordis.europa.eu]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthesized 9-Ethoxy-9-oxononanoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 9-Ethoxy-9-oxononanoic acid, a mono-ester of azelaic acid. We present a detailed evaluation of various methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for your research needs.
This compound, also known as monoethyl azelate, is a dicarboxylic acid monoester with applications in various fields, including polymer chemistry and as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is paramount, as impurities can significantly impact downstream applications. Common impurities that may be present in the synthesized product include the starting material, azelaic acid, and the diester, diethyl azelate, which can arise from the esterification process.
This guide will compare the most common and effective analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Additionally, alternative methods such as Thin-Layer Chromatography (TLC), Capillary Electrophoresis (CE), and Differential Scanning Calorimetry (DSC) will be discussed.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. The following tables provide a comparative overview of the primary methods.
Table 1: Performance Comparison of Primary Analytical Techniques
| Technique | Principle | Sensitivity | Throughput | Quantitative Capability | Key Advantages | Limitations |
| HPLC-UV | Separation based on polarity | High (µg/mL to ng/mL range)[1] | Moderate (10-30 min/sample)[2] | Excellent | Robust, versatile for non-volatile compounds, widely available.[3] | Requires chromophores for UV detection, solvent consumption. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Very High (pg to fg range)[4] | High (15-30 min/sample)[5] | Excellent | High resolution, sensitive, provides structural information of impurities.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[7] |
| qNMR | Signal intensity proportional to the number of nuclei | Moderate | Low to Moderate | Excellent (Absolute Quantification) | Non-destructive, requires no reference standard for the analyte, provides structural confirmation.[8][9] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| FTIR | Absorption of infrared radiation by molecular vibrations | Low to Moderate | High | Semi-quantitative at best | Fast, non-destructive, provides functional group information.[10] | Not suitable for complex mixtures, limited quantitative ability. |
Table 2: Applicability for Detecting Common Impurities in this compound
| Impurity | HPLC-UV | GC-MS (with derivatization) | qNMR | FTIR |
| Azelaic Acid (starting material) | Yes | Yes | Yes | Yes (distinguishable from ester) |
| Diethyl Azelate (diester) | Yes | Yes | Yes | Yes (subtle differences from monoester) |
| Residual Solvents | No | Yes | Yes | No |
| Other Organic Impurities | Yes | Yes | Yes | Possible, depending on structure |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Objective: To separate and quantify this compound and its potential impurities, azelaic acid and diethyl azelate.
-
Instrumentation: A standard HPLC system with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known weight of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents and derivatized forms of the main compound and its impurities.
-
Derivatization (Silylation): To a known amount of the sample, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.[11]
-
Instrumentation: A GC system coupled to a mass spectrometer.[12]
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: Start at 100°C, ramp to 280°C.
-
MS Detection: Electron ionization (EI) in full scan mode for identification and selected ion monitoring (SIM) for quantification.
Quantitative NMR (qNMR) Protocol
-
Objective: To determine the absolute purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃).[13]
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
-
Purity Calculation: Calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Objective: To identify the functional groups present in the synthesized product and to detect the presence of the carboxylic acid group from the starting material.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[14]
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Analysis: Look for the characteristic C=O stretching vibration of the ester at ~1735 cm⁻¹ and the carboxylic acid at ~1700 cm⁻¹. The presence of a broad O-H stretch from 2500-3300 cm⁻¹ would indicate the presence of the unreacted azelaic acid.[15][16]
Alternative Purity Assessment Methods
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective technique for qualitative analysis of purity. It can be used to quickly check for the presence of starting material and diester by comparing the Rf values with those of standards.[17][18]
-
Capillary Electrophoresis (CE): Offers high separation efficiency for charged molecules like carboxylic acids. It can be a valuable alternative to HPLC for the analysis of acidic impurities.[4][19]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the purity of crystalline solids by measuring the melting point depression caused by impurities. It provides an absolute purity value without the need for a reference standard of the impurity.[20][21]
Workflow and Decision Making
The selection of an appropriate analytical workflow is crucial for efficient and accurate purity assessment. The following diagram illustrates a typical workflow.
Signaling Pathway for Impurity Detection by HPLC-UV
The following diagram illustrates the logical pathway of how HPLC with UV detection identifies and quantifies the target compound and its impurities.
References
- 1. jpionline.org [jpionline.org]
- 2. benchchem.com [benchchem.com]
- 3. Video: Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds [jove.com]
- 4. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of capillary electrophoresis for organic acid analysis in herbal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. benchchem.com [benchchem.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. agilent.com [agilent.com]
- 15. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improved separation of lipid esters by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aocs.org [aocs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tainstruments.com [tainstruments.com]
- 21. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 23. database.ich.org [database.ich.org]
9-Oxononanoic Acid: An Indirect Modulator of Acetyl-CoA Carboxylase in Contrast to Direct Inhibitors
A comprehensive analysis of 9-oxononanoic acid's role in acetyl-CoA carboxylase (ACC) regulation reveals an indirect inhibitory mechanism, distinguishing it from established direct ACC inhibitors. This guide provides a comparative overview of 9-oxononanoic acid and other well-characterized ACC inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid synthesis and a key target for therapeutic intervention in metabolic diseases and oncology. While numerous compounds have been developed to directly inhibit ACC activity, 9-oxononanoic acid, a product of linoleic acid autoxidation, appears to modulate ACC activity through an indirect pathway. This guide will delve into the current understanding of 9-oxononanoic acid's effects on ACC and provide a comparative analysis with potent, direct-acting inhibitors.
Comparative Analysis of ACC Inhibitors
The inhibitory potential of a compound against ACC is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. While no direct IC50 value for 9-oxononanoic acid's effect on ACC has been reported, several direct inhibitors have been extensively characterized.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action |
| 9-Oxononanoic Acid | ACC (indirectly) | Not Applicable | Inhibition attributed to the accumulation of long-chain acyl-CoA.[1] |
| Soraphen A | ACC1/ACC2 | ~5 | Allosteric inhibitor that binds to the biotin (B1667282) carboxylase (BC) domain, preventing dimerization.[2][3][4] |
| CP-640186 | ACC1/ACC2 | 53 (rat ACC1), 61 (rat ACC2) | Allosteric, reversible inhibitor binding to the active site at the carboxyltransferase (CT) dimer interface.[5][6] |
| ND-646 | hACC1/hACC2 | 3.5 (hACC1), 4.1 (hACC2) | Allosteric inhibitor that prevents ACC subunit dimerization.[7][8][9][10][11] |
| MK-4074 | hACC1/hACC2 | ~3 | Potent, liver-specific dual inhibitor.[12][13][14][15] |
Mechanism of Action: Indirect vs. Direct Inhibition
The mode of action of 9-oxononanoic acid on ACC fundamentally differs from that of the comparator compounds.
| Compound | Proposed/Established Mechanism of Action |
| 9-Oxononanoic Acid | Oral administration in rats leads to an accumulation of long-chain acyl-CoA, which is proposed to be the direct inhibitor of ACC, thereby reducing hepatic lipogenesis.[1] |
| Soraphen A | A natural polyketide that acts as an allosteric inhibitor by binding to the biotin carboxylase (BC) domain of eukaryotic ACCs, which disrupts the necessary oligomerization for enzyme activity.[3] |
| CP-640186 | A bipiperidylcarboxamide that functions as a potent, allosteric, and reversible inhibitor by binding to the active site of ACC at the interface between the two monomers of the carboxyltransferase (CT) dimer. |
| ND-646 | An allosteric inhibitor that interacts with the dimerization site of the biotin carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic activity.[11] |
| MK-4074 | A potent, liver-targeted dual inhibitor of both ACC1 and ACC2.[12][13] |
Experimental Protocols: In Vitro Acetyl-CoA Carboxylase Activity Assay
To validate and compare potential ACC inhibitors, a robust in vitro activity assay is essential. The following is a generalized protocol for a common radiometric assay.
Objective: To determine the inhibitory effect of a test compound on the activity of purified ACC.
Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA, the product of the ACC-catalyzed reaction. The amount of radioactivity incorporated is proportional to the enzyme's activity.
Materials:
-
Purified ACC enzyme (ACC1 or ACC2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM Potassium Citrate, 2 mM DTT, 0.5 mg/mL BSA
-
Substrates: Acetyl-CoA, ATP, [¹⁴C]NaHCO₃
-
Test compound (e.g., 9-oxononanoic acid, comparator inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: 6 M HCl
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, purified ACC enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only).
-
Pre-incubation: Incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates: acetyl-CoA, ATP, and [¹⁴C]NaHCO₃.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution (6 M HCl). This will also remove any unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.
-
Quantification: Transfer the reaction mixture to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of ACC inhibition is calculated by comparing the radioactivity in the presence of the test compound to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the proposed signaling pathway for 9-oxononanoic acid and a typical experimental workflow for evaluating ACC inhibitors.
References
- 1. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. | Sigma-Aldrich [merckmillipore.com]
Safety Operating Guide
Essentielle Sicherheits- und Logistikinformationen für den Umgang mit 9-Ethoxy-9-oxononansäure
Diese Anleitung bietet wesentliche Sicherheits- und Logistikinformationen für den Umgang und die Entsorgung von 9-Ethoxy-9-oxononansäure. Die folgenden Verfahren basieren auf allgemeinen Laborsicherheitsprinzipien für den Umgang mit potenziell gefährlichen Chemikalien und sollten durch eine gründliche Risikobewertung ergänzt werden, die auf Ihren spezifischen experimentellen Kontext zugeschnitten ist.
Persönliche Schutzausrüstung (PSA)
Eine umfassende Gefahrenbewertung ist für die Auswahl der geeigneten PSA unerlässlich. Die folgende Tabelle fasst die empfohlene PSA für den Umgang mit 9-Ethoxy-9-oxononansäure zusammen.
| PSA-Kategorie | Artikel | Spezifikationen | Begründung |
| Augen- und Gesichtsschutz | Schutzbrille | Eng anliegende Schutzbrillen, die der Norm EN 166 (EU) oder NIOSH (US) entsprechen.[1] | Schützt die Augen vor Spritzern der Chemikalie oder Lösungsmitteln. |
| Handschutz | Chemikalienbeständige Handschuhe | Nitril- oder Neoprenhandschuhe. Die Handschuhe sollten auf ihre Undurchlässigkeit gegenüber der Substanz geprüft werden.[2] | Bietet Schutz vor versehentlichem Hautkontakt. Bei Kontamination sofort ausziehen und ersetzen. |
| Körperschutz | Laborkittel | Standard-Laborkittel. | Schützt Haut und Kleidung vor Verschüttungen und Spritzern. |
| Atemschutz | Atemschutzgerät (falls erforderlich) | Ein Atemschutzgerät ist unter normalen Einsatzbedingungen nicht erforderlich.[3] | Sollte auf der Grundlage einer standortspezifischen Risikobewertung in Betracht gezogen werden, insbesondere wenn Aerosole oder Stäube entstehen können. |
Betriebs- und Entsorgungspläne
Die Einhaltung eines strukturierten Betriebsplans ist für die sichere Handhabung von 9-Ethoxy-9-oxononansäure von entscheidender Bedeutung.
Vorbereitung
-
Risikobewertung: Führen Sie vor Beginn der Arbeiten eine gründliche Risikobewertung durch, um alle potenziellen Gefahren zu identifizieren.
-
Sicherheitsdatenblatt (SDB) konsultieren: Machen Sie sich mit dem Sicherheitsdatenblatt für 9-Ethoxy-9-oxononansäure (auch bekannt als Azelainsäuremonoethylester) vertraut.[1]
-
PSA anlegen: Legen Sie die in der obigen Tabelle angegebene geeignete persönliche Schutzausrüstung an.
-
Arbeitsbereich vorbereiten: Stellen Sie sicher, dass Sie in einem gut belüfteten Bereich arbeiten, vorzugsweise in einem Abzug.[1] Halten Sie Materialien zur Verschüttungskontrolle bereit.
Handhabungsverfahren
-
Chemikalie abmessen und überführen: Führen Sie alle Überführungen von Chemikalien sorgfältig durch, um Spritzer und die Bildung von Aerosolen zu vermeiden.
-
Kontakt vermeiden: Vermeiden Sie direkten Kontakt mit Haut und Augen.[2]
-
Inhalation vermeiden: Vermeiden Sie das Einatmen von Dämpfen oder Nebeln.[2]
-
Behälter verschlossen halten: Halten Sie den Behälter bei Nichtgebrauch fest verschlossen.[2]
Nach der Handhabung
-
Dekontamination: Reinigen Sie den Arbeitsbereich und alle verwendeten Geräte gründlich.
-
Hände waschen: Waschen Sie sich nach der Handhabung der Chemikalie und vor dem Verlassen des Labors gründlich die Hände.[2]
-
PSA ausziehen: Ziehen Sie die PSA in der richtigen Reihenfolge aus, um eine Kreuzkontamination zu vermeiden.
Entsorgungsplan
Die ordnungsgemäße Entsorgung von 9-Ethoxy-9-oxononansäure ist entscheidend, um eine Umweltkontamination zu verhindern.
-
Kleine Mengen (<50 ml): Auf ein Papiertuch aufsaugen und im Abzug verdunsten lassen. Entsorgen Sie das Papiertuch nach dem Verdunsten im Hausmüll.[4]
-
Große Mengen (>50 ml): Mit einem inerten Absorptionsmittel wie Vermiculit oder Sand aufsaugen.[4][5] Das kontaminierte Material in einen geeigneten, gekennzeichneten Behälter für gefährliche Abfälle geben.[6]
-
Abfallbehälter: Wenden Sie sich an Ihren lizenzierten Abfallentsorger, um die Abholung und Entsorgung zu veranlassen.[4] Entsorgen Sie chemische Abfälle niemals über das Abwasser.
Notfallverfahren: Umgang mit Verschüttungen
Im Falle einer Verschüttung ist schnelles und sicheres Handeln unerlässlich.
-
Bereich evakuieren und sichern: Evakuieren Sie bei einer größeren Verschüttung sofort den Bereich.[7] Beschränken Sie den Zugang zum betroffenen Bereich.[5]
-
Vorgesetzten benachrichtigen: Informieren Sie Ihren Vorgesetzten und das zuständige Sicherheitspersonal.
-
Zündquellen beseitigen: Wenn die Substanz brennbar ist, beseitigen Sie alle Zündquellen.[6]
-
Verschüttung eindämmen: Dämmen Sie die Verschüttung mit einem Absorptionsmittel wie Sand, Vermiculit oder Katzenstreu ein und arbeiten Sie dabei von außen nach innen.[5][7]
-
Verschüttetes Material aufnehmen: Nehmen Sie das absorbierte Material vorsichtig auf und geben Sie es in einen verschließbaren, ordnungsgemäß gekennzeichneten Behälter für gefährliche Abfälle.[6]
-
Bereich dekontaminieren: Reinigen Sie den Bereich der Verschüttung mit Wasser und Seife.[1]
-
Persönliche Dekontamination: Ziehen Sie kontaminierte Kleidung sofort aus. Spülen Sie betroffene Hautpartien mindestens 15 Minuten lang mit Wasser.[2]
Workflow für den sicheren Umgang
Abbildung 1: Workflow für den sicheren Umgang mit 9-Ethoxy-9-oxononansäure.
References
- 1. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 2. 40 CFR § 721.3000 - Dicarboxylic acid monoester. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. offices.austincc.edu [offices.austincc.edu]
- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 7. cws.auburn.edu [cws.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
